D-glucosamine 6-phosphate
Description
This compound has been reported in Caenorhabditis elegans with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14NO8P |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |
InChI Key |
XHMJOUIAFHJHBW-IVMDWMLBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the D-glucosamine 6-phosphate Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The D-glucosamine 6-phosphate biosynthesis pathway, also known as the hexosamine biosynthesis pathway (HBP), is a critical metabolic route that converts glucose into uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1][2] This nucleotide sugar is an essential building block for the synthesis of glycoproteins, proteoglycans, glycolipids, and other complex carbohydrates.[3][4][5] The HBP integrates cellular nutrient status (glucose, amino acids, fatty acids, and nucleotides) and plays a crucial role in various cellular processes, including signal transduction, gene expression, and stress responses.[1][2][6] Dysregulation of this pathway is implicated in numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making its components attractive targets for therapeutic intervention.[1][7] This guide provides a comprehensive overview of the core this compound biosynthesis pathway, including its enzymatic steps, regulatory mechanisms, key experimental protocols, and its interconnection with cellular signaling.
The Core Biosynthesis Pathway
The de novo synthesis of this compound and its subsequent conversion to UDP-GlcNAc involves four key enzymatic steps.[4][8]
1.1. Step 1: Formation of Glucosamine-6-Phosphate
The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P) and glutamate.[9][10] This irreversible reaction is catalyzed by Glucosamine-6-phosphate synthase (GFAT) , also known as glutamine:fructose-6-phosphate amidotransferase.[7][10]
-
Reaction: Fructose-6-phosphate + L-Glutamine → D-Glucosamine-6-phosphate + L-Glutamate[10]
-
Enzyme: Glucosamine-6-phosphate synthase (GFAT) (EC 2.6.1.16)[9]
GFAT is a member of the glutamine-dependent amidotransferase family and possesses two distinct active sites: a glutaminase domain that hydrolyzes glutamine to release ammonia, and a synthase domain that isomerizes fructose-6-phosphate to a reactive enol, which then accepts the ammonia.[9][10][11] The ammonia is believed to be transferred from the glutaminase to the synthase site through an intramolecular channel.[1][12]
1.2. Step 2: Acetylation of Glucosamine-6-Phosphate
The amino group of GlcN-6-P is then acetylated using acetyl-CoA as the acetyl donor to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). This reaction is catalyzed by Glucosamine-phosphate N-acetyltransferase (GNA1) .[13][14]
-
Reaction: D-Glucosamine-6-phosphate + Acetyl-CoA → N-Acetyl-D-glucosamine-6-phosphate + CoA-SH[13]
-
Enzyme: Glucosamine-phosphate N-acetyltransferase (GNA1) (EC 2.3.1.4)[13]
1.3. Step 3: Isomerization of N-Acetylglucosamine-6-Phosphate
GlcNAc-6-P is subsequently isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by the enzyme Phosphoacetylglucosamine mutase (PGM3/AGM1) .[4] This mutase facilitates the intramolecular transfer of the phosphate group from the 6' to the 1' position of the glucosamine ring.
-
Reaction: N-Acetyl-D-glucosamine-6-phosphate ⇌ N-Acetyl-D-glucosamine-1-phosphate
-
Enzyme: Phosphoacetylglucosamine mutase (PGM3/AGM1) (EC 5.4.2.3)
1.4. Step 4: Formation of UDP-N-Acetylglucosamine
In the final step of the pathway, GlcNAc-1-P is activated by reacting with uridine triphosphate (UTP) to produce UDP-N-acetylglucosamine (UDP-GlcNAc) and pyrophosphate. This reaction is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) .[1][4][15]
-
Reaction: N-Acetyl-D-glucosamine-1-phosphate + UTP ⇌ UDP-N-acetylglucosamine + PPi
-
Enzyme: UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) (EC 2.7.7.23)[5]
The final product, UDP-GlcNAc, serves as the high-energy donor of N-acetylglucosamine for various glycosyltransferases involved in the synthesis of N-linked and O-linked glycans, proteoglycans, and glycolipids.[1][3]
Pathway Regulation
The HBP is tightly regulated to meet the cell's demand for UDP-GlcNAc while preventing its excessive accumulation. The primary point of regulation is the first enzyme, GFAT.
-
Feedback Inhibition: The end product of the pathway, UDP-GlcNAc, acts as an allosteric feedback inhibitor of GFAT.[9] This ensures that when UDP-GlcNAc levels are sufficient, the pathway is downregulated.
-
Substrate Availability: As the HBP utilizes substrates from glucose, amino acid, fatty acid, and nucleotide metabolism, its activity is inherently linked to the nutritional status of the cell.[1][2]
-
Post-Translational Modifications: GFAT activity can also be modulated by post-translational modifications, such as phosphorylation and O-GlcNAcylation, which integrate signals from various cellular signaling pathways.[1]
Quantitative Data on Pathway Enzymes
| Enzyme | EC Number | Substrates | Products | Km | Vmax | Optimal pH |
| Glucosamine-6-phosphate synthase (GFAT) | 2.6.1.16 | Fructose-6-phosphate, L-Glutamine | D-Glucosamine-6-phosphate, L-Glutamate | 2.8 mM (for Fructose-6-phosphate)[16] | 6.9 µmol/min/mg[16] | 5.5[16] |
| Glucosamine-phosphate N-acetyltransferase (GNA1) | 2.3.1.4 | D-Glucosamine-6-phosphate, Acetyl-CoA | N-Acetyl-D-glucosamine-6-phosphate, CoA-SH | 2.4 x 10⁻⁴ M (for GlcN-6-P), 0.38 x 10⁻⁴ M (for Acetyl-CoA)[17] | Not specified | 8.05[17] |
| Phosphoacetylglucosamine mutase (PGM3/AGM1) | 5.4.2.3 | N-Acetyl-D-glucosamine-6-phosphate | N-Acetyl-D-glucosamine-1-phosphate | Not specified | Not specified | Not specified |
| UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) | 2.7.7.23 | N-Acetyl-D-glucosamine-1-phosphate, UTP | UDP-N-acetylglucosamine, PPi | Not specified | Not specified | Not specified |
Experimental Protocols
Assay for Glucosamine-6-phosphate Synthase (GFAT) Activity
This protocol is based on a coupled enzymatic assay that measures the production of glutamate.[18]
Materials:
-
Cell lysate or purified GFAT
-
Assay Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM EDTA, 50 mM KCl
-
Substrates: 100 mM Fructose-6-phosphate, 100 mM L-Glutamine
-
Coupling Enzyme: Glutamate dehydrogenase (GDH)
-
Detection Reagents: 30 mM APAD⁺ (3-acetylpyridine adenine dinucleotide), 1 M Tris-HCl (pH 8.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 370 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 6 mM L-Glutamine, 0.8 mM Fructose-6-phosphate, 0.3 mM APAD⁺, and 6 U/mL GDH.[18]
-
Add 20-50 µg of cell lysate or purified enzyme to each well of the microplate.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C.
-
Measure the increase in absorbance at 370 nm over time (e.g., every 5 minutes for 60-90 minutes).[18] The rate of APADH formation is directly proportional to the rate of glutamate production and thus GFAT activity.
-
Calculate the specific activity (nmol/min/mg protein) using the molar extinction coefficient of APADH.
Detection of HBP Intermediates by HPLC
This protocol allows for the quantification of UDP-GlcNAc and other UDP-sugars in tissue samples.[19]
Materials:
-
Tissue sample (e.g., muscle biopsy)
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
HPLC system with a strong anion-exchange column
-
Mobile Phase A: 0.1 M Ammonium phosphate buffer (pH 3.5)
-
Mobile Phase B: 1.0 M Ammonium phosphate buffer (pH 3.5)
-
UDP-GlcNAc standard
Procedure:
-
Sample Extraction:
-
Homogenize the frozen tissue sample in ice-cold 0.5 M PCA.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M K₂CO₃.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered extract onto the anion-exchange column.
-
Elute the UDP-sugars using a gradient of Mobile Phase B into Mobile Phase A.
-
Monitor the absorbance at 262 nm.
-
Identify and quantify UDP-GlcNAc by comparing the retention time and peak area to that of the UDP-GlcNAc standard.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The enzymatic steps of the this compound biosynthesis pathway.
Experimental Workflow for GFAT Activity Assay
Caption: Workflow for the coupled enzymatic assay of GFAT activity.
HBP and O-GlcNAcylation Signaling
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Long range molecular dynamics study of regulation of eukaryotic glucosamine-6-phosphate synthase activity by UDP-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Glucosamine-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 14. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure and Inhibition of Insect UDP- N-acetylglucosamine Pyrophosphorylase: A Key Enzyme in the Hexosamine Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization and expression of glucosamine-6-phosphate synthase from Saccharomyces cerevisiae in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
The Central Role of D-Glucosamine 6-Phosphate in Hexosamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. At the heart of this pathway lies D-glucosamine 6-phosphate (GlcN-6-P), a pivotal intermediate whose synthesis and subsequent metabolic fate are tightly regulated. This technical guide provides an in-depth exploration of the role of GlcN-6-P in the HBP, detailing its synthesis, enzymatic conversion, and the downstream signaling implications of its end-product, UDP-N-acetylglucosamine (UDP-GlcNAc). The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the pathway and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to the Hexosamine Biosynthesis Pathway
The hexosamine biosynthesis pathway (HBP) is a vital branch of glucose metabolism, consuming approximately 2-5% of the total cellular glucose.[1][2][3][4] It serves as a crucial nutrient-sensing pathway, integrating cellular energy status with the synthesis of a key metabolic building block, UDP-N-acetylglucosamine (UDP-GlcNAc).[2][5] This nucleotide sugar is the essential substrate for N-linked and O-linked glycosylation, post-translational modifications that profoundly impact protein function, localization, and stability.[1][5][6] Dysregulation of the HBP has been implicated in a range of pathologies, including diabetes, cancer, and neurodegenerative diseases, making it a significant area of interest for therapeutic development.[5][6][7]
The Synthesis and Metabolic Fate of this compound
This compound is the first committed intermediate in the de novo synthesis of UDP-GlcNAc. Its formation and subsequent conversion are catalyzed by a series of enzymatic reactions.
Synthesis of this compound
The synthesis of this compound is the rate-limiting step of the HBP and is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) .[2][8][9] GFAT facilitates the transfer of an amino group from glutamine to fructose-6-phosphate, a glycolytic intermediate, to produce this compound and glutamate.[2][5][10]
There are two mammalian paralogs of GFAT, GFAT1 and GFAT2, which exhibit tissue-specific expression and distinct regulatory properties.[5] GFAT1 is ubiquitously expressed, while GFAT2 is more prominent in the central nervous system.[5] The activity of GFAT is subject to feedback inhibition by the downstream product UDP-GlcNAc, ensuring tight regulation of flux through the pathway.[5]
Conversion to UDP-N-acetylglucosamine
Once synthesized, this compound undergoes a series of enzymatic conversions to ultimately yield UDP-GlcNAc:
-
N-acetylation: Glucosamine-phosphate N-acetyltransferase (GNPNAT1) , also known as GNA1, catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, forming N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[11][12]
-
Isomerization: Phosphoglucomutase 3 (PGM3) , also known as phosphoacetylglucosamine mutase, then isomerizes GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).[13]
-
Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1-P with UTP to produce UDP-GlcNAc and pyrophosphate.[1][14]
Downstream Functions and Signaling
The end-product of the HBP, UDP-GlcNAc, is a high-energy donor substrate for glycosyltransferases.[15] Its primary roles are in two major types of protein glycosylation:
-
N-linked glycosylation: This occurs in the endoplasmic reticulum and Golgi apparatus and involves the attachment of complex glycan structures to asparagine residues of secreted and membrane-bound proteins. This process is crucial for proper protein folding, stability, and trafficking.[5]
-
O-linked N-acetylglucosaminylation (O-GlcNAcylation): This is a dynamic and reversible modification of serine and threonine residues of nuclear and cytoplasmic proteins.[5] O-GlcNAcylation acts as a nutrient sensor and plays a critical role in regulating a wide array of cellular processes, including signal transduction, transcription, and cell cycle progression.[13][15]
The availability of UDP-GlcNAc directly influences the extent of O-GlcNAcylation, thereby linking cellular nutrient status to the regulation of key signaling pathways.
Quantitative Data
Table 1: Kinetic Parameters of Key Enzymes in the Hexosamine Biosynthesis Pathway
| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |
| GFAT1 (human) | Fructose-6-Phosphate | 7 µM | - | Recombinant | [7] |
| L-Glutamine | - | - | |||
| UDP-GlcNAc (inhibitor) | Ki = 4 µM | - | Recombinant | [7] | |
| Glucosamine-6-Phosphate (inhibitor) | Ki = 6 µM | - | Recombinant | [7] | |
| GFAT-human alpha form | L-Glutamine | 1.49 mM | - | Transfected COS cells | [16] |
| Fructose-6-Phosphate | 1.85 mM | - | Transfected COS cells | [16] | |
| GFAT-human beta form | L-Glutamine | 1.99 mM | - | Transfected COS cells | [16] |
| Fructose-6-Phosphate | 6.8 mM | - | Transfected COS cells | [16] | |
| GNPNAT1 (human) | Acetyl-CoA | 26 µM | - | Recombinant | [17] |
| Glucosamine-6-Phosphate | 97 µM | - | Recombinant | [17] | |
| PGM3 (Arabidopsis thaliana) | GlcNAc-6-P | 260.2 ± 66.1 µM | - | Recombinant | [13] |
| UAP1 (Aspergillus fumigatus) | UTP | - | - | Recombinant | [14] |
| GlcNAc-1-P | - | - | Recombinant | [14] |
Note: '-' indicates data not available in the cited sources.
Table 2: Intracellular Concentrations of Hexosamine Biosynthesis Pathway Metabolites
| Metabolite | Concentration | Cell Type/Tissue | Condition | Reference(s) |
| This compound | Undetectable | Isolated adipocytes | Glucose treatment | [18] |
| ~400 nmol/g (at 5 min) to >1,400 nmol/g (at 2h) | Isolated adipocytes | 2 mM Glucosamine treatment | [18] | |
| UDP-N-acetylglucosamine | 2-fold increase | Isolated adipocytes | Glucose treatment | [18] |
| 4-5-fold increase | Isolated adipocytes | Glucosamine treatment | [18] | |
| UDP-HexNAc | Reduced in PGM3 deficient PBMCs | Human PBMCs | PGM3 deficiency | [19] |
Experimental Protocols
Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) Activity Assay
This protocol is adapted from a method that measures the formation of glutamate.[5]
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 20 mM Phosphate buffer, pH 7.4
-
Substrate solution: Fructose-6-phosphate and L-glutamine in assay buffer.
-
Glutamate dehydrogenase (GDH)
-
3-acetylpyridine adenine dinucleotide (APAD)
-
Spectrophotometer capable of reading absorbance at 370 nm
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Set up the reaction mixture in a 96-well plate or cuvette. For a 200 µL reaction, combine:
-
50 µg of cell or tissue lysate
-
Variable concentrations of L-glutamine (e.g., 0.156 to 10.0 mM)
-
A fixed, saturating concentration of Fructose-6-phosphate
-
GDH
-
APAD
-
-
Initiate the reaction by adding the lysate to the reaction mixture.
-
Immediately monitor the increase in absorbance at 370 nm over time, which corresponds to the formation of APADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Express GFAT activity as nmol of glutamate produced per minute per mg of protein.
Quantification of UDP-N-acetylglucosamine (UDP-GlcNAc) by LC-MS
This protocol outlines a general workflow for the quantification of UDP-GlcNAc using liquid chromatography-mass spectrometry (LC-MS).[20]
Materials:
-
Cultured cells or tissue samples
-
Methanol, Chloroform, and Water (LC-MS grade)
-
Internal standard (e.g., stable isotope-labeled UDP-GlcNAc)
-
LC-MS system equipped with a suitable column (e.g., HILIC or ion-pair reversed-phase)
Procedure:
-
Metabolite Extraction:
-
Harvest cells or homogenize tissue in ice-cold 80% methanol.
-
Add the internal standard.
-
Perform a liquid-liquid extraction using a methanol/chloroform/water mixture to separate polar metabolites.
-
Collect the aqueous (polar) phase containing UDP-GlcNAc.
-
Dry the aqueous phase under vacuum.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Inject the sample onto the LC-MS system.
-
Separate UDP-GlcNAc from other cellular metabolites using an appropriate chromatographic method.
-
Detect and quantify UDP-GlcNAc and the internal standard using mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of UDP-GlcNAc.
-
Calculate the concentration of UDP-GlcNAc in the samples by normalizing to the internal standard and comparing to the standard curve.
-
O-GlcNAc Western Blotting
This protocol provides a general procedure for the detection of total O-GlcNAcylated proteins by Western blotting.[6][8][14]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates in a lysis buffer containing protease and O-GlcNAcase (OGA) inhibitors (e.g., PUGNAc or Thiamet-G).
-
Separate 20-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
Mandatory Visualizations
Hexosamine Biosynthesis Pathway
Caption: The de novo hexosamine biosynthesis pathway.
Experimental Workflow for UDP-GlcNAc Quantification
Caption: A typical experimental workflow for UDP-GlcNAc analysis.
Conclusion
This compound stands as a central hub in cellular metabolism, linking nutrient availability to the critical processes of protein glycosylation. The intricate regulation of its synthesis and the downstream consequences of its metabolic products underscore the importance of the hexosamine biosynthesis pathway in maintaining cellular homeostasis. A thorough understanding of the role of this compound and the enzymes that govern its metabolism is essential for elucidating the mechanisms of diseases associated with HBP dysregulation and for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers to delve into this complex and significant area of study.
References
- 1. genecards.org [genecards.org]
- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hmdb.ca [hmdb.ca]
- 10. hmdb.ca [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. A mechanism-inspired UDP- N -acetylglucosamine pyrophosphorylase inhibitor - RSC Chemical Biology (RSC Publishing) DOI:10.1039/C9CB00017H [pubs.rsc.org]
- 13. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 15. genecards.org [genecards.org]
- 16. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of phosphoglucomutase-3 (PGM3) deficiency by lectin-based flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucosamine 6-Phosphate | C6H14NO8P | CID 439217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. teachmephysiology.com [teachmephysiology.com]
- 20. N-acetylglucosamine-6-phosphate deacetylase - Wikipedia [en.wikipedia.org]
D-Glucosamine 6-Phosphate: An Endogenous Metabolic Hub at the Crossroads of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-glucosamine 6-phosphate (GlcN6P) is a pivotal endogenous metabolite, positioned at a critical juncture of glucose, amino acid, fatty acid, and nucleotide metabolism. As the first committed intermediate in the hexosamine biosynthetic pathway (HBP), GlcN6P serves as the precursor for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for all macromolecules containing amino sugars. The flux through the HBP and the resulting concentration of GlcN6P are intricately linked to the cellular nutrient status, influencing a myriad of downstream processes including protein glycosylation, endoplasmic reticulum (ER) function, and cellular signaling. Dysregulation of GlcN6P metabolism has been implicated in the pathophysiology of numerous diseases, including diabetes, cancer, and neurodegenerative disorders, making it a metabolite of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the core aspects of GlcN6P metabolism, its physiological roles, and detailed methodologies for its study.
Biosynthesis and Degradation of this compound
The intracellular concentration of this compound is tightly regulated through its synthesis and degradation, which are primarily integrated within the Hexosamine Biosynthetic Pathway (HBP).
Biosynthesis
The primary route for the de novo synthesis of GlcN6P is the first and rate-limiting step of the HBP.[1][2] In this reaction, fructose-6-phosphate, an intermediate of glycolysis, is converted to GlcN6P by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) , which utilizes glutamine as the amino donor.[3][4] This enzymatic step is a critical control point for the entire pathway.
A salvage pathway also contributes to GlcN6P production. Exogenous glucosamine can be transported into the cell and subsequently phosphorylated by hexokinase to form GlcN6P, thereby bypassing the GFAT-mediated step.[5]
Degradation
GlcN6P is primarily metabolized through two key enzymatic reactions:
-
N-acetylation: Glucosamine-6-phosphate N-acetyltransferase (GNA1) catalyzes the acetylation of GlcN6P using acetyl-CoA to produce N-acetylglucosamine-6-phosphate (GlcNAc-6P).[6] This is the subsequent step in the HBP leading to the synthesis of UDP-GlcNAc.
-
Deamination: Glucosamine-6-phosphate deaminase (GNPDA) , also known as glucosamine-6-phosphate isomerase, catalyzes the reversible conversion of GlcN6P back to fructose-6-phosphate and ammonia.[7][8] This enzyme is subject to allosteric regulation, notably by its product, N-acetyl-D-glucosamine 6-phosphate.[7][9][10]
The interplay between these biosynthetic and degradative pathways determines the steady-state level of GlcN6P, which in turn dictates the flux through the HBP.
Physiological Roles and Signaling Pathways
GlcN6P is more than a simple metabolic intermediate; it is a critical sensor of cellular nutrient status and plays a significant role in various signaling pathways.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a central metabolic route that integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[5] As the entry point into this pathway, GlcN6P concentration is a direct reflection of the availability of these key nutrients. The end-product of the HBP, UDP-GlcNAc, is the donor substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[11] Increased flux through the HBP, and consequently elevated GlcN6P levels, can lead to hyper-O-GlcNAcylation of proteins, altering their activity, localization, and stability.
Protein Glycosylation
The primary fate of GlcN6P is its conversion to UDP-GlcNAc, the universal donor for N-linked and O-linked glycosylation.[12] N-linked glycosylation is essential for the proper folding, stability, and function of a vast number of proteins that transit through the endoplasmic reticulum and Golgi apparatus.[13] O-GlcNAcylation, as mentioned, is a key regulatory modification of intracellular proteins. Therefore, the availability of GlcN6P directly impacts the fidelity and extent of protein glycosylation, which is crucial for maintaining cellular homeostasis.
Endoplasmic Reticulum (ER) Stress
Alterations in the flux through the HBP have been strongly linked to the induction of ER stress.[13][14] An excessive influx of glucose and other nutrients can lead to an overload of the ER's protein folding machinery, partly due to aberrant N-linked glycosylation.[13] This results in the accumulation of unfolded or misfolded proteins in the ER lumen, a condition known as ER stress, which in turn activates the Unfolded Protein Response (UPR).[15][16] Chronic ER stress is a contributing factor to the pathogenesis of metabolic diseases.[13]
Quantitative Data
The intracellular concentration of GlcN6P is a critical parameter that reflects the metabolic state of the cell. Below is a summary of reported quantitative data.
| Cell/Tissue Type | Condition | GlcN6P Concentration | UDP-GlcNAc Concentration | Reference |
| Isolated Adipocytes | Basal (Glucose-treated) | Undetectable | ~2-fold increase over control | [17] |
| Isolated Adipocytes | 2 mM Glucosamine (5 min) | ~400 nmol/g | Not specified at this time point | [17] |
| Isolated Adipocytes | 2 mM Glucosamine (2 h) | >1,400 nmol/g | ~4-5-fold increase over control | [17] |
| E. coli | Growth on glucose | Not specified | Not specified | [18] |
| E. coli (ΔnagA) | Growth on glucose | Not specified | ~2 mM | [18] |
| Mouse Liver | Not specified | Not specified | ~150 µM | [19] |
| Mouse Skeletal Muscle | Not specified | Not specified | 10 - 35 µM | [19] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of GlcN6P in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.1.1. Materials
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Water, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Ammonium hydroxide, LC-MS grade
-
This compound standard
-
Internal standard (e.g., ¹³C-labeled GlcN6P)
-
Cell scraper
-
Centrifuge capable of 4°C and >15,000 x g
-
LC-MS/MS system with a HILIC column
4.1.2. Procedure
-
Cell Culture and Harvest: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS. Add a defined volume of ice-cold 80% methanol and scrape the cells. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold 80% methanol.
-
Metabolite Extraction: Transfer the cell suspension in methanol to a microcentrifuge tube. Vortex vigorously for 1 minute. Incubate at -80°C for at least 1 hour to precipitate proteins.
-
Sample Clarification: Centrifuge the extract at >15,000 x g for 15 minutes at 4°C. Transfer the supernatant containing the polar metabolites to a new tube.
-
Sample Preparation for LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 95% acetonitrile with 5 mM ammonium hydroxide). Spike with the internal standard.
-
LC-MS/MS Analysis: Inject the reconstituted sample onto a HILIC column. Use a gradient elution with mobile phase A (e.g., water with 5 mM ammonium hydroxide) and mobile phase B (e.g., acetonitrile with 5 mM ammonium hydroxide). Set the mass spectrometer to operate in negative ion mode and monitor the specific precursor-to-product ion transitions for GlcN6P and the internal standard.
-
Data Analysis: Quantify the amount of GlcN6P in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of GlcN6P.
Analysis of Protein N-Glycosylation
This protocol provides a general method for the analysis of N-linked glycans from total cellular proteins.[20][21]
4.2.1. Materials
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PNGase F
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide)
-
HILIC-SPE cartridges
-
Acetonitrile
-
Formic acid
-
HPLC or UPLC system with a fluorescence detector and a HILIC column
4.2.2. Procedure
-
Protein Extraction: Lyse cells in a suitable lysis buffer. Quantify the protein concentration of the lysate.
-
N-Glycan Release: Denature a known amount of protein by heating. Add PNGase F to the denatured protein and incubate to release the N-linked glycans.
-
Fluorescent Labeling: Add the fluorescent labeling reagent to the released glycans and incubate to attach the fluorescent tag.
-
Glycan Purification: Use a HILIC-SPE cartridge to purify the labeled glycans from excess labeling reagent and other contaminants.
-
HILIC-HPLC/UPLC Analysis: Separate the purified, labeled N-glycans using a HILIC column on an HPLC or UPLC system. Detect the glycans using a fluorescence detector.
-
Data Analysis: Analyze the resulting chromatogram to identify changes in the N-glycan profile between different experimental conditions.
Measurement of ER Stress
ER stress can be assessed by measuring the activation of the three branches of the UPR.[14][15]
4.3.1. Materials
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for UPR target genes (e.g., HSPA5 (BiP), DDIT3 (CHOP), spliced XBP1)
-
Antibodies for UPR proteins (e.g., phospho-PERK, phospho-eIF2α, ATF6, BiP, CHOP)
-
Western blotting reagents and equipment
4.3.2. Procedure
-
RNA Analysis (qPCR):
-
Treat cells with the experimental condition of interest.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for UPR target genes to quantify their expression levels. An increase in the expression of these genes is indicative of ER stress.
-
-
Protein Analysis (Western Blot):
-
Treat cells as described for RNA analysis.
-
Prepare whole-cell lysates.
-
Perform Western blotting using antibodies against key UPR proteins to assess their expression levels and phosphorylation status. For example, an increase in the phosphorylation of PERK and eIF2α, and the cleavage of ATF6 are markers of UPR activation.
-
Conclusion
This compound is a central metabolite that provides a crucial link between nutrient availability and key cellular processes. Its position as the gatekeeper of the hexosamine biosynthetic pathway places it at the heart of regulating protein glycosylation and maintaining ER homeostasis. The methodologies outlined in this guide provide a robust framework for researchers to investigate the intricate roles of GlcN6P in health and disease. A deeper understanding of the dynamics of GlcN6P metabolism will undoubtedly pave the way for the development of novel therapeutic strategies targeting the HBP for a range of pathological conditions.
References
- 1. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. glpbio.com [glpbio.com]
- 7. Structure and catalytic mechanism of glucosamine 6-phosphate deaminase from Escherichia coli at 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric Regulation of Glucosamine-6-Phosphate Deaminase (NagB) and Growth of Escherichia coli on Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric kinetics of the isoform 1 of human glucosamine-6-phosphate deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The allosteric transition of glucosamine-6-phosphate deaminase: the structure of the T state at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allosteric Activation of Escherichia coli Glucosamine-6-Phosphate Deaminase (NagB) In Vivo Justified by Intracellular Amino Sugar Metabolite Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 21. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Central Role of D-Glucosamine 6-Phosphate in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glucosamine 6-phosphate (GlcN6P) is a critical metabolic intermediate positioned at the crossroads of glucose, amino acid, fatty acid, and nucleotide metabolism. As the first committed product of the hexosamine biosynthetic pathway (HBP), GlcN6P serves as the essential precursor for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for N-linked and O-linked glycosylation, post-translational modifications that are fundamental to a vast array of cellular processes, including protein folding and stability, signal transduction, and gene expression. Dysregulation of GlcN6P metabolism and the HBP has been implicated in numerous pathologies, including diabetes, cancer, and neurodegenerative diseases, making the enzymes and pathways that govern its synthesis and degradation prime targets for therapeutic intervention. This technical guide provides an in-depth overview of the function of this compound in cellular metabolism, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.
Introduction to this compound and the Hexosamine Biosynthetic Pathway
The hexosamine biosynthetic pathway (HBP) is a vital metabolic route that typically utilizes 2-5% of cellular glucose.[1] The pathway begins with the conversion of the glycolytic intermediate fructose-6-phosphate and the amino acid glutamine into this compound (GlcN6P) and glutamate.[2] This irreversible reaction is catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[2] GlcN6P is then acetylated by glucosamine-phosphate N-acetyltransferase (GNPNAT) to form N-acetylglucosamine-6-phosphate (GlcNAc-6P). Subsequently, phosphoacetylglucosamine mutase (PGM3) converts GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P). Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the formation of UDP-N-acetylglucosamine (UDP-GlcNAc) from GlcNAc-1P and UTP.[2]
UDP-GlcNAc is a high-energy nucleotide sugar that serves as the donor for N-linked glycosylation of proteins in the endoplasmic reticulum and Golgi apparatus, and for O-linked N-acetylglucosamine (O-GlcNAc) modification of nuclear and cytoplasmic proteins.[2] O-GlcNAcylation is a dynamic and reversible post-translational modification that, much like phosphorylation, plays a critical regulatory role in a multitude of cellular signaling pathways.[3]
Alternatively, GlcN6P can be deaminated by glucosamine-6-phosphate deaminase (GNPDA) to fructose-6-phosphate and ammonia, thereby re-routing hexosamine-derived carbons back into glycolysis.[1] The interplay between GFAT and GNPDA thus tightly regulates the flux of metabolites through the HBP.
Quantitative Data
Enzyme Kinetics
The activities of GFAT and GNPDA are critical for maintaining cellular homeostasis of GlcN6P and UDP-GlcNAc. The kinetic parameters of these enzymes have been characterized in various organisms.
| Enzyme | Organism/Isoform | Substrate | K_m_ (mM) | K_i_ (mM) | Notes |
| GFAT1 | Human | Fructose-6-Phosphate | 0.007 | - | Highly sensitive to product inhibition by GlcN6P. |
| Glutamine | - | - | - | ||
| UDP-GlcNAc | - | 0.004 | Competitive inhibitor with respect to Fructose-6-Phosphate. | ||
| Glucosamine-6-Phosphate | - | 0.006 | Potent competitive inhibitor for the Fructose-6-Phosphate site. | ||
| GNPDA1 | Human | Glucosamine-6-Phosphate | 0.27-16.5 | - | Allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc-6P). K_m_ is lower without GlcNAc-6P. |
| Fructose-6-Phosphate | 6.6 | - | In the presence of GlcNAc-6P. | ||
| GNPDA2 | Drosophila | Glucosamine-6-Phosphate | 0.25 | - | Not an essential activator. |
| Escherichia coliGNPDA | E. coli | Glucosamine-6-Phosphate | 2.0 | - | - |
Table 1: Kinetic Parameters of Key Enzymes in GlcN6P Metabolism.
Metabolite Concentrations
The intracellular concentration of GlcN6P can vary significantly depending on cell type and metabolic state. For instance, in isolated adipocytes, GlcN6P is undetectable under normal glucose conditions.[4] However, upon treatment with 2 mM glucosamine, a substrate that can be phosphorylated to GlcN6P, its concentration can rapidly increase to approximately 400 nmol/g within 5 minutes, reaching a plateau of over 1,400 nmol/g after 2 hours.[4] This highlights the dynamic nature of GlcN6P pools in response to nutrient availability.
Signaling Pathways
The HBP and its end-product UDP-GlcNAc, through O-GlcNAcylation, are intricately linked with major cellular signaling networks.
Crosstalk with Insulin Signaling
Increased flux through the HBP is strongly associated with insulin resistance.[5] O-GlcNAcylation of key components of the insulin signaling pathway, including the insulin receptor substrate-1 (IRS-1), phosphoinositide 3-kinase (PI3K), and Akt (also known as protein kinase B or PKB), can attenuate their phosphorylation and downstream signaling, leading to reduced glucose uptake.[5][6]
Figure 1: Crosstalk between the Hexosamine Biosynthetic Pathway and Insulin Signaling. Increased flux through the HBP leads to elevated UDP-GlcNAc levels, which promotes O-GlcNAcylation of key insulin signaling proteins, thereby inhibiting the pathway and contributing to insulin resistance.
Regulation of the Hippo/YAP Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway. O-GlcNAcylation of YAP has been shown to inhibit its phosphorylation by LATS1/2 kinases, leading to its nuclear translocation and activation of pro-proliferative and anti-apoptotic gene expression.[7][8]
Figure 2: Regulation of the Hippo/YAP Pathway by O-GlcNAcylation. O-GlcNAcylation of YAP inhibits its phosphorylation, promoting its nuclear localization and transcriptional activity, which can contribute to tumorigenesis.
Experimental Protocols
Assay for GFAT Activity
This protocol describes a coupled-enzyme assay to measure GFAT activity by monitoring the production of glutamate.[9]
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)
-
Fructose-6-phosphate (F-6-P) solution (e.g., 20 mM in reaction buffer)
-
L-glutamine solution (e.g., 100 mM in reaction buffer)
-
Acetylpyridine adenine dinucleotide (APAD) solution (e.g., 10 mM in reaction buffer)
-
Glutamate dehydrogenase (GDH) (e.g., 100 units/mL)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 370 nm
Procedure:
-
Cell Lysate Preparation: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in cell lysis buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
Reaction Setup: a. In a 96-well plate, prepare the reaction mixture containing:
- Reaction buffer
- 6 mM L-glutamine
- 0.8 mM F-6-P
- 0.3 mM APAD
- 6 U/mL GDH b. Add 20-50 µg of cell lysate to each well. c. Bring the final reaction volume to 200 µL with reaction buffer. d. Prepare a blank for each sample containing all components except F-6-P.
-
Measurement: a. Incubate the plate at 37°C. b. Measure the absorbance at 370 nm at multiple time points (e.g., every 10 minutes for 90 minutes).
-
Calculation: a. Calculate the rate of change in absorbance over time (ΔA370/min). b. Use the molar extinction coefficient of reduced APAD (APADH) to convert the rate to nmol of glutamate produced per minute per mg of protein.
Quantification of UDP-GlcNAc by HPLC
This protocol outlines a method for the quantification of UDP-GlcNAc from cell extracts using high-performance liquid chromatography (HPLC).[10]
Materials:
-
Perchloric acid (PCA), 0.5 M
-
Potassium carbonate (K2CO3), 3 M
-
HPLC system with a strong anion exchange (SAX) column
-
Mobile phase A: 50 mM Ammonium phosphate, pH 3.5
-
Mobile phase B: 750 mM Ammonium phosphate, pH 3.5
-
UDP-GlcNAc standard
-
0.22 µm syringe filters
Procedure:
-
Sample Extraction: a. Harvest cells and wash with ice-cold PBS. b. Resuspend the cell pellet in 400 µL of ice-cold 0.5 M PCA. c. Vortex vigorously and incubate on ice for 20 minutes. d. Centrifuge at 16,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and neutralize with 3 M K2CO3. f. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate. g. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: a. Equilibrate the SAX column with the initial mobile phase conditions (e.g., 100% Mobile Phase A). b. Inject 20-50 µL of the extracted sample. c. Elute with a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes). d. Detect UDP-GlcNAc by UV absorbance at 262 nm.
-
Quantification: a. Generate a standard curve by injecting known concentrations of the UDP-GlcNAc standard. b. Determine the concentration of UDP-GlcNAc in the samples by comparing their peak areas to the standard curve.
Metabolic Flux Analysis using 13C-labeled Glucose
This protocol describes a general workflow for tracing the metabolism of glucose through the HBP using stable isotope-labeled glucose ([U-13C6]-glucose) and analysis by liquid chromatography-mass spectrometry (LC-MS).[11][12]
Materials:
-
Cell culture medium lacking glucose
-
[U-13C6]-glucose
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
LC-MS system (e.g., HILIC or reversed-phase chromatography coupled to a high-resolution mass spectrometer)
Procedure:
-
Cell Labeling: a. Culture cells to the desired confluency. b. Wash cells with PBS and then incubate in glucose-free medium for a short period (e.g., 30 minutes) to deplete intracellular glucose pools. c. Replace the medium with medium containing a known concentration of [U-13C6]-glucose (e.g., 10 mM). d. Incubate for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.
-
Metabolite Extraction: a. Quickly wash the cells with ice-cold saline. b. Immediately add ice-cold 80% methanol to quench metabolism and extract metabolites. c. Scrape the cells and collect the extract. d. Centrifuge to pellet cell debris and collect the supernatant.
-
LC-MS Analysis: a. Analyze the extracts by LC-MS to separate and detect GlcN6P and UDP-GlcNAc. b. Acquire data in full scan mode to observe the mass isotopologue distributions of the target metabolites.
-
Data Analysis: a. Determine the fractional labeling of each metabolite by calculating the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.). b. Correct for the natural abundance of 13C. c. Use metabolic flux analysis software to model the flux of carbon from glucose through the HBP based on the labeling patterns.
Figure 3: General Workflow for 13C-Metabolic Flux Analysis of the Hexosamine Biosynthetic Pathway.
Conclusion
This compound is a linchpin metabolite that integrates nutrient status with fundamental cellular processes through the hexosamine biosynthetic pathway and subsequent protein glycosylation. The intricate regulation of its metabolism and the profound impact of its dysregulation on cellular signaling underscore its importance in both health and disease. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of GlcN6P metabolism and exploit this knowledge for therapeutic benefit. Further investigation into the precise molecular mechanisms by which GlcN6P and the HBP influence cellular fate will undoubtedly open new avenues for the treatment of a wide range of human diseases.
References
- 1. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04931 [kegg.jp]
- 6. babraham.ac.uk [babraham.ac.uk]
- 7. O-GlcNAcylation: An Emerging Protein Modification Regulating the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of D-Glucosamine 6-Phosphate in Protein Glycosylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine 6-phosphate (GlcN-6-P) is a critical metabolic intermediate situated at the crossroads of glucose metabolism and the synthesis of complex carbohydrates. As the first committed product of the Hexosamine Biosynthetic Pathway (HBP), GlcN-6-P serves as the foundational building block for the production of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the essential donor substrate for two of the most prevalent post-translational modifications of proteins: N-linked and O-linked glycosylation. These modifications are integral to a vast array of cellular processes, including protein folding, trafficking, signaling, and cell-cell recognition. Consequently, the regulation of GlcN-6-P synthesis and its downstream utilization are of paramount importance for cellular homeostasis and are increasingly recognized as key targets in various disease states, including cancer, diabetes, and neurodegenerative disorders. This technical guide provides an in-depth exploration of the core functions of GlcN-6-P in protein glycosylation, offering detailed experimental protocols and quantitative data to support researchers in this dynamic field.
Signaling and Metabolic Pathways
The journey of a glucose molecule to its incorporation into a glycoprotein is a multi-step process involving several key pathways. The following diagrams, generated using the DOT language, illustrate these intricate cellular processes.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a critical metabolic route that shunts a small percentage of glucose away from glycolysis to produce UDP-GlcNAc.[1][2] This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, positioning UDP-GlcNAc as a key sensor of the cell's nutritional status.[2]
References
- 1. Intracellular glucose 1-phosphate and glucose 6-phosphate levels modulate Ca2+ homeostasis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Activation of Escherichia coli Glucosamine-6-Phosphate Deaminase (NagB) In Vivo Justified by Intracellular Amino Sugar Metabolite Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of D-Glucosamine 6-Phosphate: A Technical Guide to GFAT
For Researchers, Scientists, and Drug Development Professionals
Glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP), plays a pivotal role in cellular metabolism and is implicated in various pathological conditions, including type 2 diabetes and cancer. This technical guide provides an in-depth overview of the enzymatic synthesis of D-glucosamine 6-phosphate by GFAT, focusing on its mechanism, kinetics, regulation, and the experimental protocols for its study.
Introduction to GFAT and the Hexosamine Biosynthetic Pathway
Glutamine:fructose-6-phosphate amidotransferase (EC 2.6.1.16), also known as glucosamine-6-phosphate synthase (GlcN-6-P synthase), catalyzes the first and committed step in the HBP.[1][2] This pathway is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the glycosylation of proteins and lipids.[1][2] GFAT facilitates the transfer of the amide group from L-glutamine to D-fructose 6-phosphate, yielding L-glutamate and this compound.[3][4] The reaction is essentially irreversible.[5] Given its role as a metabolic gatekeeper, GFAT is a key target for drug development, particularly in the context of metabolic diseases and oncology.[1][6][7]
Enzymatic Mechanism
GFAT is a modular enzyme composed of two distinct catalytic domains: an N-terminal glutaminase (GLN) domain and a C-terminal isomerase (ISOM) domain.[5][8] The synthesis of this compound occurs through a channeled mechanism involving three main steps:
-
Glutamine Hydrolysis: In the glutaminase domain, L-glutamine is hydrolyzed to L-glutamate and ammonia.[5]
-
Ammonia Transfer: The liberated ammonia is then channeled intramolecularly to the isomerase domain.[1]
-
Isomerization and Amination: The isomerase domain catalyzes the conversion of the ketose D-fructose 6-phosphate to an enol intermediate, which then reacts with the ammonia to form this compound.[1][5]
This intricate mechanism ensures the efficient and specific utilization of glutamine's amide nitrogen.[2]
Quantitative Data: Kinetic Parameters of GFAT
The kinetic properties of GFAT have been characterized in various organisms and for different isoforms. The following tables summarize key quantitative data for human and rat GFAT.
| Substrate | Enzyme Source | Km | Reference |
| D-fructose 6-phosphate | Recombinant Human GFAT1 (hGFAT1) | 7 µM | [3] |
| D-fructose 6-phosphate | Rat Liver | 0.4 mM | [9] |
| L-glutamine | Rat Liver | 0.8 mM | [9] |
Table 1: Michaelis-Menten Constants (Km) for GFAT Substrates
| Inhibitor | Enzyme Source | Ki | Type of Inhibition | Reference |
| This compound | Recombinant Human GFAT1 (hGFAT1) | 6 µM | Competitive with Fructose 6-phosphate | [3] |
| UDP-GlcNAc | Recombinant Human GFAT1 (hGFAT1) | 4 µM | Competitive with Fructose 6-phosphate | [3] |
Table 2: Inhibition Constants (Ki) for GFAT
Experimental Protocols
The activity of GFAT can be determined using several established methods. Below are detailed protocols for two common assays.
Glutamate Dehydrogenase (GDH) Coupled Assay
This continuous spectrophotometric assay measures the production of glutamate, one of the reaction products.
Principle: The glutamate produced by GFAT is oxidatively deaminated by glutamate dehydrogenase (GDH) using acetylpyridine adenine dinucleotide (APAD⁺) as a cofactor. The resulting APADH can be monitored by the increase in absorbance at 370 nm.[10]
Reagents:
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA, 5 mM glucose-6-phosphate, 5 mM reduced glutathione (GSH).
-
Substrate Solution: 0.8 mM D-fructose 6-phosphate, 6 mM L-glutamine in Assay Buffer.
-
Coupling Enzyme System: 0.3 mM APAD⁺, 6 U/mL glutamate dehydrogenase in Assay Buffer.
-
Enzyme Sample: Purified or crude GFAT preparation.
Procedure:
-
Prepare the reaction mixture by combining the Substrate Solution and the Coupling Enzyme System.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Enzyme Sample to the reaction mixture.
-
Immediately monitor the increase in absorbance at 370 nm for 90 minutes using a spectrophotometer.
-
Calculate the GFAT activity based on the rate of APADH formation, using its molar extinction coefficient.
Elson-Morgan Assay for Glucosamine 6-Phosphate
This colorimetric endpoint assay directly measures the formation of glucosamine 6-phosphate.
Principle: Glucosamine 6-phosphate is hydrolyzed and then reacts with acetylacetone under alkaline conditions to form a pyrrole derivative. This derivative then reacts with Ehrlich's reagent (p-dimethylaminobenzaldehyde) to produce a colored compound that can be quantified spectrophotometrically.[8]
Reagents:
-
Reaction Buffer: 50 mM potassium phosphate, pH 7.5, 1 mM EDTA.
-
Substrate Solution: 10 mM D-fructose 6-phosphate, 20 mM L-glutamine in Reaction Buffer.
-
Enzyme Sample: Purified or crude GFAT preparation.
-
Stopping Reagent: 5% (w/v) Trichloroacetic acid (TCA).
-
Acetylacetone Reagent: 0.5% (v/v) acetylacetone in 1.25 N sodium carbonate.
-
Ehrlich's Reagent: 2.67% (w/v) p-dimethylaminobenzaldehyde in a 1:1 mixture of ethanol and concentrated HCl.
-
Standard: this compound solutions of known concentrations.
Procedure:
-
Set up the reaction by mixing the Substrate Solution and the Enzyme Sample.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stopping Reagent.
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a new tube and add the Acetylacetone Reagent.
-
Boil the mixture for 15 minutes and then cool to room temperature.
-
Add Ehrlich's Reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 585 nm.
-
Determine the concentration of glucosamine 6-phosphate by comparing the absorbance to a standard curve.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate the GFAT reaction, a typical experimental workflow, and its regulatory pathways.
Caption: The enzymatic reaction catalyzed by GFAT.
Caption: A generalized workflow for a GFAT activity assay.
Caption: Feedback regulation of GFAT activity.
Conclusion
GFAT stands as a critical control point in cellular metabolism, linking glucose and amino acid pathways to the synthesis of essential amino sugars. Its complex mechanism and tight regulation underscore its importance in maintaining cellular homeostasis. The detailed kinetic data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of GFAT in health and disease, and for professionals engaged in the development of novel therapeutics targeting this key enzyme. The continued exploration of GFAT biology will undoubtedly uncover new insights into metabolic regulation and offer promising avenues for therapeutic intervention.
References
- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine—fructose-6-phosphate transaminase (isomerizing) - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Glutamine: fructose-6-phosphate amidotransferase (GFAT): homology modelling and designing of new inhibitors using pharmacophore and docking based hierarchical virtual screening protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of glutamine:fructose 6-phosphate amidotransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Synthesis of UDP-GlcNAc from D-Glucosamine 6-Phosphate
Abstract
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a critical precursor for all nitrogen-containing sugars and a fundamental building block for glycosylation, a post-translational modification essential for protein function, stability, and cellular signaling.[1][2] The hexosamine biosynthetic pathway (HBP) is the cellular route for the de novo synthesis of UDP-GlcNAc, integrating metabolism of glucose, amino acids, fatty acids, and nucleotides.[1][3][4] This guide focuses on the terminal enzymatic reactions of the HBP, detailing the conversion of this compound (GlcN-6P) into UDP-GlcNAc. This segment of the pathway is of significant interest for therapeutic intervention in diseases characterized by dysregulated glycosylation, such as cancer, diabetes, and neurodegenerative disorders.[1][5] We provide a detailed overview of the enzymes, reaction mechanisms, quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the field.
The Biochemical Pathway: From GlcN-6P to UDP-GlcNAc
The synthesis of UDP-GlcNAc from this compound involves three sequential enzymatic steps. This process begins after the formation of GlcN-6P from fructose-6-phosphate and glutamine, the rate-limiting step of the HBP catalyzed by GFAT.[1][6][7]
The pathway from GlcN-6P is as follows:
-
Acetylation: this compound is acetylated to form N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P).
-
Isomerization: GlcNAc-6P is isomerized to N-acetyl-D-glucosamine 1-phosphate (GlcNAc-1P).
-
Uridylation: GlcNAc-1P reacts with UTP to yield the final product, UDP-GlcNAc.
These reactions are catalyzed by Glucosamine-6-phosphate N-acetyltransferase (GNA1), N-acetylglucosamine-phosphate mutase (PGM3), and UDP-N-acetylglucosamine pyrophosphorylase (UAP1), respectively.[3][4][8]
Figure 1. The enzymatic pathway from this compound to UDP-GlcNAc.
Step 1: Glucosamine-6-phosphate N-acetyltransferase (GNA1)
-
Enzyme: Glucosamine-6-phosphate N-acetyltransferase 1 (GNA1), also known as GNPNAT1.
-
Reaction: GNA1 catalyzes the transfer of an acetyl group from acetyl-CoA to the amine group of GlcN-6P.[1][9] This is an essential step, as deletion of the GNA1 gene is embryonically lethal, highlighting the de novo pathway's critical role.[8]
-
Substrates: this compound (GlcN-6P) and Acetyl-CoA.
-
Products: N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) and Coenzyme A (CoA).
-
Regulation & Specificity: Human GNA1 has a relaxed donor specificity, capable of transferring acyl groups up to four carbons in length (e.g., from propionyl-CoA and n-butyryl-CoA).[9] The enzyme is part of the GCN5-related N-acetyltransferase (GNAT) superfamily.[10]
Step 2: N-acetylglucosamine-phosphate mutase (PGM3)
-
Enzyme: N-acetylglucosamine-phosphate mutase (PGM3), also known as phosphoacetylglucosamine mutase (AGM1).
-
Reaction: PGM3 catalyzes the reversible intramolecular transfer of the phosphate group from the 6' position to the 1' position of the glucosamine ring.[4][8] This reaction is analogous to the one catalyzed by phosphoglucomutase (PGM) in glycolysis and glycogen metabolism.[11]
-
Substrate: N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6P).
-
Product: N-acetyl-D-glucosamine 1-phosphate (GlcNAc-1P).
-
Mechanism: PGM3 belongs to the α-D-phosphohexomutase superfamily. The catalytic mechanism involves a phosphorylated enzyme intermediate and a bis-phosphorylated sugar intermediate.[12][13] A phosphoryl group is transferred from a conserved phosphoserine residue in the enzyme's active site to the substrate, which is then reoriented, and a different phosphate is transferred back to the enzyme.[12][14] Deficiency in PGM3 leads to a congenital disorder of glycosylation characterized by reduced UDP-GlcNAc levels.[15]
Step 3: UDP-N-acetylglucosamine pyrophosphorylase (UAP1)
-
Enzyme: UDP-N-acetylglucosamine pyrophosphorylase (UAP1), also known as N-acetylglucosamine-1-phosphate uridylyltransferase (AGX1).
-
Reaction: UAP1 catalyzes the final, reversible step in the pathway: the reaction of GlcNAc-1P with uridine triphosphate (UTP) to form UDP-GlcNAc and pyrophosphate (PPi).[4][16]
-
Substrates: N-acetyl-D-glucosamine 1-phosphate (GlcNAc-1P) and Uridine Triphosphate (UTP).
-
Products: UDP-N-acetylglucosamine (UDP-GlcNAc) and Pyrophosphate (PPi).
-
Regulation & Isoforms: UAP1 is a key enzyme for producing the activated sugar nucleotide required for chitin biosynthesis and protein glycosylation.[17][18] In humans, two isoforms exist (AGX1 and AGX2) with different substrate preferences; AGX1 shows higher activity towards GalNAc-1-P, while AGX2 has a strong preference for GlcNAc-1-P.[19] In some organisms, the enzyme is allosterically activated by GlcN-6P, suggesting a feed-forward regulatory mechanism.[20] Mutations in UAP1 that decrease its stability and activity have been linked to developmental delays.[21]
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes and metabolites in this pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference |
|---|---|---|---|---|---|
| GNA1 | Homo sapiens | GlcN-6P | ~50 µM | - | [9] |
| GNA1 | Homo sapiens | Acetyl-CoA | ~10 µM | - | [9] |
| UAP1 | Aspergillus fumigatus | GlcNAc-1P | 110 ± 10 µM | - | [22] |
| UAP1 | Aspergillus fumigatus | UTP | 140 ± 10 µM | - | [22] |
| UAP1 | Giardia lamblia | GlcNAc-1P | 0.2 mM | 1.8 µmol/min/mg |[20] |
Note: Comprehensive kinetic data for all enzymes, particularly PGM3, is sparse in the literature. Values can vary significantly based on assay conditions.
Table 2: Cellular UDP-GlcNAc Concentrations
| Cell Line / Tissue | Organism | UDP-GlcNAc Concentration | Reference |
|---|---|---|---|
| 293T | Homo sapiens | 120 pmol/10^6^ cells | [23] |
| HeLa | Homo sapiens | 520 pmol/10^6^ cells | [23] |
| HCT116 | Homo sapiens | 60 pmol/10^6^ cells | [23] |
| NIH/3T3 | Mus musculus | 100 pmol/10^6^ cells | [23] |
| CHO | Cricetulus griseus | ~150-250 nmol/10^9^ cells | [24] |
| Mouse Liver | Mus musculus | ~150 µM | [25] |
| Mouse Skeletal Muscle | Mus musculus | 10 - 35 µM | [25] |
| Rat Muscle | Rattus norvegicus | ~250 nmol/g tissue |[26] |
Experimental Protocols
Detailed and reliable protocols are essential for studying the HBP. Below are methodologies for assaying enzyme activity and quantifying the key metabolite, UDP-GlcNAc.
Protocol: N-acetylglucosamine-phosphate mutase (PGM3) Activity Assay
This protocol describes a coupled-enzyme spectrophotometric assay to measure PGM3 activity by monitoring the production of NADPH.
Figure 2. Workflow for a coupled PGM3 enzyme activity assay.
Methodology:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration. A general starting point is 2 x 10^6 cells suspended in 400 µL of PBS.[27]
-
Reagent Preparation: Prepare a master mix containing Glucose-1-Phosphate (as the initial substrate for the reverse reaction), Glucose-6-Phosphate Dehydrogenase (G6PDH), NADP+, and a formazan chromogen in an appropriate assay buffer. Commercial kits from providers like BioAssay Systems are available.[11][27][28][29]
-
Reaction Initiation: Add a small volume of the sample lysate (e.g., 10-50 µL) to the wells of a 96-well plate. Add the master mix to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes.
-
Measurement: Measure the absorbance at a wavelength appropriate for the chromogen used (e.g., 460 nm for formazan).[27] The increase in absorbance is directly proportional to the NADPH produced, and thus to the PGM activity.
-
Calculation: Determine the enzyme activity from a standard curve or by using the molar extinction coefficient of the product. Express activity in U/L, where 1 Unit is the amount of enzyme that converts 1 µmol of substrate per minute.
Note: This assay typically measures the reverse reaction (GlcNAc-6P to GlcNAc-1P) by providing GlcNAc-1P and measuring its conversion. The principle remains the same for the forward reaction if a suitable coupled enzyme for GlcNAc-1P detection is available.
Protocol: UDP-N-acetylglucosamine (UDP-GlcNAc) Quantification by HPLC
This protocol outlines the extraction and analysis of UDP-GlcNAc from cellular samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS).
Figure 3. General workflow for UDP-GlcNAc extraction and HPLC-MS analysis.
Methodology:
-
Cell Harvesting: Harvest a known number of cells by centrifugation and wash with ice-cold PBS. Immediately freeze the cell pellet in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. A common method is a methanol-water-chloroform extraction (e.g., 2:1:2 ratio), which effectively recovers nucleotide sugars.[25] Vortex vigorously and incubate on ice.
-
Phase Separation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to separate the polar (aqueous/methanol), non-polar (chloroform), and protein phases.
-
Sample Preparation: Carefully collect the upper aqueous phase containing the polar metabolites, including UDP-GlcNAc. Dry the extract completely using a vacuum concentrator (SpeedVac).
-
Reconstitution: Reconstitute the dried metabolites in a small, precise volume of the initial mobile phase for HPLC analysis.
-
HILIC-MS Analysis: Inject the sample into an HPLC system equipped with an amide HILIC column. Use a mobile phase gradient with optimized water-acetonitrile ratios and an additive like ammonium hydroxide to achieve separation of UDP-GlcNAc from its epimer UDP-GalNAc.[30]
-
Detection and Quantification: Detect the eluting compounds using a mass spectrometer in negative ion mode. Quantify the amount of UDP-GlcNAc by comparing the peak area to a standard curve generated with known concentrations of a UDP-GlcNAc standard.[30][31]
Alternative enzymatic assays for UDP-GlcNAc have also been developed, which rely on the use of recombinant O-GlcNAc transferase (OGT) and antibody-based detection of a glycosylated peptide product.[25][32]
Conclusion
The enzymatic conversion of this compound to UDP-GlcNAc is a fundamental process that completes the hexosamine biosynthetic pathway, providing the essential substrate for N- and O-linked glycosylation. The enzymes GNA1, PGM3, and UAP1 that catalyze these steps are critical for cellular viability and function. Understanding their mechanisms, regulation, and kinetics is paramount for researchers in cell biology, metabolism, and drug development. The data and protocols provided in this guide offer a technical foundation for investigating this vital metabolic pathway and its role in health and disease.
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 4. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphoglucomutase Assay Kit Biovalley [biovalley.fr]
- 12. Biology, mechanism, and structure of enzymes in the α-D-phosphohexomutase superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induced structural disorder as a molecular mechanism for enzyme dysfunction in phosphoglucomutase 1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoglucomutase - Wikipedia [en.wikipedia.org]
- 15. Detection of phosphoglucomutase-3 (PGM3) deficiency by lectin-based flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UDP-N-Acetylglucosamine Pyrophosphorylase 2 (UAP2) and 1 (UAP1) Perform Synergetic Functions for Leaf Survival in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular and Functional Analysis of UDP-N-Acetylglucosamine Pyrophosphorylases from the Migratory Locust, Locusta migratoria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bosterbio.com [bosterbio.com]
- 20. UDP-N-acetylglucosamine pyrophosphorylase, a key enzyme in encysting Giardia, is allosterically regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A missense mutation in a patient with developmental delay affects the activity and structure of the hexosamine biosynthetic pathway enzyme AGX1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A mechanism-inspired UDP-N-acetylglucosamine pyrophosphorylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. Exploring levels of hexosamine biosynthesis pathway intermediates and protein kinase C isoforms in muscle and fat tissue of Zucker Diabetic Fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bioassaysys.com [bioassaysys.com]
- 28. Phosphoglucomutase Assay Kit Biotrend [biotrend.com]
- 29. Phosphoglucomutase (PGM) Assay Kit - Profacgen [profacgen.com]
- 30. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of D-Glucosamine 6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine 6-phosphate (GlcN-6-P) is a pivotal intermediate in cellular metabolism, situated at the crossroads of glycolysis and the hexosamine biosynthetic pathway (HBP). Its discovery and the subsequent elucidation of its metabolic roles have been fundamental to our understanding of the biosynthesis of amino sugars, which are essential components of a vast array of macromolecules, including glycoproteins, glycolipids, and proteoglycans. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, with a focus on its initial isolation, characterization, and the metabolic pathways it governs.
Discovery and Early History
The journey to understanding this compound began in the mid-20th century, a period of intense investigation into carbohydrate metabolism. The work of Nobel laureate Luis Federico Leloir was central to this era.
The Seminal Work of Leloir and Cardini (1953)
While investigating the metabolism of hexosamines in the mold Neurospora crassa, Leloir and Cardini in 1953 published a groundbreaking paper that described the enzymatic synthesis of a compound they tentatively identified as this compound.[1][2][3][4] This study was the first to demonstrate the biosynthesis of this crucial intermediate. They observed that enzyme preparations from the mold could catalyze the formation of "glucosamine" from hexose-6-phosphate and glutamine.[3] The product of this reaction was further characterized by paper chromatography after treatment with phosphatase, which yielded a compound that co-migrated with glucosamine.[3]
Early Enzymatic and Chemical Synthesis
Following the initial discovery of its biosynthesis, researchers focused on both enzymatic and chemical methods to produce this compound for further study. In 1951, D. H. Brown demonstrated that crystalline yeast hexokinase could phosphorylate D-glucosamine in the presence of ATP, providing an enzymatic route to its synthesis.
The definitive chemical synthesis of this compound was a significant step forward, providing a pure source of the compound for detailed biochemical studies.
Metabolic Significance: The Hexosamine Biosynthetic Pathway
This compound is the first committed intermediate in the hexosamine biosynthetic pathway (HBP), a critical route for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for N-linked and O-linked glycosylation of proteins.
The key enzymatic step in the formation of this compound is the conversion of fructose-6-phosphate and glutamine, catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT) , also known as glucosamine-6-phosphate synthase.[5][6] This enzyme is a major control point for the flux of glucose into the HBP.
Once formed, this compound is rapidly acetylated to N-acetyl-D-glucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase. This is then converted to N-acetyl-D-glucosamine-1-phosphate, which finally reacts with UTP to form UDP-GlcNAc.
Signaling Pathways and Metabolic Interconnections
The HBP, and by extension this compound, is intricately linked to several key signaling pathways and cellular processes. The availability of substrates from glucose, glutamine, fatty acid, and nucleotide metabolism directly influences the flux through the HBP. Elevated levels of UDP-GlcNAc, the end-product of the pathway, are associated with various cellular responses, including the regulation of insulin signaling and cellular stress responses.
Data Presentation
Quantitative data from early studies on this compound and its related enzymes are summarized below.
| Parameter | Enzyme | Organism/Tissue | Value | Reference |
| Enzyme Activity | ||||
| Glucosamine-6-Phosphate Deaminase | Glucosamine-6-Phosphate Deaminase | Aspergillus niger | Km for Glucosamine-6-Phosphate: lower than other organisms | [7] |
| Glucosamine-6-Phosphate Deaminase | Glucosamine-6-Phosphate Deaminase | Aspergillus niger | High affinity for Fructose-6-Phosphate | [7] |
| Metabolite Concentrations | ||||
| Glucosamine-6-Phosphate | - | Isolated Adipocytes (treated with 2 mM Glucosamine) | ~400 nmol/g at 5 min, >1,400 nmol/g at 2h | [8] |
| UDP-N-Acetylglucosamine | - | Isolated Adipocytes (treated with 2 mM Glucosamine) | 4-5 fold increase | [8] |
| UDP-N-Acetylglucosamine | - | Isolated Adipocytes (treated with Glucose) | 2-fold increase | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early literature on this compound.
Enzymatic Synthesis of this compound (Leloir and Cardini, 1953)
This protocol describes the method used to demonstrate the enzymatic formation of this compound in Neurospora crassa.
-
Enzyme Preparation:
-
Neurospora crassa was grown and harvested.
-
The mycelia were ground with alumina and extracted with a suitable buffer.
-
The extract was centrifuged, and the supernatant was fractionated with ammonium sulfate. The fraction precipitating between 0.4 and 0.6 saturation was collected and dialyzed.
-
-
Incubation Mixture:
-
The reaction mixture contained hexose-6-phosphate (either glucose-6-phosphate or fructose-6-phosphate), L-glutamine, and the purified enzyme preparation in a trishydroxymethylaminomethane acetate buffer at pH 6.4.[3]
-
Control incubations were prepared, omitting either the hexose-6-phosphate or glutamine.
-
-
Assay for Glucosamine Formation:
-
The reaction was stopped by heating.
-
The amount of "glucosamine" formed was determined using a modification of the Morgan-Elson method.[3]
-
-
Product Characterization:
-
The reaction product was treated with a kidney phosphatase preparation to hydrolyze the phosphate group.[3]
-
The resulting sugar was analyzed by paper chromatography using ethyl acetate-pyridine-ammonia and phenol-water solvent systems.[3]
-
The migration of the product was compared to that of authentic glucosamine and galactosamine standards.[3]
-
Morgan-Elson Method for Hexosamine Determination
This colorimetric assay was a cornerstone of early research on amino sugars.
-
Acetylation:
-
Condensation with p-Dimethylaminobenzaldehyde (Ehrlich's Reagent):
-
Photometric Measurement:
-
The light absorption of the resulting colored solution is measured in a spectrophotometer, typically around 530 nm.[9]
-
Paper Chromatography for Sugar Phosphates
Paper chromatography was a crucial technique for separating and identifying sugars and their derivatives in the mid-20th century.
-
Sample Application:
-
A small spot of the sample solution is applied to a strip of Whatman No. 1 filter paper, a few centimeters from the bottom edge, and allowed to dry.
-
-
Chromatogram Development:
-
The edge of the paper below the sample spot is dipped into a solvent mixture in a sealed chromatography tank. The solvent moves up the paper by capillary action.
-
Common solvent systems for sugar phosphates included mixtures of ethanol, ammonium acetate, and water, or phenol and water.[3]
-
-
Visualization:
-
After the solvent front has moved a sufficient distance, the paper is removed and dried.
-
The spots are visualized by spraying with a suitable reagent, such as aniline hydrogen phthalate, which reacts with sugars to produce colored spots upon heating.
-
-
Identification:
-
The position of the unknown spots is compared to that of known standards run on the same chromatogram. The migration distance is often expressed as an Rf value (ratio of the distance traveled by the spot to the distance traveled by the solvent front).
-
Conclusion
The discovery of this compound and the elucidation of its role in the hexosamine biosynthetic pathway were pivotal moments in biochemistry. The pioneering work of Leloir and Cardini laid the foundation for our current understanding of amino sugar metabolism and its profound implications for cellular function and disease. The experimental techniques developed during this era, though now largely superseded, were instrumental in these discoveries and highlight the ingenuity of early biochemists. For researchers and drug development professionals, a thorough understanding of the history and fundamental biochemistry of this compound is essential for exploring its potential as a therapeutic target and for developing novel strategies to modulate glycosylation pathways in various disease states.
References
- 1. The biosynthesis of glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. catalysisnews.es [catalysisnews.es]
- 5. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of glucosamine 6-phosphate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. course.cutm.ac.in [course.cutm.ac.in]
The Central Role of D-Glucosamine 6-Phosphate in Bacterial Cell Wall Synthesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Biochemical Pathway Essential for Bacterial Viability and a Prime Target for Novel Antimicrobial Agents.
Introduction
The bacterial cell wall is a vital organelle, indispensable for maintaining cell shape, providing structural integrity, and protecting against osmotic lysis. A key component of the cell wall in most bacteria is peptidoglycan, a complex polymer of sugars and amino acids. The biosynthesis of this essential structure is a multi-step process that represents a critical vulnerability for bacteria and, consequently, an attractive target for antimicrobial drugs. At the heart of peptidoglycan synthesis lies the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a pivotal precursor molecule. The journey to UDP-GlcNAc begins with the glycolytic intermediate fructose-6-phosphate and proceeds through the synthesis of D-glucosamine 6-phosphate (GlcN-6P). This technical guide provides a comprehensive overview of the synthesis and utilization of this compound in bacterial cell wall formation, detailing the key enzymes involved, their kinetic properties, and established experimental protocols for their study. Furthermore, it explores the potential of this pathway as a target for the development of novel antibacterial agents.
The Biochemical Pathway: From Fructose-6-Phosphate to UDP-N-acetylglucosamine
The synthesis of UDP-GlcNAc from fructose-6-phosphate is a four-step enzymatic pathway crucial for bacterial survival. This compound is the first committed intermediate in this pathway, marking the diversion of carbon flow from central metabolism towards cell wall biosynthesis.[1][2] The enzymes catalyzing these sequential reactions are GlmS, GlmM, and the bifunctional GlmU.
Step 1: Synthesis of this compound by GlmS
The initial and rate-limiting step is the conversion of fructose-6-phosphate and L-glutamine to this compound and L-glutamate.[3][4] This reaction is catalyzed by Glucosamine-6-phosphate synthase (GlmS) , also known as L-glutamine:D-fructose-6-phosphate amidotransferase.[3] The enzyme comprises two distinct domains: a glutaminase domain that hydrolyzes glutamine to provide ammonia, and a synthase domain that isomerizes fructose-6-phosphate to an aldose and facilitates the subsequent amination.
Step 2: Isomerization of this compound by GlmM
The second step involves the reversible isomerization of this compound to glucosamine-1-phosphate. This reaction is catalyzed by Phosphoglucosamine mutase (GlmM) .[5][6] The activity of GlmM requires phosphorylation of a serine residue in its active site and follows a ping-pong mechanism.[5][6]
Step 3 & 4: Acetylation and Uridylation by the Bifunctional Enzyme GlmU
The final two steps in the synthesis of UDP-GlcNAc are catalyzed by the bifunctional enzyme Glucosamine-1-phosphate acetyltransferase/N-acetylglucosamine-1-phosphate uridyltransferase (GlmU) .[7][8]
-
Acetyltransferase Activity: The C-terminal domain of GlmU catalyzes the transfer of an acetyl group from acetyl-CoA to glucosamine-1-phosphate, forming N-acetylglucosamine-1-phosphate (GlcNAc-1P).[7]
-
Uridyltransferase Activity: The N-terminal domain of GlmU then catalyzes the transfer of a UMP moiety from UTP to GlcNAc-1P, yielding the final product, UDP-N-acetylglucosamine, and pyrophosphate.[7]
Signaling Pathways and Logical Relationships
The biosynthesis of this compound and its downstream products is tightly regulated to coordinate with cell growth and division. A key regulatory mechanism in many Gram-positive bacteria is the glmS riboswitch, a structured non-coding RNA element located in the 5' untranslated region of the glmS mRNA. When the intracellular concentration of GlcN-6P is high, it binds to the riboswitch, inducing a conformational change that leads to self-cleavage of the mRNA. This, in turn, results in the degradation of the glmS transcript and a decrease in the synthesis of the GlmS enzyme, thus providing a direct feedback inhibition mechanism.
Figure 1: The glmS riboswitch feedback inhibition loop.
Data Presentation
Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for the key enzymes in the UDP-GlcNAc biosynthesis pathway from various bacterial species. These values are essential for understanding the efficiency of these enzymes and for the design of potent inhibitors.
Table 1: Kinetic Parameters of Glucosamine-6-Phosphate Synthase (GlmS)
| Bacterial Species | Substrate | Km (mM) | Reference |
| Escherichia coli | Fructose-6-Phosphate | 0.12 | [9] |
| Escherichia coli | L-Glutamine | 0.45 | [9] |
| Staphylococcus aureus | Fructose-6-Phosphate | 0.17 | |
| Staphylococcus aureus | L-Glutamine | 0.52 |
Table 2: Kinetic Parameters of Phosphoglucosamine Mutase (GlmM)
| Bacterial Species | Substrate | Km (μM) | Reference |
| Escherichia coli | Glucosamine-6-Phosphate | 70 | [5] |
| Escherichia coli | Glucosamine-1-Phosphate | 20 | [5] |
| Pseudomonas aeruginosa | Glucosamine-6-Phosphate | 110 | [3] |
| Pseudomonas aeruginosa | Glucosamine-1-Phosphate | 30 | [3] |
Table 3: Kinetic Parameters of the Bifunctional Enzyme GlmU
| Bacterial Species | Domain | Substrate | Km (μM) | kcat (s-1) | Reference |
| Escherichia coli | Acetyltransferase | Glucosamine-1-P | 230 | 77 | [7] |
| Escherichia coli | Acetyltransferase | Acetyl-CoA | 70 | 77 | [7] |
| Escherichia coli | Uridyltransferase | GlcNAc-1-P | 110 | 21 | [7] |
| Escherichia coli | Uridyltransferase | UTP | 180 | 21 | [7] |
| Mycobacterium tuberculosis | Acetyltransferase | Glucosamine-1-P | 560 | ~60 | [10] |
| Mycobacterium tuberculosis | Acetyltransferase | Acetyl-CoA | 280 | ~60 | [10] |
Inhibitor Data
The enzymes of the UDP-GlcNAc biosynthesis pathway are attractive targets for the development of novel antibiotics. The following table lists some known inhibitors and their corresponding inhibitory constants.
Table 4: Inhibitors of UDP-GlcNAc Biosynthesis Enzymes
| Enzyme | Inhibitor | Bacterial Species | Ki (μM) | IC50 (μM) | Reference |
| GlmS | N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Candida albicans | 0.1 | [1] | |
| GlmS | 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Escherichia coli | 0.2 | [11] | |
| GlmU | Aryl sulfonamide derivative | Haemophilus influenzae | <0.1 | [12] | |
| GlmU | Aminoquinazoline derivative | Mycobacterium tuberculosis | 74 | [8] | |
| GlmU | Oxa33 (allosteric inhibitor) | Mycobacterium tuberculosis | 9.96 | [8] |
Experimental Protocols
Diagram of a General Experimental Workflow for Enzyme Inhibition Studies
Figure 2: Workflow for enzyme inhibitor discovery.
Protocol 1: Continuous Spectrophotometric Assay for GlmS Activity
This assay measures the formation of glutamate, a product of the GlmS reaction, through a coupled enzyme system.
Materials:
-
Purified GlmS enzyme
-
Fructose-6-phosphate
-
L-glutamine
-
ATP
-
NADH
-
Phosphoenolpyruvate (PEP)
-
L-Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Glutamate dehydrogenase (GDH)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 100 mM KCl)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing all assay components except the substrate to be varied (e.g., fructose-6-phosphate). The final concentrations in the assay should be optimized but can be initiated with: 2 mM L-glutamine, 2 mM ATP, 0.2 mM NADH, 1 mM PEP, 10 U/mL LDH, 5 U/mL PK, and 5 U/mL GDH in the assay buffer.
-
Add varying concentrations of the substrate (e.g., fructose-6-phosphate) to the wells of the 96-well plate.
-
Initiate the reaction by adding a fixed amount of purified GlmS enzyme to each well.
-
Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of glutamate production by GlmS.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Coupled Enzyme Assay for GlmM Activity
This assay measures the formation of glucosamine-1-phosphate from glucosamine-6-phosphate by coupling the reaction to the GlmU uridyltransferase activity and a pyrophosphatase.
Materials:
-
Purified GlmM enzyme
-
Purified GlmU enzyme (or a construct with only uridyltransferase activity)
-
Glucosamine-6-phosphate
-
UTP
-
Inorganic pyrophosphatase
-
Malachite green reagent for phosphate detection
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at ~620-660 nm
Procedure:
-
Prepare a reaction mixture in the wells of a microplate containing assay buffer, varying concentrations of glucosamine-6-phosphate, a fixed concentration of UTP (e.g., 1 mM), a fixed amount of GlmU, and inorganic pyrophosphatase.
-
Initiate the reaction by adding a fixed amount of purified GlmM enzyme.
-
Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a fixed period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., an acid).
-
Add the malachite green reagent to each well to detect the inorganic phosphate released by the pyrophosphatase.
-
Measure the absorbance at the appropriate wavelength (~620-660 nm).
-
Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of product formed.
-
Calculate the initial reaction velocities and determine the kinetic parameters as described for the GlmS assay.
Protocol 3: DTNB-Based Assay for GlmU Acetyltransferase Activity
This assay measures the release of Coenzyme A (CoA-SH) from the acetyltransferase reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA-SH to produce a colored product.
Materials:
-
Purified GlmU enzyme
-
Glucosamine-1-phosphate
-
Acetyl-CoA
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in the wells of a microplate containing assay buffer, a fixed concentration of DTNB (e.g., 0.5 mM), and varying concentrations of either glucosamine-1-phosphate or acetyl-CoA, while keeping the other substrate at a saturating concentration.
-
Initiate the reaction by adding a fixed amount of purified GlmU enzyme.
-
Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA-SH production.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the kinetic parameters as described in the previous protocols.
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial compound to be tested
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm
-
Incubator
Procedure:
-
Prepare a stock solution of the antimicrobial compound in a suitable solvent and then prepare a series of two-fold dilutions in the growth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the bacterial strain by growing it to the mid-logarithmic phase and then diluting it to a standardized concentration (e.g., 5 x 105 CFU/mL) in the growth medium.
-
Inoculate each well of the microplate (except for a sterility control well) with the bacterial suspension. Include a growth control well containing only bacteria and medium (no antimicrobial).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the OD600 using a microplate reader. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion
The biosynthesis of this compound and its subsequent conversion to UDP-N-acetylglucosamine represent a critical metabolic pathway in bacteria, providing the essential building blocks for the construction of the cell wall. The enzymes involved—GlmS, GlmM, and GlmU—are highly conserved and essential for bacterial viability, making them prime targets for the development of novel antibacterial drugs. This technical guide has provided a detailed overview of this pathway, including quantitative data on enzyme kinetics, established experimental protocols for their study, and insights into the potential for therapeutic intervention. For researchers, scientists, and drug development professionals, a thorough understanding of this core pathway is fundamental to the rational design and discovery of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. A continuous spectrophotometric assay for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Pseudomonas aeruginosa glmM Gene, Encoding Phosphoglucosamine Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glucosamine-6-phosphate synthetase from bacteria by anticapsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure of a small-molecule inhibitor complexed with GlmU from Haemophilus influenzae reveals an allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Inhibitors of the acetyltransferase domain of N-acetylglucosamine-1-phosphate-uridylyltransferase/glucosamine-1-phosphate-acetyltransferase (GlmU). Part 2: Optimization of physical properties leading to antibacterial aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Glucosamine-6-Phosphate in Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of D-glucosamine-6-phosphate (GlcN-6-P) in the pathogenesis of insulin resistance. It consolidates key research findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and illustrates the core signaling pathways.
Introduction: The Hexosamine Biosynthetic Pathway as a Nutrient Sensor
Under normal physiological conditions, the majority of intracellular glucose-6-phosphate is metabolized through glycolysis. However, a smaller fraction (approximately 2-5%) is shunted into the hexosamine biosynthetic pathway (HBP).[1] This pathway serves as a crucial cellular nutrient sensor, integrating glucose, amino acid, fatty acid, and nucleotide metabolism.[2][3] The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate and glutamine to D-glucosamine-6-phosphate (GlcN-6-P) and glutamate, a reaction catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[2][4][5] GlcN-6-P is subsequently converted to UDP-N-acetylglucosamine (UDP-GlcNAc), the final product of the pathway.[1][2][4]
An excess flux through the HBP, often a consequence of hyperglycemia and hyperlipidemia, has been strongly implicated in the development of insulin resistance in various tissues, including adipose tissue, skeletal muscle, and the liver.[1][2][6][7] This phenomenon, often termed "glucose toxicity," suggests that the adverse effects of high glucose levels on insulin sensitivity are mediated, at least in part, by the HBP.[1][7] The accumulation of UDP-GlcNAc leads to the post-translational modification of numerous nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) on serine and threonine residues.[3][8] This process, known as O-GlcNAcylation, is a key mechanism by which increased HBP flux disrupts insulin signaling.[1][9]
The Central Role of D-Glucosamine-6-Phosphate
D-glucosamine-6-phosphate is the first committed intermediate in the HBP. Its formation is the primary regulatory point of the pathway, and its subsequent metabolism dictates the cellular concentration of UDP-GlcNAc. The enzymatic activity of GFAT is subject to feedback inhibition by UDP-GlcNAc, providing a mechanism for self-regulation of the pathway.[1][2] Studies have shown that increased GFAT activity is associated with insulin resistance.[6][7][10] For instance, transgenic mice overexpressing GFAT in skeletal muscle and adipose tissue develop insulin resistance.[7] Conversely, inhibiting GFAT can prevent the development of insulin resistance in cell culture models exposed to high glucose.[5]
The administration of glucosamine to cells or in vivo bypasses the initial GFAT-catalyzed step, as it is readily phosphorylated to GlcN-6-P, leading to a significant increase in HBP flux and the induction of insulin resistance.[2][4] This makes glucosamine a widely used experimental tool to study the consequences of HBP activation.[11]
Molecular Mechanisms of GlcN-6-P-Mediated Insulin Resistance
The increased production of GlcN-6-P and the subsequent rise in UDP-GlcNAc levels contribute to insulin resistance through several interconnected mechanisms:
O-GlcNAcylation of Insulin Signaling Proteins
A primary mechanism by which elevated HBP flux induces insulin resistance is through the O-GlcNAcylation of key proteins in the insulin signaling cascade.[8][9] This modification can compete with phosphorylation on serine and threonine residues, a phenomenon often referred to as a "yin-yang" relationship, thereby altering the activity, localization, and stability of these proteins.[8] Key targets of O-GlcNAcylation in the insulin signaling pathway include:
-
Insulin Receptor Substrate (IRS-1 and IRS-2): O-GlcNAcylation of IRS proteins can inhibit their insulin-stimulated tyrosine phosphorylation, which is a critical step for the recruitment and activation of phosphatidylinositol 3-kinase (PI3K).[9][12] This impairment of IRS-1/2 function is a central node in the development of insulin resistance. Some studies suggest that O-GlcNAcylation of IRS-1 on inhibitory serine residues can modulate its function.[8]
-
PI3K/Akt Pathway Components: Downstream effectors of IRS proteins, such as the p85 regulatory subunit of PI3K and the serine/threonine kinase Akt (also known as protein kinase B), are also subject to O-GlcNAcylation.[8][9] This can lead to a dampening of the entire signaling cascade, resulting in reduced translocation of the glucose transporter 4 (GLUT4) to the plasma membrane and consequently, decreased glucose uptake into muscle and adipose cells.[9][13]
Induction of Endoplasmic Reticulum (ER) Stress
Increased flux through the HBP has been linked to the induction of endoplasmic reticulum (ER) stress.[14] Glucosamine administration can disrupt protein folding in the ER, leading to the accumulation of unfolded or misfolded proteins and activation of the unfolded protein response (UPR).[14][15] Chronic ER stress is a known contributor to insulin resistance.[14] The UPR can activate stress-related kinases, such as c-Jun N-terminal kinase (JNK), which can phosphorylate IRS-1 on inhibitory serine residues, thereby impairing insulin signaling.[16][17]
Altered Gene Expression
The O-GlcNAcylation of transcription factors and co-activators can alter the expression of genes involved in glucose and lipid metabolism.[13] For example, O-GlcNAcylation of transcription factors like FoxO1 can modulate their activity and contribute to the dysregulation of gluconeogenesis in the liver.[13]
Quantitative Data on HBP and Insulin Resistance
The following tables summarize quantitative data from various studies investigating the relationship between the hexosamine biosynthetic pathway and insulin resistance.
Table 1: Changes in HBP Intermediates and Enzyme Activity
| Parameter | Model System | Condition | Fold/Percent Change | Reference |
| GFAT Activity | Diabetic Subjects | vs. Control | 50.3% increase | [10] |
| UDP-HexNAc | 3T3-L1 Adipocytes | 2.5 mM GlcN + Insulin | 900% increase | [11] |
| UDP-HexNAc | 3T3-L1 Adipocytes | High Glucose + Insulin | 30% increase | [11] |
| UDP-GlcNAc | Rat Skeletal Muscle | Lipid Infusion | ~2-fold increase | [18][19] |
| UDP-GlcNAc | Rat Skeletal Muscle | Glucosamine Infusion | ~2.7-fold increase | [18] |
Table 2: Effects of HBP Activation on Insulin Signaling and Glucose Metabolism
| Parameter | Model System | Condition | Effect | Reference |
| Glucose Uptake | Conscious Rats | Lipid Infusion | 28.1% decrease | [18] |
| Glycogen Synthesis | Conscious Rats | Lipid Infusion | Marked decrease | [18] |
| IRS-1 Ser307 Phosphorylation | RIN β-cells | Glucosamine | Increased | [16][17][20] |
| IRS-1 Ser612 Phosphorylation | RIN β-cells | Glucosamine | Increased | [16][17][20] |
| Insulin-stimulated Glucose Transport | 3T3-L1 Adipocytes | GlcN + Insulin | Inhibited | [11] |
Signaling Pathways and Experimental Workflows
The Hexosamine Biosynthetic Pathway and its Impact on Insulin Signaling
Caption: The Hexosamine Biosynthetic Pathway and its inhibitory effects on insulin signaling.
Experimental Workflow for Studying Glucosamine-Induced Insulin Resistance
Caption: A typical experimental workflow for investigating glucosamine-induced insulin resistance in vitro.
Experimental Protocols
Induction of Insulin Resistance in Cell Culture (3T3-L1 Adipocytes)
This protocol is adapted from methodologies described in studies on glucose and glucosamine-induced insulin resistance.[11]
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum. Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine.
-
Induction of Insulin Resistance:
-
Preincubate differentiated 3T3-L1 adipocytes for 18-24 hours in serum-free medium.
-
Expose cells to one of the following conditions:
-
Low glucose (5 mM) as a control.
-
High glucose (25 mM) in the presence of a low concentration of insulin (e.g., 0.6 nM).
-
Low glucose (5 mM) with varying concentrations of glucosamine (e.g., 0.1-2.5 mM) in the presence of low insulin.
-
-
-
Assessment of Insulin Sensitivity:
-
Wash the cells and incubate in fresh serum-free, insulin-free medium to return to a basal state.
-
Stimulate with a high concentration of insulin (e.g., 100 nM) for a short period (e.g., 20-30 minutes).
-
Measure glucose uptake using a 2-deoxy-D-[³H]glucose uptake assay.
-
Measurement of GFAT Activity
This fluorimetric method is based on the quantification of GlcN-6-P.[10]
-
Tissue/Cell Homogenization: Homogenize tissue samples or cell pellets in a buffer containing protease inhibitors.
-
Enzymatic Reaction:
-
Incubate the homogenate with a reaction mixture containing fructose-6-phosphate, glutamine, and other necessary cofactors.
-
Stop the reaction at various time points.
-
-
Derivatization and Detection:
-
Derivatize the product, GlcN-6-P, with a fluorescent tag.
-
Separate and quantify the fluorescent derivative using high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Calculate GFAT activity based on the rate of GlcN-6-P formation per milligram of protein per minute.
-
Detection of O-GlcNAcylation
Several methods can be used to detect and quantify O-GlcNAcylation.[21][22][23]
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe with pan-O-GlcNAc antibodies (e.g., RL2, CTD110.1) to detect global O-GlcNAcylation levels.[23]
-
Use protein-specific antibodies to immunoprecipitate a protein of interest, followed by Western blotting with an O-GlcNAc antibody to assess the O-GlcNAcylation status of a specific protein.
-
-
Lectin Affinity Chromatography:
-
Use lectins with high affinity for GlcNAc, such as wheat germ agglutinin (WGA), to enrich for O-GlcNAcylated proteins or peptides from a complex mixture.[22]
-
-
Chemoenzymatic Labeling:
-
This method involves the enzymatic transfer of a modified galactose analog (e.g., containing an azide or alkyne group) to O-GlcNAc residues using a mutant galactosyltransferase.
-
The modified sugar can then be tagged with a reporter molecule (e.g., biotin, fluorophore) via click chemistry for detection or enrichment.[21]
-
Euglycemic-Hyperinsulinemic Clamp
This is the gold standard method for assessing insulin sensitivity in vivo.[7][24][25]
-
Catheterization: Place catheters in an artery for blood sampling and in a vein for infusions.
-
Insulin Infusion: Infuse insulin at a constant rate to achieve a hyperinsulinemic state.
-
Glucose Infusion: Infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).
-
Steady State: Once a steady state is reached, the glucose infusion rate is equal to the rate of whole-body glucose disposal and is a measure of insulin sensitivity.
-
HBP Activation: To study the effect of the HBP, glucosamine or a lipid emulsion can be infused prior to and during the clamp to assess their impact on insulin-stimulated glucose disposal.[18]
Conclusion and Future Directions
The role of D-glucosamine-6-phosphate as a key mediator of insulin resistance via the hexosamine biosynthetic pathway is well-established. The accumulation of GlcN-6-P and its downstream product, UDP-GlcNAc, leads to the O-GlcNAcylation of critical insulin signaling proteins, induction of ER stress, and altered gene expression, all of which contribute to a state of cellular insulin resistance. The experimental models and protocols described herein provide a framework for further investigation into the intricate mechanisms of HBP-mediated insulin resistance.
Future research should focus on identifying the specific O-GlcNAcylation sites on insulin signaling proteins that are most critical for the development of insulin resistance. Furthermore, elucidating the detailed interplay between O-GlcNAcylation and other post-translational modifications, such as phosphorylation, will provide a more complete understanding of this regulatory network. From a therapeutic standpoint, targeting GFAT or other enzymes in the HBP may represent a viable strategy for mitigating insulin resistance and the associated metabolic complications of type 2 diabetes. However, the ubiquitous nature of O-GlcNAcylation in cellular processes necessitates a cautious and targeted approach to avoid unintended off-target effects. The development of specific inhibitors for O-GlcNAc transferase (OGT) or activators for O-GlcNAcase (OGA) could offer more precise therapeutic interventions.
References
- 1. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexosamines, insulin resistance and the complications of diabetes: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for N-acetylglucosamine as a nutrient sensor and mediator of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Hexosamines and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]
- 9. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamine fructose-6-phosphate amidotransferase (GFAT) gene expression and activity in patients with type 2 diabetes: inter-relationships with hyperglycaemia and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High glucose and glucosamine induce insulin resistance via different mechanisms in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Glucosamine-Induced ER Stress in Diabetic Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Glucosamine-induced endoplasmic reticulum stress affects GLUT4 expression via activating transcription factor 6 in rat and human skeletal muscle cells | Semantic Scholar [semanticscholar.org]
- 16. Activation of the hexosamine pathway leads to phosphorylation of IRS-1 on Ser307 and Ser612 and impairs the phosphatidylinositol 3-kinase/Akt/mTOR insulin biosynthetic pathway in RIN pancreatic {beta}-cells [arpi.unipi.it]
- 17. researchgate.net [researchgate.net]
- 18. Role of the glucosamine pathway in fat-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of the glucosamine pathway in fat-induced insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 23. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
D-glucosamine 6-phosphate as a key intermediate in amino sugar metabolism
D-Glucosamine 6-Phosphate: A Core Intermediate in Amino Sugar Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amino sugars are fundamental building blocks for a vast array of essential macromolecules, including glycoproteins, glycolipids, and glycosaminoglycans. The metabolism of these sugars is therefore critical for cellular structure, signaling, and overall homeostasis. Central to this metabolic network is the hexosamine biosynthetic pathway (HBP), a key route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. This compound (GlcN6P) is the first committed and pivotal intermediate of this pathway. Its synthesis marks the entry point into the biosynthesis of all essential amino sugars. This document provides an in-depth technical overview of GlcN6P's role in metabolism, the enzymes that govern its flux, and the experimental methodologies used for its investigation, tailored for professionals in biomedical research and drug development.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP branches off from glycolysis, utilizing fructose-6-phosphate to generate UDP-N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for N-linked and O-linked glycosylation.[1][2][3] Approximately 2-3% of total cellular glucose is estimated to be channeled into the HBP in certain cell types.[1] The pathway consists of four sequential enzymatic reactions.
The synthesis of GlcN6P from fructose-6-phosphate and glutamine is the first and rate-limiting step of the HBP.[4][5] This reaction is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT). GlcN6P is then acetylated by glucosamine-phosphate N-acetyltransferase (GNA1/GNPNAT1) to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P).[4] This is followed by the conversion of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by phosphoacetylglucosamine mutase (PGM3). In the final step, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of GlcNAc-1-P with UTP to produce the pathway's end-product, UDP-GlcNAc.[6]
Key Enzymes in GlcN6P Metabolism
The metabolic fate of GlcN6P is primarily governed by two key enzymes: glutamine:fructose-6-phosphate amidotransferase (GFAT), which synthesizes it, and glucosamine-phosphate N-acetyltransferase (GNA1), which consumes it in the forward direction of the HBP.
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) : As the rate-limiting enzyme, GFAT is a major point of control for the HBP.[4] It catalyzes the transfer of the amide group from glutamine to fructose-6-phosphate.[7] Mammals express two isoforms, GFAT1 and GFAT2.[8] GFAT1 is ubiquitously expressed, while GFAT2 expression is more restricted, primarily to the central nervous system.[8] The enzyme has two distinct domains: an N-terminal glutaminase domain that hydrolyzes glutamine to produce ammonia, and a C-terminal isomerase domain that binds fructose-6-P and facilitates its conversion to GlcN6P using the channeled ammonia.[9]
-
Glucosamine-phosphate N-acetyltransferase (GNA1/GNPNAT1) : This enzyme catalyzes the second committed step in the HBP, the N-acetylation of GlcN6P using acetyl-CoA as the acetyl donor.[10][11] This reaction is crucial for the subsequent steps leading to UDP-GlcNAc synthesis. Human GNA1 has been shown to have a relaxed donor specificity, capable of transferring acyl groups up to four carbons in length (e.g., from butyryl-CoA).[11]
-
Glucosamine-6-phosphate Deaminase (GNPDA) : This enzyme provides a potential exit from the HBP by converting GlcN6P back to fructose-6-phosphate and ammonia.[3] This catabolic function allows cells to balance the flux of amino sugars according to metabolic needs.
Regulation of the HBP
The flux through the HBP is tightly regulated to match cellular demand for UDP-GlcNAc, primarily through feedback mechanisms acting on the rate-limiting enzyme, GFAT.
-
Feedback Inhibition : The end-product of the pathway, UDP-GlcNAc, acts as an allosteric inhibitor of eukaryotic GFAT.[6][9] UDP-GlcNAc binds to the isomerase domain, which induces a conformational change that inhibits the glutaminase activity of the N-terminal domain, thus effectively shutting down the entry of substrates into the pathway when its product is abundant.[9][12][13]
-
Post-Translational Modification : GFAT activity is also modulated by phosphorylation. Protein Kinase A (PKA) can phosphorylate human GFAT1 at Ser205.[12][14] This phosphorylation has a dual effect: it lowers the baseline activity of the enzyme but also abolishes the feedback inhibition by UDP-GlcNAc.[12][13][14] This complex regulation allows for dynamic control of the HBP in response to various signaling cues, effectively uncoupling the pathway from simple feedback inhibition under certain conditions.[14]
Role in Disease and Drug Development
Given its role as a central nutrient sensor, dysregulation of the HBP and altered levels of GlcN6P and UDP-GlcNAc have been implicated in various pathologies, making the pathway's enzymes attractive targets for drug development.
-
Diabetes and Insulin Resistance : Over-flux through the HBP has been linked to insulin resistance. Increased availability of glucose can lead to elevated UDP-GlcNAc levels and subsequent aberrant O-GlcNAcylation of proteins involved in insulin signaling.[8]
-
Cancer : Cancer cells exhibit rewired metabolism, often with increased glucose and glutamine uptake. This can enhance HBP flux, supporting the high demand for glycosylation required for the synthesis of membrane and secreted proteins that mediate cancer progression, invasion, and metastasis.[2][5]
-
Antifungal/Antimicrobial Targets : The HBP is essential for the synthesis of cell wall components like chitin in fungi. As GFAT is highly conserved but possesses structural differences between fungi and humans, it has been explored as a promising target for the development of selective antifungal agents.[9]
Experimental Methodologies
Investigating the role of GlcN6P and the HBP requires robust methods for quantifying metabolites and measuring enzyme activities.
Quantification of GlcN6P by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of intracellular metabolites like GlcN6P. Due to the high polarity of sugar phosphates, derivatization is often employed to improve retention on reverse-phase chromatography columns.[15]
Protocol Outline: Derivatization and LC-MS/MS Analysis
-
Metabolite Extraction :
-
Culture cells to the desired confluency.
-
Quench metabolism rapidly by washing cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells and extract metabolites using an ice-cold solvent mixture, such as methanol/water/formic acid (67:32.9:0.1).[15]
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[15]
-
Lyophilize the extracts to dryness.[15]
-
-
Chemical Derivatization (based on octanoic anhydride method):
-
Reconstitute the dried extract in a suitable buffer (e.g., 10% acetonitrile/water).[15]
-
Add 20 mM octanoic anhydride (prepared in acetone) to the sample.[15]
-
Initiate the reaction by adding 0.5 M triethylamine (TEA).[15]
-
Incubate the mixture at 35°C for 2 hours in the dark.[15]
-
Quench the reaction by adding 0.5 M HCl.[15]
-
Dilute the final sample for LC-MS/MS analysis.[15]
-
-
LC-MS/MS Analysis :
-
Chromatography : Use a C18 reverse-phase column.
-
Mobile Phase : Employ a gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Mass Spectrometry : Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for derivatized GlcN6P.
-
Quantification : Generate a standard curve using known concentrations of derivatized GlcN6P standard to quantify the metabolite in the biological samples.
-
Spectrophotometric Assay of GFAT Activity
GFAT activity can be measured by quantifying the rate of product formation. A common method is a coupled enzyme assay that measures the production of glutamate.[16][17]
Protocol Outline: Coupled Spectrophotometric Assay
-
Principle : The glutamate produced by GFAT is oxidized by glutamate dehydrogenase (GDH), which concurrently reduces a cofactor analog like 3-acetylpyridine adenine dinucleotide (APAD). The formation of the reduced cofactor (APADH) is monitored by the increase in absorbance at 370 nm.[16][17]
-
Reagents :
-
Assay Buffer: 20 mM Phosphate buffer, pH 7.4.
-
Substrates: L-glutamine (e.g., 6 mM), D-fructose-6-phosphate (e.g., 0.8 mM).[17]
-
Coupling System: Glutamate dehydrogenase (GDH, e.g., 6 U), 3-acetylpyridine adenine dinucleotide (APAD, e.g., 0.3 mM).[17]
-
Enzyme Source: Purified recombinant GFAT or cell lysate.
-
-
Procedure :
-
Prepare a reaction mixture containing assay buffer, F-6-P, glutamine, APAD, and GDH in a 96-well plate or cuvette.[16]
-
Initiate the reaction by adding the enzyme source (e.g., 50 µg of purified protein).[16]
-
Immediately monitor the increase in absorbance at 370 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.[16]
-
Calculation : Determine the reaction rate from the initial linear portion of the absorbance vs. time curve. Convert the rate of absorbance change to the rate of glutamate production using the molar extinction coefficient of APADH. Specific activity is typically expressed as µmol of product formed per minute per mg of protein.[16]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the enzymes involved in GlcN6P metabolism, providing a basis for kinetic modeling and experimental design.
Table 1: Kinetic Parameters of Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT)
| Enzyme | Substrate | Km | Ki (Inhibitor) | Source Organism/System | Reference |
|---|---|---|---|---|---|
| Human GFAT1 | Fructose-6-P | 7 µM | 6 µM (GlcN-6-P) | Recombinant Human | [18] |
| Human GFAT1 | Fructose-6-P | ~130 µM | 20 µM (UDP-GlcNAc) | COS-7 cells (recombinant) | [8] |
| Human GFAT1Alt | Fructose-6-P | ~270 µM | 4 µM (UDP-GlcNAc) | COS-7 cells (recombinant) | [8] |
| Human hGFAT2 | Glutamine | 3.3 mM | - | Recombinant Human | [16] |
| Human hGFAT2 | Fructose-6-P | 0.4 mM | - | Recombinant Human |[16] |
Table 2: Kinetic Parameters of Glucosamine-6-Phosphate N-Acetyltransferase (GNA1)
| Enzyme | Substrate | Km | Source Organism/System | Reference |
|---|---|---|---|---|
| A. thaliana GNA1 | Glucosamine-6-P | 231 µM | Recombinant | [19] |
| A. thaliana GNA1 | Acetyl-CoA | 33 µM | Recombinant |[19] |
Table 3: Metabolic Flux through the Hexosamine Biosynthetic Pathway
| Parameter | Value | Conditions | System | Reference |
|---|---|---|---|---|
| HBP Flux | ~2.5 nmol/g protein/min | 5.5 mM or 25 mM [U-¹³C₆]glucose | Ex vivo perfused mouse heart | [20] |
| % of Glycolysis | ~0.003 - 0.006% | 5.5 mM or 25 mM glucose | Ex vivo perfused mouse heart | [20] |
| % of Glucose Uptake | ~2 - 3% | - | Cultured rat adipocytes |[1] |
Conclusion
This compound stands as a critical checkpoint in cellular metabolism, gating the flux of multiple major nutrient classes into the synthesis of essential amino sugars. Its production by the tightly regulated enzyme GFAT and its subsequent conversion along the HBP underscore the pathway's role as a sophisticated nutrient-sensing system. The end product, UDP-GlcNAc, directly links the cell's metabolic state to the control of protein function and stability through glycosylation. Understanding the intricate regulation of GlcN6P metabolism and mastering the techniques for its study are paramount for researchers aiming to unravel the complexities of metabolic diseases and develop novel therapeutic strategies targeting this fundamental pathway.
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel variant of glutamine: fructose-6-phosphate amidotransferase-1 (GFAT1) mRNA is selectively expressed in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loss of GFAT-1 feedback regulation activates the hexosamine pathway that modulates protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucosamine-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 11. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. uniprot.org [uniprot.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of D-Glucosamine 6-Phosphate in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-glucosamine 6-phosphate (GlcN6P) is a critical intermediate metabolite in the hexosamine biosynthetic pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism, producing uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) as its final product.[1][2] UDP-GlcNAc is an essential donor substrate for protein and lipid glycosylation, making the HBP a vital sensor of cellular nutrient status.[1][3] Dysregulation of the HBP has been implicated in various diseases, including cancer and diabetes.[4][5] Therefore, the accurate quantification of HBP metabolites like GlcN6P is crucial for understanding disease pathogenesis and for the development of new therapeutic agents.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The inherent challenges in analyzing GlcN6P, a highly polar and low-abundance molecule, are addressed through two established methodologies: pre-column derivatization for enhanced chromatographic retention and Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of the native compound.
Signaling Pathway
The Hexosamine Biosynthetic Pathway (HBP) channels a portion of glucose flux into the production of UDP-GlcNAc. The pathway begins with the conversion of Fructose-6-Phosphate, an intermediate of glycolysis, and Glutamine into Glucosamine-6-Phosphate. This initial, rate-limiting step is catalyzed by the enzyme GFAT. GlcN6P is then sequentially converted into GlcNAc-6-P, GlcNAc-1-P, and finally UDP-GlcNAc.
Experimental Protocols
Two primary methodologies are presented for the LC-MS/MS analysis of GlcN6P. Method A involves pre-column derivatization to improve chromatographic properties on a reverse-phase column, while Method B utilizes HILIC for direct analysis.
Method A: Pre-column Derivatization with Octanoic Anhydride
This method is adapted from an approach for resolving hexosamine phosphate isomers and is suitable for complex biological matrices where enhanced chromatographic separation is required.[6]
1. Sample Preparation (from Cell/Tissue Extracts)
-
Homogenize sample in an ice-cold extraction buffer (e.g., Methanol/Water/Formic Acid 67:32.9:0.1).[6]
-
Centrifuge at >3000 rpm to pellet debris. Collect the supernatant.[6]
-
Perform a second extraction on the pellet to ensure complete recovery and combine the supernatants.[6]
-
Add LC-MS grade water, freeze the sample at -80°C, and lyophilize to dryness.[6]
-
Reconstitute the dried extract in a known volume of 10% acetonitrile/0.1% formic acid.[6]
2. Derivatization Protocol
-
To a 20 µL aliquot of the reconstituted sample, add 40 µL of 20 mM octanoic anhydride in acetone.[6]
-
Add 5 µL of 0.5 M triethylamine (TEA) to initiate the reaction.[6]
-
Incubate the mixture in the dark at 35°C for 2 hours.[6]
-
Quench the reaction by adding 5 µL of 0.5 M HCl.[6]
-
Dilute the final mixture to 200 µL with 10% acetonitrile/0.1% formic acid before injection.[6]
3. LC-MS/MS Conditions
-
LC Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient suitable for separating the derivatized GlcN6P from isomers and matrix components. (e.g., start at 10% B, ramp to 90% B).
-
Flow Rate: 0.3 - 1.0 mL/min.[7]
-
Injection Volume: 5 µL.[6]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[6]
-
MRM Transitions: The octanoate derivative of GlcN6P yields common fragments. Monitor transitions such as:
-
Precursor Ion (Q1): [M-H]⁻ of derivatized GlcN6P
-
Product Ions (Q3): m/z 79, 97, 199 (phosphate-related fragments).[6]
-
-
Instrument Parameters: Optimize spray voltage, gas flows, and collision energy for maximum sensitivity.
Method B: HILIC-MS/MS for Direct Quantification
This method is ideal for analyzing the polar GlcN6P molecule in its native form, avoiding the extra steps and potential variability of derivatization.[8][9]
1. Sample Preparation (from Serum/Plasma or Cell extracts)
-
For serum/plasma: Dilute the sample (e.g., 50-fold) with ultrapure water.[8]
-
For cell extracts: Use a solvent like acetonitrile/water to precipitate proteins.
-
Perform protein removal via precipitation (e.g., with cold acetonitrile) or ultrafiltration.[8]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 min at 4°C.
-
Collect the supernatant for injection.
2. LC-MS/MS Conditions
-
LC Column: HILIC Column (e.g., Shodex HILICpak VT-50 2D, 2.0 mm I.D. x 150 mm).[8]
-
Mobile Phase A: 5 mM Ammonium Carbonate + 0.1% NH4OH in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: Start with a high percentage of organic solvent to retain GlcN6P, then decrease to elute. (e.g., 80% B down to 20% B over 20 mins).[10]
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 60°C.[8]
-
Injection Volume: 5-20 µL.[8]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: ESI, Negative Mode.
-
MRM Transitions:
-
Instrument Parameters: Optimize source and collision cell parameters for the specific analyte and system.
Experimental Workflow Diagram
The general workflow for the quantification of this compound involves several key stages from sample collection to final data analysis.
Quantitative Data Summary
The performance of an LC-MS/MS method is characterized by several key validation parameters. The following table summarizes representative data gathered from various methods for hexosamine and sugar phosphate analysis.
| Parameter | Method | Analyte | Value | Reference |
| Recovery | HILIC-MS/MS | Glucosamine-6-P | 89.67–114.5% | [4] |
| Recovery | HILIC-MS/MS | Glucose-6-P | 120% | [8] |
| Intra-day CV | HILIC-MS/MS | HBP Metabolites | < 15% | [4] |
| Inter-day CV | HILIC-MS/MS | HBP Metabolites | < 15% | [4] |
| Relative Error | Derivatization-MS/MS | Glucosamine-6-P | ~1% | [6] |
| Lower Limit of Quantitation (LLOQ) | Derivatization-MS/MS | Glucosamine (plasma) | 12 ng/mL | [7] |
Note: Data for Glucosamine is included to provide context for sensitivity achievable with derivatization methods in biological fluids. CV = Coefficient of Variation.
Conclusion
The LC-MS/MS methods described provide robust and sensitive protocols for the quantitative analysis of this compound in various biological samples. The choice between a pre-column derivatization approach and a direct HILIC-based analysis will depend on the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is critical to ensure accurate and reproducible results, which are essential for advancing research in metabolic pathways and associated diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of simultaneous quantitative analytical method for metabolites of hexosamine biosynthesis pathway in lung cancer cells using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shodexhplc.com [shodexhplc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantitative Analysis of D-glucosamine 6-phosphate using MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the detection and quantification of D-glucosamine 6-phosphate (GlcN-6-P) using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. GlcN-6-P is a critical intermediate in the hexosamine biosynthesis pathway (HBP), playing a significant role in the synthesis of essential biomolecules like UDP-N-acetylglucosamine.[1][2] Dysregulation of the HBP is implicated in various diseases, including diabetes and osteoarthritis, making the accurate quantification of its metabolites crucial for research and drug development. This document provides a comprehensive protocol for sample preparation, MALDI-TOF MS analysis, and data interpretation, along with expected performance characteristics.
Introduction
This compound is a phosphorylated monosaccharide that serves as a key metabolic intermediate. It is synthesized from fructose-6-phosphate and glutamine by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1] As the first and rate-limiting step in the hexosamine biosynthetic pathway, the levels of GlcN-6-P can provide valuable insights into the metabolic state of cells and tissues.
MALDI-TOF mass spectrometry is a powerful analytical technique for the analysis of a wide range of biomolecules.[3] Its high sensitivity, speed, and tolerance to complex mixtures make it an attractive method for metabolomic studies.[4] However, the analysis of phosphorylated small molecules like GlcN-6-P can be challenging due to potential signal suppression and the labile nature of the phosphate group.[5][6] This application note presents an optimized protocol to overcome these challenges and achieve reliable quantification of GlcN-6-P.
Signaling Pathway
The hexosamine biosynthesis pathway is a crucial route for the production of UDP-GlcNAc, a substrate for glycosylation reactions.
Experimental Workflow
A general workflow for the quantitative analysis of this compound by MALDI-TOF MS is outlined below.
Experimental Protocols
Materials and Reagents
-
This compound standard (Sigma-Aldrich)
-
N-(¹³C₂)-acetylglucosamine-6-phosphate (as internal standard, if available)[7]
-
9-Aminoacridine (9-AA) matrix (Sigma-Aldrich)
-
2',4',6'-Trihydroxyacetophenone (THAP) matrix (Sigma-Aldrich)[4]
-
Ammonium citrate, dibasic (Sigma-Aldrich)[4]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Sample Preparation
-
Standard Curve Preparation : Prepare a series of standard solutions of this compound in ultrapure water at concentrations ranging from 0.1 µM to 100 µM.
-
Internal Standard : If available, add a fixed concentration of an appropriate internal standard, such as N-(¹³C₂)-acetylglucosamine-6-phosphate, to all standard and unknown samples.[7] This will help to account for variations in sample spotting and ionization efficiency.
-
Biological Sample Extraction : For cellular or tissue samples, perform a metabolite extraction using a cold solvent mixture such as 80:20 methanol:water. Centrifuge to pellet cellular debris and collect the supernatant.
-
Optional Derivatization : To improve detection and differentiation from other hexose phosphates, an in-situ N-acetylation can be performed.[7][8] This converts GlcN-6-P to N-acetyl-D-glucosamine 6-phosphate.
-
Matrix Preparation :
-
9-AA Matrix : Prepare a saturated solution of 9-AA in a 1:1 (v/v) mixture of acetonitrile and water.
-
THAP Matrix : Prepare a solution of 12 mg/mL 2,4,6-Trihydroxyacetophenone and 7 mg/mL Ammonium citrate, dibasic in a 1:1 (v/v) mixture of acetonitrile and water.[4]
-
MALDI-TOF MS Analysis
-
Sample Spotting :
-
Dried-Droplet Method : Mix the sample (or standard) solution and the matrix solution in a 1:1 ratio. Spot 0.5-1 µL of the mixture onto the MALDI target plate.[2]
-
Allow the spots to air dry completely before inserting the target into the mass spectrometer.
-
-
Instrument Settings : The following are general starting parameters. Optimization may be required for your specific instrument.
-
Ionization Mode : Negative or Positive ion mode. Phosphorylated compounds can often be detected in both modes, but negative mode may provide better sensitivity for the phosphate group.
-
Mass Range : m/z 100-1000
-
Laser Intensity : Adjust the laser power to achieve optimal signal-to-noise ratio without causing excessive fragmentation.
-
Number of Shots : Average spectra from at least 500 laser shots per spot to improve signal intensity and reproducibility.
-
Data Presentation
The quantitative performance of the MALDI-TOF MS method for this compound should be evaluated. The following table provides expected performance characteristics based on the analysis of similar phosphorylated small molecules. Actual performance may vary depending on the instrument, matrix, and sample complexity.
| Parameter | Expected Performance | Notes |
| Limit of Detection (LOD) | 1 - 10 pmol | Dependent on matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 5 - 25 pmol | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.99 | Over a defined concentration range (e.g., 1-100 µM). |
| Reproducibility (%RSD) | < 15% | Inter-day and intra-day precision. |
Conclusion
This application note provides a detailed protocol for the sensitive and quantitative analysis of this compound by MALDI-TOF mass spectrometry. The use of an appropriate matrix and an internal standard allows for reliable quantification, which is essential for studying the role of the hexosamine biosynthesis pathway in health and disease. The workflow and protocols described herein can be adapted for various research and drug development applications requiring the measurement of this key metabolite.
References
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Investigating quantitation of phosphorylation using MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring enzyme-catalyzed production of glucosamine-6P by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: a new enzymatic assay for glucosamine-6P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-glucosamine 6-phosphate Extraction from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-glucosamine 6-phosphate (GlcN-6P) is a critical intermediate metabolite in the hexosamine biosynthetic pathway (HBP). This pathway is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for glycoproteins, glycolipids, and other macromolecules.[1][2][3] The accurate quantification of GlcN-6P in tissues is vital for studying metabolic regulation, disease states like diabetes, and the effects of therapeutic agents.[4] This document provides detailed protocols for the extraction of GlcN-6P from tissue samples, ensuring sample integrity and compatibility with downstream analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).
General Considerations for Tissue Handling
Proper tissue handling from collection to extraction is paramount to prevent metabolic changes and ensure data reproducibility.
-
Tissue Collection and Quenching: To halt all enzymatic activity, tissues must be rapidly frozen immediately after dissection.[5][6][7][8] The recommended method is to freeze the tissue in liquid nitrogen or isopentane cooled by liquid nitrogen.[5][8]
-
Storage: Frozen tissue samples should be stored at -80°C until the extraction process begins to maintain the stability of metabolites.[5][8]
-
Washing: To remove blood, which can contaminate the sample, tissues like skeletal muscle should be briefly washed in ice-cold physiological saline and blotted dry before freezing.[5]
-
Pulverization: While still frozen, the tissue should be pulverized into a fine powder. This can be achieved by grinding in a mortar and pestle under liquid nitrogen or using specialized cryogenic grinders.[9][10] This increases the surface area for efficient extraction.
Experimental Protocols
Several extraction methods can be employed, with the choice depending on the specific research goals and analytical platform. Perchloric acid extraction is highly effective for polar metabolites like GlcN-6P, while solvent-based methods are suitable for broader metabolomic profiling.
Protocol 1: Perchloric Acid (PCA) Extraction for Polar Metabolites
This method is ideal for enriching water-soluble metabolites and effectively denaturing proteins.[6][11][12]
Materials and Reagents:
-
Perchloric acid (PCA), 6% (v/v), ice-cold
-
Potassium hydroxide (KOH), 5 M and 1 M, ice-cold
-
Potassium bicarbonate (KHCO3)
-
Ultrapure water
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Refrigerated centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Homogenization: Weigh the frozen, powdered tissue (typically 20-50 mg). Add 1 mL of ice-cold 6% PCA for every 50 mg of tissue. Homogenize the sample on ice until a uniform suspension is achieved.
-
Protein Precipitation: Incubate the homogenate on ice for 20-30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[12]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acid-soluble metabolites, and transfer it to a new pre-chilled tube. The pellet, containing proteins and cell debris, can be discarded.[12]
-
Neutralization: Neutralize the acidic extract by adding 5 M KOH dropwise while vortexing gently on ice. Monitor the pH until it reaches a range of 6.5-7.5. An alternative is to use a solution of 2M KHCO3. This step precipitates the perchlorate as potassium perchlorate (KClO4).
-
Salt Removal: Incubate the neutralized extract on ice for 15-30 minutes to ensure complete precipitation of KClO4.
-
Final Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the KClO4 salt.[12]
-
Final Extract: Collect the supernatant, which is the final metabolite extract. This can be used immediately or lyophilized to dryness for storage or reconstitution in a smaller volume for analysis.[12]
Protocol 2: Biphasic Solvent Extraction (Methanol/Chloroform/Water)
This method allows for the simultaneous extraction of both polar (including GlcN-6P) and non-polar metabolites into separate phases.[5][13][14]
Materials and Reagents:
-
Methanol (MeOH), HPLC grade, ice-cold
-
Chloroform (CHCl3), HPLC grade, ice-cold
-
Ultrapure water, ice-cold
-
Homogenizer or bead beater
-
Refrigerated centrifuge
-
Vacuum centrifuge (e.g., SpeedVac)
Procedure:
-
Homogenization: To 20-50 mg of frozen, powdered tissue, add 800 µL of ice-cold methanol and homogenize thoroughly.
-
Phase Separation: Add 400 µL of chloroform and vortex for 1 minute. Then, add 600 µL of ultrapure water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into three layers:
-
Upper Aqueous/Polar Phase: Contains polar metabolites like GlcN-6P.
-
Middle Protein Disc: Precipitated proteins.
-
Lower Organic/Non-polar Phase: Contains lipids.
-
-
Fraction Collection: Carefully aspirate the upper aqueous phase and transfer it to a new tube. Be cautious to avoid disturbing the protein layer. The lower organic phase can be collected separately if lipid analysis is also desired.
-
Drying: Dry the aqueous extract to completeness using a vacuum centrifuge without heat.[13]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent and volume for your analytical method (e.g., 100 µL of 50% methanol in water for LC-MS).[15]
Data Presentation
Quantitative performance of an extraction protocol is assessed by measuring recovery, reproducibility, and matrix effects. The following table outlines key metrics for protocol validation.
| Parameter | Perchloric Acid (PCA) Extraction | Biphasic (MeOH/CHCl3/H2O) Extraction | Target Value |
| Analyte | This compound | This compound | N/A |
| Typical Tissue | Muscle, Liver, Brain | Muscle, Liver, Adipose | N/A |
| Principle | Protein precipitation & acid extraction | Liquid-liquid phase separation | N/A |
| Recovery % | Determined by spiking a known amount of GlcN-6P standard pre-extraction | Determined by spiking a known amount of GlcN-6P standard pre-extraction | > 80% |
| Reproducibility (RSD%) | Calculated from replicate extractions of a pooled sample | Calculated from replicate extractions of a pooled sample | < 15-20% |
| Matrix Effect | Assessed by post-extraction spike or stable isotope-labeled internal standards | Assessed by post-extraction spike or stable isotope-labeled internal standards | 80-120% |
| Downstream Analysis | LC-MS, NMR, Enzymatic Assays | LC-MS, GC-MS | N/A |
RSD: Relative Standard Deviation
Mandatory Visualizations
Hexosamine Biosynthetic Pathway
The diagram below illustrates the central role of this compound in the hexosamine biosynthetic pathway.
Caption: The Hexosamine Biosynthetic Pathway leading to UDP-GlcNAc.
Experimental Workflow for GlcN-6P Extraction and Analysis
This workflow provides a step-by-step visual guide from sample collection to data analysis.
Caption: General workflow for tissue preparation and analysis of GlcN-6P.
References
- 1. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR metabolite fingerprinting and metabolomic analysis of perchloric acid extracts from plant tissues | Springer Nature Experiments [experiments.springernature.com]
- 8. A Sample Preparation Method for the Simultaneous Profiling of Signaling Lipids and Polar Metabolites in Small Quantities of Muscle Tissues from a Mouse Model for Sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 10. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H NMR metabolite fingerprinting and metabolomic analysis of perchloric acid extracts from plant tissues | Semantic Scholar [semanticscholar.org]
- 12. nmrprobe.org [nmrprobe.org]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. Global metabolic profiling of animal and human tissues via UPLC-MS | Springer Nature Experiments [experiments.springernature.com]
- 15. Extraction Protocol for untargeted LC-MS/MS - Animal tissues [protocols.io]
Application Notes and Protocols: Utilizing D-glucosamine 6-phosphate in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
D-glucosamine 6-phosphate (GlcN6P) is a critical metabolic intermediate, positioned at the entry point of the Hexosamine Biosynthetic Pathway (HBP). The HBP is a key branch of glycolysis that integrates cellular nutrient status (glucose, amino acids, fatty acids, and nucleotides) to regulate various cellular processes.[1][2] Approximately 2-5% of glucose entering a cell is shunted into the HBP.[2][3] The pathway begins with the conversion of fructose-6-phosphate (Fru-6-P), a glycolytic intermediate, and glutamine to GlcN6P, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[4][5][6] GlcN6P is subsequently converted to UDP-N-acetylglucosamine (UDP-GlcNAc), the end-product of the HBP.[1][6]
UDP-GlcNAc serves as the donor substrate for N-linked glycosylation and O-linked N-acetylglucosamine (O-GlcNAc) modification, post-translational modifications that are crucial for protein function, stability, and localization.[5][7] Given its role as a central nutrient sensor, dysregulation of the HBP flux is implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders.[8][9][10]
Metabolic Flux Analysis (MFA) using stable isotopes like ¹³C provides a powerful method to quantify the rate, or flux, of metabolites through specific pathways.[11][12] By tracing the incorporation of ¹³C-labeled precursors, such as glucose or glucosamine, into GlcN6P and downstream HBP metabolites, researchers can precisely measure the activity of this pathway under different physiological or pathological conditions.
Key Applications:
-
Drug Development: Assessing the impact of therapeutic compounds on nutrient metabolism and glycosylation by quantifying changes in HBP flux.
-
Cancer Research: Investigating the role of altered glucose and glutamine metabolism in cancer cells, where elevated HBP flux is often observed to support rapid proliferation.[2]
-
Metabolic Diseases: Understanding the mechanisms of insulin resistance in diabetes, which has been linked to hyperactivity of the HBP.[4][10]
Tracing HBP flux can be achieved by two primary strategies:
-
Using ¹³C-Glucose: This approach measures the flux from glycolysis into the HBP, providing insights into the regulation of the rate-limiting GFAT enzyme.
-
Using ¹³C-Glucosamine: Glucosamine enters the cell and is phosphorylated by hexokinase to form GlcN6P, thereby bypassing the GFAT-catalyzed step.[4][7] This allows for the direct investigation of the HBP downstream of its main regulatory point.
// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; G6P [label="Glucose-6-P", fillcolor="#F1F3F4", fontcolor="#202124"]; F6P [label="Fructose-6-P", fillcolor="#FBBC05", fontcolor="#202124"]; GlcN [label="Glucosamine\n(Tracer)", fillcolor="#F1F3F4", fontcolor="#202124"]; GlcN6P [label="D-Glucosamine-6-P", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlcNAc6P [label="GlcNAc-6-P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlcNAc1P [label="GlcNAc-1-P", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDPGlcNAc [label="UDP-GlcNAc", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; PPP [label="Pentose Phosphate\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycosylation [label="Protein Glycosylation\n(N-linked, O-GlcNAc)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glucose -> G6P [label="Hexokinase"]; G6P -> F6P; G6P -> PPP; F6P -> Glycolysis; F6P -> GlcN6P [label="GFAT\n(Rate-limiting)", fontcolor="#EA4335"]; GlcN -> GlcN6P [label="Hexokinase", style=dashed]; GlcN6P -> GlcNAc6P [label="GNA"]; GlcNAc6P -> GlcNAc1P [label="AGM"]; GlcNAc1P -> UDPGlcNAc [label="UAP"]; UDPGlcNAc -> Glycosylation;
// Invisible nodes for alignment {rank=same; G6P; GlcN;} {rank=same; F6P; GlcN6P;} } mend Caption: The Hexosamine Biosynthetic Pathway (HBP).
Quantitative Data Summary
The following tables summarize quantitative data from metabolic flux analyses targeting the HBP. These values can serve as a baseline for comparison in future studies.
Table 1: HBP Flux in Ex Vivo Mouse Heart Under Varying Glucose Conditions. [6]
| Parameter | 5.5 mM [U-¹³C₆]glucose | 25 mM [U-¹³C₆]glucose |
|---|---|---|
| Glycolytic Efflux | (Normalized to 1) | ~2x Increase |
| Calculated HBP Flux | ~2.5 nmol/g protein/min | ~2.5 nmol/g protein/min |
| HBP Flux as % of Glycolysis | ~0.006% | ~0.003% |
Table 2: UDP-GlcNAc Enrichment from [U-¹³C₆]glucosamine Tracer in Ex Vivo Mouse Heart. [6]
| [U-¹³C₆]glucosamine Conc. | Perfusion Time | UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) |
|---|---|---|
| 1 µM | 30 min | ~10% |
| 1 µM | 60 min | ~20% |
| 10 µM | 30 min | ~25% |
| 10 µM | 60 min | ~50% |
| 50 µM | 30 min | ~45% |
| 100 µM | 30 min | ~56% |
Experimental Workflow for ¹³C Metabolic Flux Analysis
// Nodes A [label="1. Cell Culture\n(Metabolic Steady State)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Isotope Labeling\n(e.g., ¹³C-Glucose or ¹³C-Glucosamine)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="3. Quenching & Extraction\n(e.g., Cold Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Sample Analysis\n(LC-MS/MS or NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Data Processing\n(Isotopologue Distribution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Flux Calculation\n(Computational Modeling)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } mend Caption: General workflow for ¹³C-based metabolic flux analysis.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells
This protocol describes the general procedure for labeling adherent mammalian cells to study HBP flux.
Materials:
-
Cell culture medium (e.g., DMEM) lacking glucose and glutamine.
-
Dialyzed Fetal Bovine Serum (FBS).
-
Unlabeled D-glucose and L-glutamine.
-
¹³C-labeled tracer: [U-¹³C₆]D-glucose or [U-¹³C₆]D-glucosamine.
-
Phosphate Buffered Saline (PBS).
-
6-well or 10-cm cell culture plates.
Procedure:
-
Cell Seeding: Seed cells onto culture plates at a density that ensures they reach 70-80% confluency and are in the exponential growth phase at the time of the experiment. This helps achieve a metabolic steady state.[13]
-
Preparation of Labeling Medium: Prepare culture medium containing the desired concentrations of nutrients. For a typical experiment using [U-¹³C₆]D-glucose, replace the unlabeled glucose with the labeled version. If using [U-¹³C₆]D-glucosamine, it can be added to standard glucose-containing medium.
-
Pre-incubation: On the day of the experiment, aspirate the standard culture medium, wash the cells once with pre-warmed PBS.
-
Initiate Labeling: Aspirate the PBS and add the pre-warmed ¹³C-labeling medium to the cells. Place the plates back in the incubator.
-
Time Course: The time required to reach isotopic steady state varies. For HBP intermediates, labeling can be rapid. It is recommended to perform a time-course experiment (e.g., 0, 5, 15, 30, 60, 120 minutes) to determine the optimal labeling time for the specific cell line and pathway of interest.[14]
-
Metabolism Quenching: At the end of the incubation period, rapidly quench metabolic activity as described in Protocol 2 to prevent further enzymatic reactions.
Protocol 2: Metabolite Extraction for Hexosamine Phosphates
This protocol is optimized for the extraction of polar metabolites like GlcN6P from cultured cells.
Materials:
-
Ice-cold PBS.
-
-80°C quenching/extraction solution: 80% Methanol / 20% Water (LC-MS grade).[15]
-
Cell scraper.
-
Microcentrifuge tubes.
-
Centrifuge capable of reaching high speeds at 4°C.
-
Lyophilizer (or vacuum concentrator).
Procedure:
-
Rapid Quenching: Remove the culture plate from the incubator and immediately aspirate the labeling medium.
-
Washing: Place the plate on ice and quickly wash the cell monolayer with ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.
-
Extraction: Add the -80°C 80% methanol solution to the plate (e.g., 1 mL for a 10-cm dish). Use a cell scraper to scrape the cells into the methanol solution.
-
Collection: Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Vortex the tube vigorously for 1 minute and place on ice for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the extract at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new clean microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.[15]
Protocol 3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a framework for analyzing GlcN6P and related metabolites using LC-MS.
Materials:
-
Dried metabolite extract.
-
Reconstitution solution (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).[15]
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer).[16][17]
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar metabolites.[16]
-
Mobile phases (e.g., A: Ammonium carbonate in water; B: Acetonitrile).[17]
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellet in a small, precise volume of reconstitution solution. Vortex thoroughly and centrifuge to pellet any insoluble material. Transfer the supernatant to an LC-MS vial.
-
LC Separation:
-
Inject the sample onto the HILIC column.
-
Run a gradient from high organic content to high aqueous content to elute the polar metabolites. The exact gradient will need to be optimized for the specific column and metabolites of interest.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode, as phosphate groups are readily deprotonated.
-
Perform a full scan (MS1) to identify the mass-to-charge ratio (m/z) of GlcN6P (C₆H₁₃NO₈P⁻, exact mass ~258.04).
-
Simultaneously, collect fragmentation data (MS/MS or MS²) for the parent ion of GlcN6P. This will generate a characteristic fragmentation pattern that confirms the identity of the metabolite.
-
-
Data Analysis:
-
Integrate the peak area for each mass isotopologue of GlcN6P (e.g., M+0 for unlabeled, M+1 for one ¹³C, up to M+6 for fully labeled from a [U-¹³C₆] precursor).
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the Molar Percent Enrichment (MPE) or Mass Isotopologue Distribution (MID) to determine the fraction of the GlcN6P pool that is labeled.
-
Use this data for computational flux calculation.[13]
-
Protocol 4: Analysis by NMR Spectroscopy
NMR is a non-destructive alternative for analyzing labeling patterns in metabolites.[18]
Materials:
-
Dried metabolite extract.
-
NMR buffer (e.g., phosphate buffer in D₂O with a known concentration of an internal standard like DSS or TSP).
-
5 mm NMR tubes.
-
High-field NMR spectrometer (e.g., ≥500 MHz).
Procedure:
-
Sample Preparation: Reconstitute the dried metabolite extract in the NMR buffer. Ensure the pH is adjusted correctly. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a 1D ¹H spectrum to identify and quantify major metabolites.
-
For flux analysis, ¹³C-edited experiments are required. A 1D ¹³C or 2D ¹H-¹³C heteronuclear correlation experiment (like HSQC) is typically used.[19] These experiments can distinguish between ¹²C-bound and ¹³C-bound protons, allowing for the determination of isotopic enrichment at specific atomic positions.[18][20]
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the relevant peaks corresponding to both the unlabeled and labeled forms of GlcN6P.
-
The ratio of these integrals provides a measure of ¹³C enrichment, which can be used to calculate metabolic flux.[19] The non-destructive nature of NMR allows for repeated measurements or subsequent analysis by other methods.[18]
-
References
- 1. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 2. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hexosamine Biosynthesis Pathway Is Essential for Pancreatic Beta Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. journals.physiology.org [journals.physiology.org]
- 6. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shodexhplc.com [shodexhplc.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. NMR Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
- 20. NMR Metabolomics Methods for Investigating Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Glucosamine 6-Phosphate as a Substrate for In Vitro Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine 6-phosphate (GlcN-6-P) is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that plays a pivotal role in the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is an essential precursor for the biosynthesis of glycoproteins, glycolipids, proteoglycans, and other glycoconjugates. Consequently, the enzymes that metabolize GlcN-6-P are of significant interest as potential therapeutic targets for a range of diseases, including metabolic disorders, inflammatory conditions, and cancer. This document provides detailed application notes and protocols for using this compound as a substrate in in vitro enzyme assays, focusing on two key enzymes: Glucosamine-6-Phosphate N-acetyltransferase (GNA1) and Glucosamine-6-Phosphate Deaminase (GNPDA).
Signaling Pathway: The Hexosamine Biosynthetic Pathway
The hexosamine biosynthetic pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. This compound is a central metabolite in this pathway.
Key Enzymes Utilizing this compound
Glucosamine-6-Phosphate N-acetyltransferase (GNA1)
GNA1 (EC 2.3.1.4) catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amine group of this compound, forming N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P) and coenzyme A (CoA).[1] This is a key committed step in the synthesis of UDP-GlcNAc.
Glucosamine-6-Phosphate Deaminase (GNPDA)
GNPDA (EC 3.5.99.6), also known as glucosamine-6-phosphate isomerase, catalyzes the reversible conversion of this compound to D-fructose 6-phosphate and ammonia.[2] This enzyme provides a link between hexosamine metabolism and glycolysis.
Quantitative Data Summary
The following tables summarize the kinetic parameters for human GNA1 and GNPDA1 with this compound as the substrate.
Table 1: Kinetic Parameters for Human Glucosamine-6-Phosphate N-acetyltransferase 1 (GNA1)
| Parameter | Value | Substrate | Conditions | Reference |
| Substrate Specificity | Acetyl, propionyl, n-butyryl, and isobutyryl groups are transferred | Acyl-CoA donors | Not specified | [3] |
Table 2: Kinetic Parameters for Human Glucosamine-6-Phosphate Deaminase 1 (GNPDA1)
| Parameter | Value | Conditions | Reference |
| kcat (apparent) | 0.37 s⁻¹ | In the absence of GlcNAc-6-P | [3] |
| kcat | 10.1 s⁻¹ | At saturating concentrations of GlcNAc-6-P | [4] |
| Allosteric Activator | N-acetylglucosamine 6-phosphate (GlcNAc-6-P) | Behaves as a V-type activator and a K-type inhibitor | [3] |
Note: Human GNPDA1 exhibits complex allosteric kinetics, with its activity being significantly enhanced by the presence of N-acetylglucosamine 6-phosphate.
Experimental Workflow for In Vitro Enzyme Assays
The general workflow for performing an in vitro enzyme assay with this compound as a substrate involves preparation of reagents, execution of the enzymatic reaction, and subsequent detection and analysis of the results.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Glucosamine-6-Phosphate N-acetyltransferase (GNA1) Activity using DTNB
This protocol is based on the detection of the free thiol group of Coenzyme A (CoA) released during the GNA1-catalyzed reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction of DTNB with a thiol produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified human GNA1 enzyme
-
This compound (GlcN-6-P)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
-
96-well microplates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (e.g., 10 mM in the assay buffer).
-
Prepare stock solutions of GlcN-6-P and Acetyl-CoA in assay buffer. The final concentrations in the assay will need to be optimized based on the enzyme's kinetic properties.
-
Prepare a working solution of GNA1 enzyme in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Reaction:
-
In a 96-well microplate or cuvette, prepare the reaction mixture containing:
-
Tris-HCl buffer (to final volume)
-
DTNB (final concentration, e.g., 0.5 mM)
-
Acetyl-CoA (at a saturating concentration, e.g., 0.5 mM)
-
Varying concentrations of this compound for kinetic analysis.
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the GNA1 enzyme.
-
Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate can be converted to the concentration of product formed per unit time using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).[5]
-
For kinetic analysis, plot the initial velocities against the corresponding GlcN-6-P concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibitor screening, perform the assay in the presence of various concentrations of the test compound and calculate the IC50 value.
-
Protocol 2: Coupled Spectrophotometric Assay for Glucosamine-6-Phosphate Deaminase (GNPDA1) Activity
This assay measures the production of D-fructose 6-phosphate from this compound by coupling the reaction to two other enzymes: phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH). The fructose-6-phosphate produced by GNPDA1 is converted to glucose-6-phosphate by PGI. Subsequently, G6PDH oxidizes glucose-6-phosphate, leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified human GNPDA1 enzyme
-
This compound (GlcN-6-P)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺ (nicotinamide adenine dinucleotide phosphate)
-
N-acetylglucosamine 6-phosphate (GlcNAc-6-P) (as an allosteric activator)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of GlcN-6-P, NADP⁺, and GlcNAc-6-P in the assay buffer.
-
Prepare working solutions of the coupling enzymes, PGI and G6PDH, in the assay buffer. Ensure that the activity of the coupling enzymes is not rate-limiting.
-
Prepare a working solution of GNPDA1 enzyme in the assay buffer.
-
-
Assay Reaction:
-
In a UV-transparent microplate or quartz cuvette, prepare the reaction mixture containing:
-
Assay buffer (to final volume)
-
NADP⁺ (final concentration, e.g., 1 mM)
-
PGI (sufficient activity to ensure rapid conversion of fructose-6-P)
-
G6PDH (sufficient activity to ensure rapid conversion of glucose-6-P)
-
GlcNAc-6-P (at a concentration to achieve desired activation, e.g., 1 mM)
-
Varying concentrations of this compound for kinetic analysis.
-
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the GNPDA1 enzyme.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of NADPH formation can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm).
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
-
For inhibitor studies, include the inhibitor at various concentrations in the reaction mixture and determine the IC50 value.
-
Troubleshooting and Considerations
-
Enzyme Purity and Stability: Ensure the use of highly purified and active enzymes. Store enzymes under appropriate conditions to maintain their activity.
-
Substrate Quality: Use high-purity this compound to avoid interference from contaminants.
-
Linearity of the Assay: It is crucial to determine the optimal enzyme concentration and reaction time to ensure that the reaction rate is linear.
-
Coupling Enzyme Activity: In coupled assays, the activity of the coupling enzymes must be in excess to ensure that the primary enzyme reaction is the rate-limiting step.
-
Controls: Always include appropriate controls, such as a reaction mixture without the primary enzyme, to account for any background signal. For inhibitor studies, a control with the solvent used to dissolve the inhibitor should be included.
By following these detailed protocols and considering the key aspects of assay design, researchers can effectively utilize this compound as a substrate to study the activity of GNA1 and GNPDA1, facilitating the discovery and characterization of novel modulators of the hexosamine biosynthetic pathway.
References
- 1. Glucosamine-phosphate N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for High-Throughput Screening of D-Glucosamine-6-Phosphate Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the high-throughput screening (HTS) of inhibitors targeting D-glucosamine-6-phosphate (GlcN6P) synthase (E.C. 2.6.1.16), a key enzyme in the hexosamine biosynthesis pathway. GlcN6P synthase is a validated target for the development of novel antimicrobial and antidiabetic agents.[1][2][3] This guide includes protocols for colorimetric and fluorescence-based assays, a summary of known inhibitors with their quantitative data, and graphical representations of the relevant biochemical pathway and experimental workflows.
Introduction
D-glucosamine-6-phosphate (GlcN6P) is an essential precursor for the biosynthesis of all amino sugars, which are critical components of bacterial and fungal cell walls, as well as glycoproteins in mammals.[4][5] The synthesis of GlcN6P is the first and rate-limiting step in the hexosamine biosynthesis pathway and is catalyzed by L-glutamine:D-fructose-6-phosphate amidotransferase, commonly known as glucosamine-6-phosphate synthase (GlcN-6-P synthase or GlmS).[1][5] This enzyme converts D-fructose-6-phosphate (Fru-6-P) and L-glutamine into D-glucosamine-6-phosphate (GlcN6P) and L-glutamate.[1][5] Due to its essential role, particularly in pathogens, GlcN-6-P synthase is an attractive target for the development of new antimicrobial drugs.[1][2][3][4]
This application note details robust and adaptable high-throughput screening (HTS) assays designed to identify and characterize inhibitors of GlcN-6-P synthase. The provided protocols are suitable for screening large compound libraries and for detailed kinetic analysis of lead compounds.
Signaling and Metabolic Pathway
The synthesis of D-glucosamine-6-phosphate is a critical entry point into the hexosamine biosynthesis pathway, which ultimately leads to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital building block for various macromolecules. The enzyme GlcN-6-P synthase itself is subject to regulatory mechanisms, which can be important considerations in drug discovery.
Data Presentation: Inhibitors of GlcN-6-P Synthase
A variety of compounds have been identified as inhibitors of GlcN-6-P synthase. These can be broadly categorized as glutamine analogues, fructose-6-phosphate analogues, and transition-state analogues.[1][2] The inhibitory activities of selected compounds are summarized in the table below.
| Inhibitor | Type | Organism/Enzyme Source | IC50 (µM) | Ki (µM) | Reference(s) |
| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Glutamine Analogue | Candida albicans | 15-21 | 0.1 | [1][2] |
| N3-(fumaroyl)-L-2,3-diaminopropanoic acid (FDP) | Glutamine Analogue | Salmonella typhimurium | 82-100 | 85 | [1][2] |
| 2-Amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | Transition-State Analogue | Escherichia coli | - | 25 | [1][2] |
| N-iodoacetylglucosamine-6-phosphate | Product Analogue | Escherichia coli | - | 220 | [1] |
| Compound 67c (a triazole derivative) | Heterocyclic Compound | Candida albicans | 3.47 | - | [1] |
| UDP-N-acetylglucosamine (UDP-GlcNAc) | Feedback Inhibitor | Candida albicans | 620-670 | - | [6] |
Experimental Protocols
Protocol 1: Colorimetric High-Throughput Assay (Modified Elson-Morgan Method)
This assay measures the formation of GlcN6P. The protocol is adapted for a 96- or 384-well plate format.[7][8]
Materials:
-
Purified GlcN-6-P synthase
-
L-glutamine
-
D-fructose-6-phosphate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
Acetic anhydride solution (1.5% in acetone)
-
Potassium tetraborate solution (200 mM)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in a mixture of concentrated HCl and ethanol)[9]
-
96- or 384-well microplates
Procedure:
-
Enzyme Reaction:
-
Add 2 µL of test compound or DMSO (control) to each well.
-
Add 20 µL of a solution containing Fru-6-P and L-glutamine in assay buffer.
-
Initiate the reaction by adding 18 µL of GlcN-6-P synthase in assay buffer.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a suitable quenching agent (e.g., 10 µL of 1M HCl).
-
-
Color Development (Elson-Morgan Reaction):
-
Data Acquisition:
-
Measure the absorbance at 585 nm using a microplate reader.
-
Calculate the percent inhibition for each compound relative to the control wells.
-
Protocol 2: Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This assay utilizes a ligand-activated ribozyme that binds to GlcN6P and cleaves a fluorescently labeled substrate, resulting in a FRET signal.[10][11]
Materials:
-
Purified GlcN-6-P synthase
-
L-glutamine
-
D-fructose-6-phosphate
-
Assay Buffer: 50 mM HEPES-KOH, pH 7.5, 200 mM KCl, 20 mM MgCl2
-
glmS ribozyme
-
FRET-labeled oligonucleotide substrate (e.g., with a donor-acceptor pair like FAM and TAMRA)
-
Test compounds dissolved in DMSO
-
Black, low-volume 96- or 384-well microplates
Procedure:
-
Reaction Setup:
-
In each well, combine the FRET-labeled substrate and the glmS ribozyme in the assay buffer.
-
Add 2 µL of the test compound or DMSO (control).
-
Add a mixture of Fru-6-P and L-glutamine.
-
-
Initiation and Detection:
-
Initiate the GlcN-6-P synthase reaction by adding the enzyme to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in acceptor fluorescence (due to FRET) or the decrease in donor fluorescence over time in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Calculate the percent inhibition for each compound by comparing the reaction rates in the presence of the compound to the control.
-
Protocol 3: Coupled-Enzyme High-Throughput Assay
This assay couples the production of GlcN6P to a second enzymatic reaction that generates a detectable signal. For instance, glucosamine-6-phosphate N-acetyltransferase (GNA1) can be used to transfer an acetyl group from acetyl-CoA to GlcN6P, and the consumption of acetyl-CoA can be monitored spectrophotometrically at 230 nm.[12]
Materials:
-
Purified GlcN-6-P synthase
-
Purified glucosamine-6-phosphate N-acetyltransferase (GNA1)
-
L-glutamine
-
D-fructose-6-phosphate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2
-
Test compounds dissolved in DMSO
-
UV-transparent 96- or 384-well microplates
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing L-glutamine, Fru-6-P, Acetyl-CoA, and GNA1 in the assay buffer.
-
-
Assay Execution:
-
Dispense 2 µL of the test compound or DMSO (control) into the wells.
-
Add 38 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of GlcN-6-P synthase.
-
-
Data Acquisition:
-
Immediately place the plate in a UV-capable microplate reader.
-
Monitor the decrease in absorbance at 230 nm over time in a kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the absorbance vs. time curves.
-
Calculate the percent inhibition for each compound relative to the control wells.
-
Conclusion
The protocols and data presented in this application note provide a comprehensive resource for establishing a high-throughput screening campaign against D-glucosamine-6-phosphate synthase. The choice of assay will depend on the available instrumentation and specific requirements of the screening library. The colorimetric assay is robust and cost-effective, while the FRET and coupled-enzyme assays offer continuous monitoring and may provide higher sensitivity. The provided inhibitor data serves as a valuable reference for hit validation and lead optimization studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Assay for glucosamine 6-phosphate using a ligand-activated ribozyme with fluorescence resonance energy transfer or CE-laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay for glucosamine-6-phosphate using a ligand-activated ribozyme with FRET or CE-LIF detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Purifying D-Glucosamine 6-Phosphate: A Guide for Researchers
Application Notes and Protocols for the Purification of D-Glucosamine 6-Phosphate for Research Applications
This document provides detailed application notes and protocols for the purification of this compound (GlcN-6-P), a critical intermediate in the hexosamine biosynthetic pathway (HBP), for use in research settings. These guidelines are intended for researchers, scientists, and professionals in drug development who require high-purity GlcN-6-P for enzymatic assays, structural studies, or as an analytical standard.
This compound is endogenously synthesized from fructose-6-phosphate and glutamine by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][2] It serves as a precursor for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital component for protein and lipid glycosylation. Given its central role in metabolism, the availability of pure GlcN-6-P is essential for studying the HBP and its implications in various physiological and pathological processes, including diabetes and osteoarthritis.[1]
This guide outlines a comprehensive workflow for the purification of GlcN-6-P, typically following its enzymatic synthesis. The protocol employs a combination of ion-exchange chromatography and precipitation techniques to achieve high purity. Additionally, methods for the quantitative analysis and purity assessment of the final product are detailed.
The Hexosamine Biosynthetic Pathway
The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosylation. This compound is the first committed intermediate in this pathway.
Purification Workflow
The purification of this compound from a typical enzymatic synthesis reaction mixture can be achieved through a multi-step process designed to remove enzymes, unreacted substrates, and byproducts.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in vitro synthesis of GlcN-6-P using glucosamine-6-phosphate synthase (GlmS).
Materials:
-
Glucosamine-6-phosphate synthase (GlmS)
-
D-fructose-6-phosphate (Fru-6-P)
-
L-glutamine
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
EDTA (1 mM)
-
KCl (50 mM)
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 20 mM D-fructose-6-phosphate, 20 mM L-glutamine, 50 mM KCl, and 1 mM EDTA.[3]
-
Initiate the reaction by adding purified GlmS to a final concentration of 1.5 U/mL.[3]
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the formation of GlcN-6-P using a suitable method (e.g., colorimetric assay).
-
Once the reaction is complete, proceed to the purification steps.
| Parameter | Value |
| Temperature | 30°C |
| pH | 7.5 |
| Reaction Time | 2-4 hours |
| Substrate Concentrations | 20 mM Fru-6-P, 20 mM L-glutamine |
| Enzyme Concentration | 1.5 U/mL |
Table 1: Typical Reaction Conditions for Enzymatic Synthesis of this compound.
Protocol 2: Purification by Anion-Exchange Chromatography
This protocol details the separation of the negatively charged GlcN-6-P from other components of the reaction mixture using a strong basic anion-exchange resin.
Materials:
-
Dowex-1 (Cl- form) or a similar strong anion-exchange resin
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.01 M to 0.1 M)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Chromatography column
Procedure:
-
Enzyme Removal: Terminate the enzymatic reaction by heating the mixture to 90°C for 5 minutes, followed by centrifugation to pellet the denatured enzyme. Collect the supernatant.
-
Column Preparation: Prepare a column with Dowex-1 resin and equilibrate it with deionized water until the pH of the eluate is neutral.
-
Sample Loading: Adjust the pH of the supernatant from step 1 to approximately 7.5 and load it onto the equilibrated Dowex-1 column.
-
Washing: Wash the column with several column volumes of deionized water to remove unbound substances such as unreacted L-glutamine and the byproduct L-glutamate.
-
Elution: Elute the bound sugar phosphates using a stepwise or linear gradient of HCl. Start with a low concentration (e.g., 0.01 M HCl) to elute weakly bound anions, then increase the concentration to elute GlcN-6-P. The exact concentration of HCl required for elution may need to be optimized but is typically in the range of 0.05 M to 0.1 M.
-
Fraction Collection: Collect fractions and analyze them for the presence of GlcN-6-P using a suitable assay (e.g., TLC or a colorimetric method).
-
Pooling and Desalting: Pool the fractions containing pure GlcN-6-P. The collected fractions will contain HCl, which can be removed by lyophilization or buffer exchange.
| Parameter | Resin | Eluent | Expected Purity |
| Anion-Exchange Chromatography | Dowex-1 (Cl- form) | Stepwise or linear gradient of HCl (0.01 M to 0.1 M) | >95% |
Table 2: Summary of Anion-Exchange Chromatography Parameters.
Protocol 3: Optional Purification by Barium Salt Precipitation
This protocol can be used as an alternative or additional purification step. It relies on the precipitation of GlcN-6-P as a barium salt.
Materials:
-
Barium acetate solution (e.g., 1 M)
-
Ethanol
Procedure:
-
Take the pooled and desalted fractions from the ion-exchange chromatography step.
-
Adjust the pH of the solution to 8.0 with a suitable base (e.g., dilute NaOH).
-
Slowly add barium acetate solution while stirring to precipitate the barium salt of GlcN-6-P.
-
Add cold ethanol to aid precipitation.
-
Collect the precipitate by centrifugation.
-
Wash the pellet with cold ethanol to remove any remaining impurities.
-
The barium can be removed by treating the precipitate with a stoichiometric amount of sulfuric acid, followed by centrifugation to remove the insoluble barium sulfate.
Quality Control and Purity Assessment
The purity of the final this compound product should be assessed using one or more of the following methods. Commercially available GlcN-6-P is often sold with a purity of ≥98% as determined by TLC.[4][5]
Thin-Layer Chromatography (TLC)
A simple and rapid method for assessing purity.
-
Stationary Phase: Silica gel plates
-
Mobile Phase: A mixture of ethanol and 1 M ammonium acetate.
-
Visualization: Staining with a suitable reagent, such as a phosphate-specific stain or a general carbohydrate stain.
High-Performance Liquid Chromatography (HPLC)
Provides quantitative purity data. Due to the high polarity of GlcN-6-P, specialized HPLC techniques are often required.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): A highly sensitive method for the analysis of carbohydrates and sugar phosphates.
-
Reversed-Phase HPLC after Derivatization: Derivatization of the amino group (e.g., with octanoic anhydride) can improve retention on C18 columns, allowing for analysis by LC-MS/MS.[6]
| Method | Column | Mobile Phase | Detection |
| HPAE-PAD | Anion-exchange column (e.g., CarboPac) | Alkaline eluent (e.g., NaOH) | Pulsed Amperometry |
| RP-HPLC (post-derivatization) | C18 column | Acetonitrile/water gradient with formic acid | MS/MS |
Table 3: HPLC Methods for Purity Analysis of this compound.
Spectrophotometric Assay
The Morgan-Elson method can be used to quantify glucosamine after enzymatic conversion and deacetylation, providing an indirect measure of GlcN-6-P concentration.[3]
Data Presentation
The following table summarizes the expected outcomes of the purification process. The actual yields and purities will depend on the specific conditions and the scale of the preparation.
| Purification Step | Typical Yield (%) | Purity (%) | Key Impurities Removed |
| Enzyme Removal | >95 | ~50-70 | Glucosamine-6-phosphate synthase |
| Anion-Exchange Chromatography | 70-85 | >95 | Unreacted substrates, byproducts, other charged molecules |
| Precipitation (Optional) | 80-90 | >98 | Residual salts and other minor impurities |
Table 4: Expected Yield and Purity at Each Stage of Purification.
By following these detailed protocols and application notes, researchers can obtain high-purity this compound suitable for a wide range of research applications. The combination of enzymatic synthesis, chromatographic purification, and rigorous quality control ensures a reliable source of this important metabolic intermediate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-グルコサミン 6-リン酸 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-glucosamine 6-phosphate in Osteoarthritis and Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine 6-phosphate (GlcN-6-P) is a critical intermediate metabolite in the hexosamine biosynthetic pathway (HBP). This pathway is a branch of glycolysis responsible for producing uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for the glycosylation of proteins and lipids.[1][2][3] The flux through the HBP is considered a cellular nutrient sensor, and its dysregulation has been implicated in the pathogenesis of both osteoarthritis (OA) and diabetes.[1][4] Understanding the role of GlcN-6-P is paramount for developing therapeutic strategies for these debilitating diseases.
In the context of osteoarthritis , glucosamine is a widely used dietary supplement with the rationale that it can increase the synthesis of glycosaminoglycans (GAGs), essential components of cartilage.[5][6] Exogenous glucosamine is phosphorylated to GlcN-6-P, thereby entering the HBP and theoretically promoting cartilage matrix production.[7][8] However, the effects are complex, with studies showing both anabolic and anti-inflammatory actions, as well as potential alterations in chondrocyte glucose metabolism.[5][9]
In diabetes , particularly type 2, increased flux through the HBP, driven by hyperglycemia, is linked to insulin resistance and diabetic complications.[1][10][11] Elevated levels of GlcN-6-P and subsequent UDP-GlcNAc are thought to mediate these detrimental effects, in part through the O-GlcNAcylation of key signaling proteins involved in insulin action and vascular function.[1][2]
These application notes provide an overview of the role of GlcN-6-P in OA and diabetes, summarize key quantitative data from relevant studies, and offer detailed protocols for investigating its effects.
Signaling Pathways and Logical Relationships
The Hexosamine Biosynthetic Pathway (HBP)
The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. Fructose-6-phosphate, an intermediate of glycolysis, is converted to GlcN-6-P by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][2] Exogenous glucosamine can bypass GFAT and be directly converted to GlcN-6-P by hexokinase.
Role of GlcN-6-P in Osteoarthritis Pathogenesis
In chondrocytes, the building blocks for cartilage matrix, GlcN-6-P plays a dual role. While it serves as a precursor for GAG synthesis, an excess can have detrimental effects on cellular metabolism.
Role of GlcN-6-P in Diabetes and Insulin Resistance
In metabolic tissues like adipose and muscle, increased flux through the HBP due to hyperglycemia leads to an accumulation of GlcN-6-P and its downstream products, contributing to insulin resistance.
Quantitative Data Summary
Effects of Glucosamine on Cellular Metabolites and Glucose Transport
| Cell Type | Treatment | GlcN-6-P Levels | UDP-GlcNAc Levels | Glucose Transport | Reference |
| Isolated Adipocytes | 2 mM GlcN (5 min) | ~260 nmol/g | - | ↓ ~60% | [12] |
| Isolated Adipocytes | 2 mM GlcN (2 h) | >1200 nmol/g | ↑ 4-5 fold | - | [12][13] |
| 3T3-L1 Adipocytes | 2.5 mM GlcN + Insulin (18 h) | Marked accumulation | ↑ 900% | Inhibited | [14] |
| Skeletal Muscle (Rat) | Lipid Infusion (7 h) | - | ↑ ~2-fold (to ~55 nmol/g) | Markedly impaired | [15] |
Clinical Trials of Glucosamine Supplementation on Glycemic Control
| Study Population | Glucosamine Dosage | Duration | Effect on Fasting Blood Sugar | Effect on Insulin Resistance (HOMA-IR) | Reference |
| Non-diabetic OA patients | 1500 mg/day | 90 days | No significant change | No significant change | [16] |
| Patients with Type 2 Diabetes | 1500 mg/day GlcN HCl + 1200 mg/day Chondroitin Sulfate | 90 days | No significant change in HbA1c | - | [17] |
| UK Biobank Cohort | Habitual use | Median 8.1 years | Associated with a 17% lower risk of incident T2D | - | [18] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Chondrocytes with Glucosamine
Objective: To assess the effects of glucosamine on chondrocyte viability, gene expression, and matrix synthesis.
Materials:
-
Human or animal-derived primary chondrocytes
-
DMEM/F-12 culture medium with 10% FBS and antibiotics
-
D-glucosamine hydrochloride or sulfate
-
Reagents for cell viability assays (e.g., MTT, PrestoBlue)
-
RNA extraction kit and reagents for qRT-PCR
-
Reagents for measuring GAG content (e.g., DMMB assay)
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture primary chondrocytes in DMEM/F-12 medium supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.
-
Treatment: Starve the cells in serum-free medium for 12-24 hours. Then, treat the cells with varying concentrations of glucosamine (e.g., 0, 0.1, 1, 10 mM) for a specified duration (e.g., 24, 48, 72 hours). For some experiments, co-treatment with an inflammatory stimulus like IL-1β (10 ng/mL) may be included.
-
Cell Viability Assay: Following treatment, assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Gene Expression Analysis: Extract total RNA from the treated cells using a suitable kit. Synthesize cDNA and perform qRT-PCR to analyze the expression of genes related to cartilage matrix (e.g., COL2A1, ACAN), catabolic enzymes (e.g., MMP13, ADAMTS5), and inflammatory markers (e.g., IL6, COX2).
-
Glycosaminoglycan (GAG) Content: Measure the amount of sulfated GAGs in the cell culture supernatant and cell lysates using the DMMB assay.
-
Western Blotting: Analyze the protein expression of key signaling molecules (e.g., p-NF-κB, p-p38) or matrix proteins by Western blotting.
Protocol 2: Glucose Uptake Assay in Adipocytes
Objective: To determine the effect of GlcN-6-P accumulation on insulin-stimulated glucose uptake.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
D-glucosamine
-
2-deoxy-D-[³H]glucose
-
Phloretin (glucose transport inhibitor)
-
Scintillation counter
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Pre-treatment: Incubate the differentiated adipocytes in serum-free medium with or without glucosamine (e.g., 2.5 mM) for a specified time (e.g., 18 hours).
-
Insulin Stimulation: Wash the cells with KRH buffer and incubate with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Glucose Uptake Measurement: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to the cells for 5-10 minutes.
-
Termination of Uptake: Stop the uptake by adding ice-cold KRH buffer containing phloretin.
-
Cell Lysis and Scintillation Counting: Wash the cells with ice-cold PBS, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample.
Protocol 3: Measurement of Intracellular GlcN-6-P and UDP-GlcNAc
Objective: To quantify the intracellular accumulation of key HBP metabolites.
Materials:
-
Cultured cells (e.g., adipocytes, chondrocytes)
-
Perchloric acid
-
Potassium carbonate
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
-
Standards for GlcN-6-P and UDP-GlcNAc
Procedure:
-
Cell Treatment: Treat cells with glucose, glucosamine, or other compounds of interest as described in the previous protocols.
-
Metabolite Extraction: Rapidly wash the cells with ice-cold PBS and quench metabolism by adding ice-cold perchloric acid. Scrape the cells and collect the extract.
-
Neutralization: Neutralize the perchloric acid extract with potassium carbonate. Centrifuge to remove the precipitate.
-
HPLC Analysis: Analyze the supernatant for GlcN-6-P and UDP-GlcNAc content using an HPLC system equipped with an anion-exchange column and a suitable detector (e.g., UV-Vis).
-
Quantification: Quantify the metabolites by comparing the peak areas to those of known standards. Normalize the results to the total protein content of the cell pellet.
Concluding Remarks
The study of this compound and the hexosamine biosynthetic pathway is crucial for unraveling the complex interplay between nutrient metabolism and the pathogenesis of osteoarthritis and diabetes. While high flux through the HBP is implicated in insulin resistance, the role of glucosamine supplementation in OA remains a subject of active research, with evidence suggesting both beneficial and potentially adverse effects on chondrocyte function. The provided protocols offer a framework for researchers to investigate the molecular mechanisms underlying the effects of GlcN-6-P in various cellular models, which will be instrumental in the development of novel therapeutic strategies for these widespread chronic diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hexosamines, insulin resistance and the complications of diabetes: current status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Glucosamine and chondroitin for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Glucosamine induces rapid desensitization of glucose transport in isolated adipocytes by increasing GlcN-6-P levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High glucose and glucosamine induce insulin resistance via different mechanisms in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of the glucosamine pathway in fat-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral Glucosamine Effect on Blood Glucose and Insulin Levels in Patients With Non-Diabetic Osteoarthritis: A Double-Blind, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. diabetesjournals.org [diabetesjournals.org]
Application Notes and Protocols for Colorimetric Detection of D-glucosamine 6-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine 6-phosphate (GlcN6P) is a critical intermediate in the hexosamine biosynthetic pathway (HBP), playing a vital role in the synthesis of glycoproteins, glycolipids, and proteoglycans. As a key metabolic chokepoint, the accurate quantification of GlcN6P is essential for studying metabolic disorders, drug development, and understanding cellular physiology. This document provides detailed protocols and application notes for two robust colorimetric assays for the detection of GlcN6P: the modified Morgan-Elson Reaction and a continuous enzymatic assay using glucosamine-6-phosphate deaminase.
Assay Principles and Quantitative Data Summary
Two primary methods for the colorimetric quantification of this compound are detailed below. The selection of the appropriate assay depends on factors such as required sensitivity, sample matrix, and available equipment.
| Parameter | Modified Morgan-Elson Assay | Enzymatic Deaminase Assay |
| Principle | Two-step chemical reaction involving acetylation of GlcN6P followed by a condensation reaction with Ehrlich's reagent to produce a colored product. | A multi-step enzymatic reaction where GlcN6P is converted to Fructose-6-Phosphate, which then enters a cascade that reduces NADP+ to NADPH. NADPH, in turn, reduces a tetrazolium salt to a colored formazan. |
| Detection Wavelength | 585 nm[1] | ~450 nm (depending on the tetrazolium salt used)[2] |
| Limit of Detection (LOD) | Not explicitly defined; suitable for nmol range.[1] | ~0.15 µM (15 pmol/well)[3][4] |
| Linear Range | Dependent on reaction conditions; generally in the low nmol range. | 1-30 nmol |
| Assay Time | ~ 1 - 1.5 hours | ~ 40 minutes[5] |
| Key Reagents | Acetic anhydride, Potassium tetraborate, Ehrlich's reagent (p-dimethylaminobenzaldehyde).[1] | Glucosamine-6-phosphate deaminase, Phosphoglucose isomerase, Glucose-6-phosphate dehydrogenase, NADP+, Tetrazolium salt (e.g., WST-1 or WST-8), 1-mPMS.[5][6] |
| Advantages | Specific for hexosamines, does not require enzymes. | High sensitivity and specificity, continuous assay format possible. |
| Disadvantages | Requires heating steps, use of corrosive reagents, less sensitive than enzymatic methods. | Requires multiple enzymes, potential for interference from other NADPH-producing reactions. |
Assay 1: Modified Morgan-Elson Reaction for GlcN6P Detection
This method is based on the classical Morgan-Elson reaction, adapted for a microplate format. It involves the acetylation of the amino group of GlcN6P, followed by the formation of a chromophore upon addition of Ehrlich's reagent in an acidic environment.
Signaling Pathway
Caption: Reaction principle of the modified Morgan-Elson assay for GlcN6P.
Experimental Workflow
Caption: Experimental workflow for the modified Morgan-Elson assay.
Detailed Protocol
Materials:
-
This compound sodium salt (for standards)
-
Acetic Anhydride
-
Acetone
-
Potassium Tetraborate (K₂B₄O₇·4H₂O)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 585 nm
Reagent Preparation:
-
GlcN6P Standards: Prepare a 10 mM stock solution of GlcN6P in water. Create a series of standards (e.g., 0, 1, 2.5, 5, 10, 20, 40 nmol/well) by diluting the stock solution.
-
Acetic Anhydride Solution (1.5% in Acetone): Prepare fresh. Mix 15 µL of acetic anhydride with 985 µL of acetone.
-
Potassium Tetraborate Solution (200 mM): Dissolve 6.04 g of K₂B₄O₇·4H₂O in 100 mL of water.
-
Ehrlich's Reagent: Prepare a stock solution by dissolving 2 g of p-dimethylaminobenzaldehyde in a mixture of 0.3 mL water, 2.2 mL concentrated HCl, and 17.4 mL glacial acetic acid. Before use, dilute this stock solution 1:2 with glacial acetic acid.[1]
Assay Procedure:
-
Add 50 µL of your sample or GlcN6P standard to each well of a 96-well microplate.
-
Add 50 µL of 1.5% acetic anhydride solution to each well.
-
Seal the plate and incubate at 80°C for 30 minutes.[1]
-
Cool the plate on ice for 5 minutes.[1]
-
Add 130 µL of the diluted Ehrlich's reagent to each well.[1]
-
Incubate the plate at 37°C for 20 minutes.[1]
-
Measure the optical density (OD) at 585 nm using a microplate reader.[1]
-
Data Analysis: Subtract the OD of the blank (0 nmol standard) from all other readings. Plot a standard curve of OD vs. nmol of GlcN6P. Determine the concentration of GlcN6P in your samples by interpolating their OD values on the standard curve.
Assay 2: Enzymatic Assay using Glucosamine-6-Phosphate Deaminase
This is a highly sensitive, coupled enzymatic assay. GlcN6P is first converted to fructose-6-phosphate (F6P) by glucosamine-6-phosphate deaminase (GNPDA). F6P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI). Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH reduces a tetrazolium salt (e.g., WST-1) to a colored formazan product, which can be measured colorimetrically.
Signaling Pathway
Caption: Enzymatic cascade for the colorimetric detection of GlcN6P.
Experimental Workflow
Caption: Experimental workflow for the enzymatic deaminase assay.
Detailed Protocol
Materials:
-
This compound sodium salt (for standards)
-
Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
NADP⁺ sodium salt
-
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)
-
1-methoxy PMS (1-Methoxy-5-methylphenazinium methyl sulfate)
-
Glucosamine-6-phosphate deaminase (GNPDA)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
Reagent Preparation:
-
GlcN6P Standards: Prepare a 1 mM stock solution of GlcN6P in water. Create a series of standards (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 µM final concentration in the well) by diluting the stock solution in the assay buffer.
-
Assay Buffer (50 mM Tris-HCl, pH 8.5): Prepare 50 mM Tris-HCl and adjust the pH to 8.5.
-
Assay Mix (for ~50 assays): Prepare this mix fresh and protect it from light. The final concentrations in the 100 µL reaction volume should be approximately:
-
50 mM Tris-HCl, pH 8.5
-
2 mM MgCl₂
-
0.25 mM NADP⁺
-
1 mM WST-1
-
0.2 mM 1-methoxy PMS
-
~0.2 U/mL Glucosamine-6-phosphate deaminase
-
~0.2 U/mL Phosphoglucose isomerase
-
~0.4 U/mL Glucose-6-phosphate dehydrogenase
To prepare 3.5 mL of Assay Mix (sufficient for ~50 assays), combine:
-
2.25 mL of 50 mM Tris buffer (pH 8.5)
-
250 µL of 20 mM MgCl₂
-
250 µL of 2.5 mM NADP⁺
-
250 µL of 10 mM WST-1
-
250 µL of 2 mM 1-methoxy PMS
-
Appropriate volumes of enzyme stock solutions to reach the target final activity.
-
Assay Procedure:
-
Add 30 µL of your sample or GlcN6P standard to each well of a 96-well microplate.[5]
-
Add 70 µL of the freshly prepared Assay Mix to each well.[5]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[5]
-
Measure the absorbance at 440-450 nm (the optimal wavelength may vary depending on the specific tetrazolium salt and plate reader).[5]
-
Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all other readings. Plot a standard curve of absorbance vs. GlcN6P concentration. Determine the concentration of GlcN6P in your samples by interpolating their absorbance values on the standard curve.
References
- 1. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 2. Application of WST-8 based colorimetric NAD(P)H detection for quantitative dehydrogenase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzymatic colorimetric assay for glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
Application Notes and Protocols for D-glucosamine 6-phosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucosamine 6-phosphate (GlcN-6-P) is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that plays a fundamental role in the synthesis of glycoproteins, glycolipids, and proteoglycans. As such, the accurate quantification of GlcN-6-P in biological samples is essential for understanding a wide range of physiological and pathological processes, including those in cancer and diabetes research. These application notes provide detailed protocols for the sample preparation and analysis of GlcN-6-P, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods, which offer high sensitivity and specificity.
Signaling Pathway
The hexosamine biosynthetic pathway begins with the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate. This reaction is catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1] GlcN-6-P is then sequentially converted to N-acetyl-D-glucosamine-6-phosphate, N-acetyl-D-glucosamine-1-phosphate, and finally to UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). UDP-GlcNAc serves as a donor substrate for N- and O-linked glycosylation of proteins.[1][2]
Experimental Protocols
Sample Preparation from Cultured Mammalian Cells
This protocol outlines the extraction of metabolites, including this compound, from adherent mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, chilled to -80°C
-
Water, HPLC grade, chilled to 4°C
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Protocol:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with 5 mL of ice-cold PBS. Aspirate the PBS completely after the final wash.
-
Add 1 mL of -80°C 80% methanol to each plate of cells.
-
Immediately scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellet at -80°C until derivatization and analysis.
Derivatization and LC-MS/MS Analysis
Due to its polar nature, this compound is often derivatized to enhance its retention on reverse-phase chromatography columns and improve its ionization efficiency for mass spectrometry.[3] The following protocol is based on derivatization with octanoic anhydride.[3]
Materials:
-
Dried metabolite extract
-
Octanoic anhydride solution (20 mM in acetone)
-
Triethylamine (TEA) solution (0.5 M in water)
-
Hydrochloric acid (HCl) solution (0.5 M in water)
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system with a C18 reverse-phase column
Protocol:
-
Reconstitution and Derivatization:
-
Reconstitute the dried metabolite extract in 20 µL of 5% acetonitrile/water with 0.1% formic acid.
-
To this, add 40 µL of 20 mM octanoic anhydride in acetone.
-
Initiate the reaction by adding 5 µL of 0.5 M triethylamine (TEA).
-
Mix thoroughly and incubate at 35°C for 2 hours in the dark.[3]
-
Quench the reaction by adding 5 µL of 0.5 M HCl.[3]
-
Dilute the final sample to 200 µL with 10% acetonitrile/0.1% formic acid for LC-MS/MS analysis.[3]
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for the octanoate derivative of GlcN-6-P.
-
-
Quantitative Data Summary
The following table summarizes the performance of different analytical methods for the quantification of glucosamine and its derivatives. This data can help researchers select the most appropriate method based on their specific needs for sensitivity and sample matrix.
| Analyte | Method | Sample Matrix | Derivatization Reagent | Linearity Range | LLOQ | Recovery (%) | Citation |
| Glucosamine | LC-MS/MS | Human Plasma | o-phthalaldehyde/3-mercaptopropionic acid | 0.012–8.27 µg/mL | 12 ng/mL | Not Reported | [4][5] |
| Glucosamine | LC-MS/MS | Human Urine | o-phthalaldehyde/3-mercaptopropionic acid | 1.80–84.1 µg/mL | Not Reported | Not Reported | [4][5] |
| Glucosamine-phosphates | LC-MS/MS | Bacterial Extracts | Octanoic Anhydride | Not Reported | Not Reported | Not Reported | [3] |
Conclusion
The protocols and data presented provide a comprehensive guide for the sample preparation and analysis of this compound. The choice of method will depend on the specific research question, available instrumentation, and the biological matrix being studied. The LC-MS/MS method with derivatization offers excellent sensitivity and specificity for the quantification of this important metabolite. Careful adherence to the detailed protocols will ensure high-quality, reproducible results, enabling deeper insights into the role of the hexosamine biosynthetic pathway in health and disease.
References
- 1. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precolumn derivatization LC-MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Glucosamine 6-Phosphate (GlcN6P) Detection by Mass Spectrometry
Welcome to the technical support center for the optimization of D-glucosamine 6-phosphate (GlcN6P) detection by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (GlcN6P) difficult to detect by reversed-phase LC-MS?
A1: this compound is a highly polar molecule due to the presence of a phosphate group and multiple hydroxyl groups. This high polarity results in poor retention on traditional reversed-phase chromatography columns, which are designed to separate less polar, hydrophobic molecules.[1][2][3] Consequently, GlcN6P often elutes in the void volume of the column, co-eluting with other polar molecules and salts, which can lead to significant ion suppression and poor sensitivity in the mass spectrometer.
Q2: What is derivatization and why is it often necessary for GlcN6P analysis?
A2: Derivatization is a chemical modification process that converts a compound into a product of similar structure, called a derivative. For GlcN6P analysis, derivatization is employed to decrease its polarity and improve its chromatographic retention on reversed-phase columns.[1][4][5] This leads to better separation from interfering matrix components, reduced ion suppression, and ultimately, enhanced detection sensitivity.
Q3: What are some common derivatization reagents for GlcN6P?
A3: Several derivatization strategies have been successfully used for the analysis of aminosugars and sugar phosphates. Common reagents include:
-
Octanoic anhydride: Reacts with the amine group to increase hydrophobicity.[1]
-
o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA): A pre-column derivatization method for primary amines.[2][5]
-
Two-step derivatization with methoxyamine and propionic acid anhydride: This method targets both carbonyl and hydroxyl groups, significantly reducing polarity.[4][6]
-
Other reagents: Phenylisothiocyanate (PITC), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 6-aminoquinolyl-N-hydroxylsuccinimidyl carbamate (AQC) have also been reported for glucosamine derivatization.[5]
Q4: How can I separate GlcN6P from its isomers like Glucosamine-1-phosphate (GlcN1P) or Glucose-6-phosphate (G6P)?
A4: Separating isomers of GlcN6P is challenging because they often have identical masses and similar polarities. A combination of optimized chromatography and mass spectrometry techniques is required:
-
Chromatography: Derivatization can alter the structure sufficiently to allow for chromatographic separation.[1][4] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative to reversed-phase for separating polar isomers without derivatization.[3][7]
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragment ions upon collision-induced dissociation (CID). By using Multiple Reaction Monitoring (MRM), you can selectively detect and quantify each isomer based on its unique parent-to-fragment ion transition.[1][8]
Q5: What are matrix effects and how can I minimize them?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites).[9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of quantification.[9] To minimize matrix effects:
-
Improve Sample Preparation: Incorporate protein precipitation and solid-phase extraction (SPE) to remove interfering components.[10][11]
-
Optimize Chromatography: Achieve good chromatographic separation of GlcN6P from the bulk of the matrix components. Derivatization can be very helpful here.[1]
-
Use a Stable Isotope-Labeled Internal Standard: An internal standard that is chemically identical to the analyte but has a different mass (e.g., ¹³C-labeled GlcN6P) will co-elute and experience the same matrix effects. The ratio of the analyte to the internal standard will remain constant, allowing for accurate quantification.[12]
-
Dilute the Sample: If the concentration of GlcN6P is high enough, diluting the sample can reduce the concentration of interfering matrix components.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal for GlcN6P | Poor retention on reversed-phase column. | - Implement a derivatization protocol (see Experimental Protocols section).- Switch to a HILIC column for direct analysis.[3] |
| Ion suppression from matrix components. | - Improve sample cleanup using protein precipitation and/or SPE.[10]- Optimize chromatographic separation to move the GlcN6P peak away from the solvent front.- Use a stable isotope-labeled internal standard. | |
| Inefficient ionization. | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[1]- Ensure the mobile phase pH is compatible with efficient ionization of the GlcN6P derivative (or native molecule). | |
| Poor peak shape (tailing, fronting, or broad peaks) | Sub-optimal chromatographic conditions. | - Adjust mobile phase composition (e.g., organic solvent percentage, buffer concentration, pH).[7]- Check for column degradation or contamination; if necessary, wash or replace the column. |
| Matrix overload. | - Dilute the sample extract before injection.[3]- Enhance sample cleanup procedures. | |
| Inability to separate GlcN6P from isomers | Insufficient chromatographic resolution. | - Optimize the chromatographic gradient (make it shallower).- Try a different column chemistry (e.g., HILIC, or a different reversed-phase stationary phase).[7]- Employ a derivatization method that provides better isomeric separation.[4] |
| Isomers not differentiable by MS/MS. | - If isomers produce identical fragments, focus solely on achieving baseline chromatographic separation.- Explore different fragmentation techniques if available (e.g., UVPD, different collision energies) to find unique fragment ions.[8] | |
| High variability between replicate injections | Inconsistent sample preparation or derivatization. | - Ensure precise and consistent execution of the sample preparation and derivatization protocols.- Use an autosampler for injections to ensure consistent injection volume. |
| Matrix effects varying between samples. | - The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability. | |
| System instability. | - Equilibrate the LC-MS system for a sufficient amount of time before starting the analysis.- Check for leaks or pump pressure fluctuations. |
Experimental Protocols
Protocol 1: Derivatization of GlcN6P with Octanoic Anhydride
This protocol is adapted from a method used for the analysis of hexosamine-phosphates in bacterial extracts.[1]
Materials:
-
GlcN6P standard or sample extract
-
Octanoic anhydride (20 mM in acetone)
-
Triethylamine (TEA) (0.5 M in water)
-
Hydrochloric acid (HCl) (0.5 M)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
Procedure:
-
To a 20 µL aliquot of your sample or standard, add 40 µL of 20 mM octanoic anhydride in acetone.
-
Add 10 µL of 0.5 M TEA in water to initiate the reaction.
-
Incubate the mixture at 35°C for 2 hours in the dark.
-
Quench the reaction by adding 5 µL of 0.5 M HCl.
-
Dilute the final mixture to 200 µL with 10% acetonitrile / 0.1% formic acid in water.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient will need to be developed, starting with a low percentage of Mobile Phase B.
-
MS Detection: Negative ion mode is typically used for phosphorylated compounds. The specific parent and fragment ions for the octanoyl-derivatized GlcN6P will need to be determined by infusing a derivatized standard.
Protocol 2: Sample Preparation from Biological Matrices (General)
This is a general workflow for extracting polar metabolites like GlcN6P.
Materials:
-
Cold extraction solvent (e.g., 80:20 Methanol:Water or 3:7 Chloroform:Methanol) stored at -20°C or -80°C.
-
Centrifuge capable of reaching high speeds and low temperatures.
-
Syringe filters (0.22 µm) or centrifugal filters.
Procedure:
-
Quenching and Extraction: For cell cultures or tissues, rapidly quench metabolic activity by adding ice-cold extraction solvent. For liquid samples like plasma, protein precipitation is the first step, often achieved by adding a cold solvent like acetonitrile or methanol.[5][13]
-
Homogenization/Lysis: For solid samples, homogenize or sonicate in the cold extraction solvent to ensure complete cell lysis and extraction of metabolites.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[5]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying (Optional): The supernatant can be dried down under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a smaller volume of a suitable solvent for analysis. This step can concentrate the sample.
-
Filtration: Before injection, filter the sample through a 0.22 µm filter to remove any remaining particulates that could clog the LC system.
Visualizations
Caption: A typical experimental workflow for GlcN6P analysis.
Caption: Troubleshooting logic for low GlcN6P signal.
References
- 1. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shodexhplc.com [shodexhplc.com]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive and rapid analytical method for the quantification of glucosamine in human plasma by ultra high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in D-glucosamine 6-phosphate quantification from biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of D-glucosamine 6-phosphate (GlcN6P) from biological samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of GlcN6P.
| Issue ID | Question | Probable Cause(s) | Recommended Solution(s) |
| GlcN6P-001 | Why am I seeing low or no signal for GlcN6P in my LC-MS/MS analysis? | 1. Poor Retention: GlcN6P is a highly polar molecule and exhibits poor retention on standard reverse-phase (e.g., C18) chromatography columns.[1] 2. Analyte Degradation: GlcN6P can be unstable under certain pH and temperature conditions. 3. Inefficient Ionization: The phosphate group can suppress ionization in positive ion mode. 4. Suboptimal Extraction: Inefficient extraction from the sample matrix will lead to low recovery. | 1. Derivatization: Use a derivatization agent to decrease polarity and improve retention. Common methods include acetylation or derivatization with reagents like octanoic anhydride.[2] 2. Use of HILIC or Mixed-Mode Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns are designed to retain polar compounds.[3] 3. Optimize MS Parameters: Use negative ion mode for better detection of phosphorylated compounds. Optimize source parameters for GlcN6P. 4. Improve Extraction: Use a validated extraction protocol for phosphorylated metabolites. A common method is a two-phase extraction with a mixture of methanol, chloroform, and water. Ensure rapid quenching of metabolic activity, for example, by snap-freezing samples in liquid nitrogen. |
| GlcN6P-002 | My results show high variability between replicate injections. What could be the cause? | 1. Inconsistent Derivatization: The derivatization reaction may not be going to completion or may be inconsistent between samples. 2. Matrix Effects: Co-eluting compounds from the biological matrix can enhance or suppress the ionization of GlcN6P, leading to inconsistent results.[4] 3. Sample Instability: Degradation of GlcN6P in the autosampler can lead to variable results. | 1. Optimize Derivatization: Ensure precise control of reaction time, temperature, and reagent concentrations. Use an internal standard that undergoes the same derivatization process. 2. Mitigate Matrix Effects: Improve sample cleanup procedures. Use a stable isotope-labeled internal standard for GlcN6P. Perform a matrix effect evaluation by comparing the signal of a standard in solvent versus a post-extraction spiked sample. 3. Ensure Sample Stability: Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples as quickly as possible after preparation. |
| GlcN6P-003 | I am having difficulty separating GlcN6P from its isomers (e.g., GlcN1P, G6P). How can I improve the resolution? | 1. Inadequate Chromatographic Separation: The chosen column and mobile phase may not be suitable for resolving these structurally similar isomers. 2. Suboptimal Gradient: The mobile phase gradient may not be shallow enough to separate the isomers. | 1. Specialized Columns: Employ columns with different selectivities, such as porous graphitic carbon (PGC) or specialized HILIC columns. 2. Optimize Gradient: Develop a shallower gradient elution profile to enhance the separation of isomers. 3. Derivatization: Derivatization can sometimes alter the chromatographic behavior of isomers differently, aiding in their separation. |
| GlcN6P-004 | My enzymatic assay for GlcN6P has high background noise. What are the likely causes? | 1. Interfering Substances: Other enzymes or substrates in the sample extract may be reacting with the assay reagents. 2. Non-specific Enzyme Activity: The coupling enzymes used in the assay may have some non-specific activity. 3. Sample Matrix Interference: Components of the biological matrix may interfere with the spectrophotometric or fluorometric detection. | 1. Sample Cleanup: Perform a sample cleanup step (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. 2. Run Controls: Include appropriate controls, such as a sample blank (without the primary enzyme) and a reagent blank, to measure and subtract the background signal. 3. Increase Specificity: Use highly specific enzymes and optimize assay conditions (pH, temperature) to favor the desired reaction. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in quantifying GlcN6P from biological samples?
The main challenges in quantifying GlcN6P include its high polarity, which makes it difficult to retain on standard reverse-phase HPLC columns, its low abundance in many biological systems, its potential for degradation during sample preparation, and interference from the complex biological matrix.[1]
2. Is derivatization necessary for LC-MS analysis of GlcN6P?
While not strictly mandatory if using specialized chromatography like HILIC, derivatization is a common and effective strategy to improve the retention of GlcN6P on reverse-phase columns, enhance its ionization efficiency, and improve the overall sensitivity and robustness of the LC-MS/MS method.[2]
3. What are the common methods for extracting GlcN6P from cells or tissues?
A widely used method for extracting polar metabolites like GlcN6P is a biphasic extraction using a mixture of cold methanol, chloroform, and water. This method allows for the separation of polar metabolites (in the aqueous/methanol phase) from lipids (in the chloroform phase) and proteins (which precipitate). It is crucial to rapidly quench metabolic activity, often by snap-freezing the sample in liquid nitrogen, to prevent the degradation of GlcN6P.
4. Can I use an enzymatic assay to quantify GlcN6P?
Yes, enzymatic assays can be a cost-effective and high-throughput method for GlcN6P quantification. These assays typically involve a series of coupled enzymatic reactions that lead to the production of a detectable product, such as NADH or a colored compound. However, they can be prone to interference from other components in the biological sample.
5. What is the role of an internal standard in GlcN6P quantification?
An internal standard (IS) is crucial for accurate quantification. It is a compound with similar chemical properties to GlcN6P that is added to the sample at a known concentration before sample processing. The IS helps to correct for variability in sample extraction, derivatization, and instrument response. A stable isotope-labeled GlcN6P (e.g., ¹³C-GlcN6P) is the ideal internal standard as it behaves almost identically to the analyte.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for the quantification of glucosamine and its derivatives. Note that performance can vary depending on the specific matrix and instrumentation.
| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS with OPA/3-MPA derivatization | Glucosamine | Human Plasma | 0.012–8.27 µg/mL | 12 ng/mL | [5] |
| LC-MS/MS with OPA/3-MPA derivatization | Glucosamine | Human Urine | 1.80–84.1 µg/mL | - | [5] |
| LC-MS/MS with octanoic anhydride derivatization | GlcN6P | Bacterial Extract | 0.001–1000 pmol | Not specified | [2] |
| Enzymatic Assay (Spectrophotometric) | Glucosamine | Pharmaceutical Preparations | 4–80 µg per assay | 1.33 mg/L | [6] |
| Ribozyme-based Assay (FRET) | GlcN6P | Buffer | Up to 500 µM | ~500 nM | [7] |
| Ribozyme-based Assay (CE-LIF, with amplification) | GlcN6P | Buffer | Up to 100 µM | 50 nM | [7] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of GlcN6P with Octanoic Anhydride Derivatization
This protocol is adapted from a method for analyzing hexosamine phosphates in bacterial extracts.[2]
1. Sample Extraction: a. Quench metabolism by snap-freezing the biological sample (e.g., cell pellet, tissue) in liquid nitrogen. b. Extract metabolites with a cold solvent mixture (e.g., methanol:chloroform:water). c. Centrifuge to pellet debris and collect the aqueous phase containing polar metabolites. d. Dry the aqueous extract under vacuum.
2. Derivatization: a. Reconstitute the dried extract in water. b. To a 20 µL aliquot of the sample, add 40 µL of 20 mM octanoic anhydride in acetone. c. Add 10 µL of 0.5 M triethylamine (TEA) in water to initiate the reaction. d. Incubate the mixture at 35°C for 2 hours. e. Quench the reaction by adding 10 µL of 0.5 M HCl in water. f. Dilute the sample with 10% acetonitrile/0.1% formic acid for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Column: C18 reverse-phase column (e.g., 150 x 3.0 mm, 5 µm). b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to separate the derivatized GlcN6P from other components (e.g., 5% B to 95% B over 20 minutes). e. Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific parent and fragment ions of derivatized GlcN6P.
Protocol 2: Enzymatic Assay for GlcN6P Quantification
This is a general protocol for a coupled enzymatic assay. Specific enzyme concentrations and incubation times may need optimization.
1. Sample Preparation: a. Prepare a deproteinized sample extract (e.g., by perchloric acid precipitation followed by neutralization).
2. Assay Reaction: a. In a 96-well plate, prepare a reaction mixture containing:
- Tris buffer (pH 7.5)
- Acetyl-CoA
- Glucosamine-6-phosphate N-acetyltransferase (GNA1)
- 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) b. Add the sample extract to the reaction mixture. c. The GNA1 enzyme will transfer the acetyl group from acetyl-CoA to GlcN6P, releasing Coenzyme A (CoA). d. The free thiol group of CoA reacts with DTNB to produce a yellow-colored product.
3. Detection: a. Measure the absorbance of the yellow product at 412 nm using a plate reader. b. Quantify the amount of GlcN6P by comparing the absorbance to a standard curve prepared with known concentrations of GlcN6P.
Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Caption: Workflow for LC-MS/MS quantification of GlcN6P.
References
- 1. dot | Graphviz [graphviz.org]
- 2. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shodexhplc.com [shodexhplc.com]
- 4. Monitoring enzyme-catalyzed production of glucosamine-6P by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: a new enzymatic assay for glucosamine-6P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
improving the stability of D-glucosamine 6-phosphate in solution
Welcome to the technical support center for D-glucosamine 6-phosphate (G6P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of G6P in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound powder and stock solutions?
A1: For long-term stability, this compound in its solid form should be stored at -20°C, sealed tightly, and protected from moisture and light. Stock solutions should be prepared fresh whenever possible. If storage of stock solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution, for example, by using a 0.22 μm filter, before storage.[1]
Q2: What is the primary cause of this compound degradation in biological experiments?
A2: The primary cause of G6P degradation in biological samples is enzymatic activity. The enzyme glucosamine-6-phosphate deaminase (also known as phosphoglucosaminisomerase) catalyzes the conversion of G6P to fructose-6-phosphate and ammonia.[2][3] This enzyme is widespread in many organisms, from bacteria to humans.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is influenced by pH, primarily in the context of enzymatic degradation. The optimal pH for glucosamine-6-phosphate deaminase activity can vary depending on the source of the enzyme. For example, the enzyme from Proteus vulgaris has an optimal pH of 7.2, while other bacterial deaminases have shown optimal activity at a pH of around 5.8.[2] In a study on a deaminase from a hyperthermophilic archaeon, the optimal pH was found to be between 8.0 and 8.5.[4] Therefore, maintaining the pH of the solution away from the optimal range for any contaminating deaminases can help to improve stability.
Q4: Is there a difference in stability between the free acid form of this compound and its salt forms?
A4: Yes, the free acid form of this compound is reported to have greater stability than its sodium salt.[5] When selecting a G6P product, this is a factor to consider for applications requiring high stability.
Q5: What are the non-enzymatic degradation pathways for this compound?
A5: At elevated temperatures, this compound can undergo non-enzymatic degradation. This can include Maillard reactions in the presence of amino acids and caramelization.[6][7] The phosphate group at the C-6 position can enhance retro-aldol reactions and influence the formation of various degradation products.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected G6P concentration in experiments. | 1. Enzymatic degradation: Presence of contaminating glucosamine-6-phosphate deaminase in the experimental system. 2. Improper storage: Repeated freeze-thaw cycles of stock solutions or storage at inappropriate temperatures. 3. pH instability: The pH of the solution may be optimal for enzymatic degradation. | 1. Purify experimental components to remove contaminating enzymes. If not possible, consider adding a deaminase inhibitor if one is known and compatible with your system. 2. Aliquot stock solutions into single-use volumes and store at -80°C. Prepare fresh solutions when possible.[1] 3. Adjust and maintain the pH of the solution to a range where deaminase activity is minimized (e.g., acidic pH if compatible with the experiment). |
| Precipitate formation in G6P solution upon thawing. | 1. Poor solubility at low temperatures. 2. Concentration exceeds solubility limit. | 1. Gently warm the solution to 37°C and use sonication to aid in redissolving the precipitate. 2. Prepare a more dilute stock solution. The solubility in water is reported to be up to 125 mg/mL with the aid of ultrasound.[1] |
| Evidence of browning or color change in the G6P solution. | 1. Non-enzymatic browning: Maillard reaction or caramelization, especially if the solution contains amino acids or has been exposed to high temperatures.[7][8] | 1. Prepare solutions fresh and avoid heating unless necessary for dissolution. Store solutions protected from light. If heating is required, use the lowest effective temperature for the shortest duration. |
| Variable results in enzyme kinetic assays using G6P as a substrate. | 1. G6P degradation: The actual concentration of the substrate may be decreasing over the course of the experiment. 2. Substrate inhibition: At high concentrations, G6P can cause substrate inhibition of some enzymes.[5] | 1. Verify the stability of G6P under your specific assay conditions (buffer, pH, temperature) over the time course of the experiment using a suitable analytical method (e.g., HPLC). 2. Perform a substrate concentration curve to determine the optimal concentration range and identify potential substrate inhibition. |
Stability Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Long-term | Store in a sealed container, protected from light and moisture.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use of a sterile filter for aqueous solutions is recommended.[1] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Factors Influencing the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendations |
| Enzymatic Contamination | Primary cause of degradation via glucosamine-6-phosphate deaminase.[2][3] | Purify samples, work at temperatures suboptimal for the enzyme, or adjust pH away from the enzyme's optimum (typically neutral to slightly alkaline). |
| pH | Affects the rate of enzymatic degradation. Optimal pH for deaminases varies (e.g., 5.8, 7.2, 8.0-8.5).[2][4] | Maintain pH outside the optimal range for potential contaminating enzymes. |
| Temperature | Higher temperatures can accelerate both enzymatic and non-enzymatic degradation (e.g., Maillard reaction).[6][7] | Keep solutions on ice when not in use. Avoid prolonged exposure to high temperatures. |
| Form | The free acid form is more stable than the sodium salt form.[5] | Use the free acid form for applications requiring maximal stability. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol is adapted from a method for analyzing glucosamine and can be modified for G6P.
Objective: To quantify the concentration of this compound over time under specific storage conditions.
Materials:
-
This compound standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer components (e.g., potassium phosphate monobasic and dibasic)
-
HPLC system with a UV detector
-
Amino column (e.g., Phenomenex Luna 150 mm x 4.6 mm, 5 µm particle size)[9]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and phosphate buffer (e.g., 75:25, v/v) with a pH of 7.50.[9] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration. Create a series of dilutions to generate a standard curve (e.g., in the range of 1-6 mg/mL).
-
Sample Preparation: Prepare solutions of this compound in the buffers and at the temperatures you wish to test for stability.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each sample solution.
-
HPLC Analysis:
-
Set the flow rate to 1.5 mL/min.
-
Set the UV detection wavelength to 195 nm.[9]
-
Inject a fixed volume of the standard solutions and the samples from each time point.
-
Record the peak area for this compound.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the standard curve to determine the concentration of this compound in your samples at each time point.
-
Plot the concentration of this compound as a function of time to determine its stability under the tested conditions.
-
Protocol 2: Spectrophotometric Assay for this compound Degradation
This assay measures the product of G6P degradation by glucosamine-6-phosphate deaminase.
Objective: To determine the rate of enzymatic degradation of this compound.
Materials:
-
This compound
-
Glucosamine-6-phosphate deaminase
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
-
NADP+
-
ATP
-
Hexokinase
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, ATP, and hexokinase.
-
Initiation of Reaction: Add D-glucosamine to the reaction mixture to generate this compound in situ.
-
Deaminase Reaction: Add glucosamine-6-phosphate deaminase to the mixture. This will convert G6P to fructose-6-phosphate.
-
Coupled Enzyme Assay: Add phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP+ to the reaction. The fructose-6-phosphate produced will be converted to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, reducing NADP+ to NADPH.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. The rate of increase in absorbance is proportional to the rate of G6P degradation.[10]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GLUCOSAMINE-6-PHOSPHATE DEGRADATION BY PROTEUS VULGARIS AND ISOLATION OF PHOSPHOGLUCOSAMINISOMERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and catalytic mechanism of glucosamine 6-phosphate deaminase from Escherichia coli at 2.1 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel Glucosamine-6-Phosphate Deaminase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of specifically phosphorylated D-glucoses and their role in the control of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
avoiding interference in enzymatic assays for D-glucosamine 6-phosphate
Welcome to the technical support center for D-glucosamine-6-phosphate (GlcN6P) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and avoid common interferences during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the common enzymatic assay for D-glucosamine-6-phosphate?
A1: A widely used method is a multi-enzyme coupled assay that indirectly measures D-glucosamine by quantifying the production of reduced nicotinamide adenine dinucleotide phosphate (NADPH). The reaction sequence is as follows:
-
Phosphorylation: D-Glucosamine is phosphorylated by hexokinase (HK) in the presence of ATP to form D-glucosamine-6-phosphate (GlcN6P) and ADP.
-
Deamination: GlcN6P is then converted to fructose-6-phosphate (F6P) and ammonia by glucosamine-6-phosphate deaminase (GNPDA).
-
Isomerization: Fructose-6-phosphate is isomerized to glucose-6-phosphate (G6P) by phosphoglucose isomerase (PGI).
-
Oxidation and Detection: Finally, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6P-DH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial amount of D-glucosamine.[1]
Q2: What are the most common sources of interference in this assay?
A2: Interference can arise from several sources:
-
Compound Absorbance/Fluorescence: Test compounds that absorb light or fluoresce at the detection wavelength (340 nm for NADPH) can artificially inflate or mask the signal.
-
Non-Specific Inhibition: Some compounds can form aggregates that sequester and non-specifically inhibit the coupling enzymes.[2]
-
Redox Cycling Compounds: Molecules that undergo redox cycling can lead to non-enzymatic oxidation or reduction of NAD(P)H, causing inaccurate readings.
-
Enzyme Inhibitors: The sample matrix may contain specific inhibitors of the enzymes used in the assay (e.g., hexokinase, G6P-DH).
-
Sample Matrix Effects: Components in complex biological samples can interfere with the assay. This can include endogenous enzymes, substrates, or high concentrations of salts or detergents.[3][4]
Q3: How can I determine if my test compound is interfering with the assay?
A3: Several control experiments can help identify interference:
-
No-Enzyme Control: Run the assay with your test compound but without one of the key enzymes (e.g., hexokinase or G6P-DH). A signal in this control indicates direct interference of your compound with the detection method.
-
Internal Standard: Add a known amount of D-glucosamine standard to your sample. If you do not recover the expected amount, something in your sample is interfering with the reaction.[1]
-
Test for Inhibition of Coupling Enzymes: Add a known amount of the final product of a coupled reaction (e.g., glucose-6-phosphate) and observe if the expected signal is generated. A reduced signal suggests inhibition of the downstream enzymes.
Q4: Are there alternative methods to the NADPH-based assay for quantifying D-glucosamine-6-phosphate?
A4: Yes, several alternative methods can be used to avoid specific interferences:
-
Colorimetric Assay with Ehrlich's Reagent: This method involves the acetylation of GlcN6P, followed by a color reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent). The resulting color can be measured spectrophotometrically.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method that separates GlcN6P from other sample components before detection by mass spectrometry. It is less prone to interference from other compounds in the sample.[6][7][8][9]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique can also be used for the direct quantification of GlcN6P and can help avoid interferences encountered in other assays.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Test compound absorbs at 340 nm. | Run a "no-enzyme" control with the test compound and subtract the background absorbance. |
| Sample matrix contains endogenous enzymes that produce NADPH. | Deproteinize the sample using methods like perchloric acid (PCA) precipitation or ultrafiltration with a 10 kDa cutoff filter.[11] | |
| Reagents are contaminated. | Use fresh, high-purity reagents and water. | |
| Low or No Signal | One of the enzymes in the coupled reaction is inhibited. | Test for inhibition of individual enzymes by adding their respective substrates and monitoring for product formation. Glucose-6-phosphate is a known feedback inhibitor of hexokinase.[2][12] |
| Suboptimal assay conditions (pH, temperature). | Ensure the assay buffer pH and incubation temperature are optimal for all enzymes in the coupled reaction.[11] | |
| Degradation of reagents (e.g., ATP, NADP+). | Prepare fresh reagent solutions and store them appropriately. | |
| Inconsistent Readings | Pipetting errors or improper mixing. | Use calibrated pipettes, prepare a master mix for reagents, and ensure thorough mixing of all components.[11] |
| Presence of air bubbles in microplate wells. | Pipette gently against the well walls to avoid introducing bubbles. | |
| Non-specific inhibition by compound aggregation. | Include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt aggregates.[2] |
Experimental Protocols
Protocol 1: NADPH-Coupled Enzymatic Assay for D-Glucosamine
This protocol is a generalized method for the determination of D-glucosamine.[1]
Materials:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
ATP solution (100 mM)
-
NADP+ solution (20 mM)
-
Hexokinase (HK)
-
Glucosamine-6-phosphate deaminase (GNPDA)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6P-DH)
-
D-Glucosamine standard solution
-
Sample to be tested
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and NADP+.
-
Add the sample or D-glucosamine standard to the wells of the microplate.
-
Add the enzyme mixture (HK, GNPDA, PGI, and G6P-DH) to initiate the reaction.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a sufficient time to allow the reaction to go to completion (typically 15-30 minutes).
-
Measure the absorbance at 340 nm.
-
The concentration of D-glucosamine in the sample is determined by comparing its absorbance to that of the D-glucosamine standards.
Protocol 2: Colorimetric Assay for D-Glucosamine-6-Phosphate using Ehrlich's Reagent
This protocol is adapted from a method for measuring glucosamine-6-phosphate.[5]
Materials:
-
Acetic Anhydride solution
-
Potassium Tetraborate solution
-
p-Dimethylaminobenzaldehyde (Ehrlich's Reagent)
-
D-Glucosamine-6-phosphate standards
-
Sample to be tested
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 585 nm
Procedure:
-
To the sample or standard in a microplate well, add the acetic anhydride solution to acetylate the glucosamine-6-phosphate.
-
Incubate at an elevated temperature (e.g., 80°C) for 30 minutes.
-
Cool the plate on ice.
-
Add the potassium tetraborate solution.
-
Add Ehrlich's reagent and incubate at 37°C for 20 minutes to allow for color development.
-
Measure the absorbance at 585 nm.
-
The concentration of GlcN6P is determined from a standard curve.
Protocol 3: LC-MS/MS for D-Glucosamine-6-Phosphate Quantification
This is a generalized workflow for LC-MS/MS analysis.[6]
1. Sample Preparation:
-
Deproteinize the sample using a suitable method (e.g., protein precipitation with acetonitrile).
-
To improve retention on reverse-phase chromatography, derivatize the amine group of GlcN6P (e.g., with octanoic anhydride).[6]
2. LC Separation:
-
Use a suitable HPLC column (e.g., C18) for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
3. MS/MS Detection:
-
Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the derivatized GlcN6P.
-
Quantify the analyte by comparing its peak area to that of an internal standard.
Visual Guides
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. bme.psu.edu [bme.psu.edu]
- 5. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 6. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of glucosamine sulfate in plasma by HPLC-MS/MS after administration of powder for oral solution formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.abcam.com [docs.abcam.com]
- 12. quora.com [quora.com]
troubleshooting poor yield in D-glucosamine 6-phosphate biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the biosynthesis of D-glucosamine 6-phosphate, particularly addressing the challenge of poor yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields of this compound.
Q1: My reaction has a very low or no yield of this compound. What are the potential causes?
A1: Low yield can stem from several factors, ranging from suboptimal reaction conditions to issues with the enzyme or substrates. A systematic troubleshooting approach is recommended. The flowchart below outlines a general workflow for diagnosing the problem.
Caption: Troubleshooting workflow for low this compound yield.
Q2: How can I verify the quality of my substrates, L-glutamine and D-fructose 6-phosphate?
A2: Substrate integrity is critical. Ensure that your substrates have not degraded.
-
Visual Inspection: Check for any discoloration or clumping of the solid reagents.
-
pH of Stock Solutions: Prepare fresh stock solutions and verify their pH.
-
Purity: If possible, verify the purity of your substrates using analytical methods like HPLC or NMR.
-
Storage: Always store substrates according to the manufacturer's recommendations, typically at -20°C to prevent degradation.
Q3: My Glucosamine-6-phosphate synthase (GlmS) may be inactive. How can I check this?
A3: Enzyme activity is a common culprit for low yields.
-
Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature (usually -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Avoid storing enzymes in frost-free freezers due to temperature fluctuations.[1]
-
Positive Control: If available, use a control substrate that is known to work with your enzyme.
-
Enzyme Activity Assay: Perform a specific activity assay to determine the actual activity of your enzyme stock. This can be done by measuring the rate of product formation under standard conditions.
-
Enzyme Concentration: Verify the protein concentration of your enzyme stock using a standard method like a Bradford or BCA assay. Ensure you are using the correct amount of enzyme in your reaction.
Q4: What are the optimal reaction conditions for GlmS?
A4: The optimal pH and temperature for GlmS can vary depending on the source organism. It is crucial to use the appropriate conditions for your specific enzyme.
| Parameter | Saccharomyces cerevisiae GlmS | Human GFAT1 | General Guideline |
| Optimal pH | 5.5[2] | Not specified, but stable at physiological pH | 7.0 - 8.5 |
| Optimal Temperature | 55°C[2] | Not specified | 30°C - 37°C |
| pH Stability | 4.5 - 5.5[2] | Not specified | Neutral pH range |
| Temperature Stability | 45°C - 60°C[2] | Not specified | Avoid prolonged incubation at high temperatures |
Q5: Could substrate or product inhibition be causing the low yield?
A5: Yes, both substrate and product inhibition can significantly reduce the yield.
-
Substrate Inhibition: While less common for GlmS, high concentrations of D-fructose 6-phosphate could potentially inhibit the enzyme. If you are using very high substrate concentrations, try reducing them.
-
Product Inhibition: this compound can act as a competitive inhibitor for the D-fructose 6-phosphate binding site.[3] The end-product of the hexosamine biosynthesis pathway, UDP-N-acetylglucosamine (UDP-GlcNAc), is also a known feedback inhibitor of GlmS.[3][4] If the product is allowed to accumulate to high levels, the reaction rate will decrease. Consider removing the product as it is formed, if feasible in your experimental setup.
| Inhibitor | Enzyme Source | Type of Inhibition | Ki |
| This compound | Human GFAT1 | Competitive with Fru-6-P | 6 µM[3] |
| UDP-GlcNAc | Human GFAT1 | Competitive with Fru-6-P | 4 µM[3] |
| N-iodoacetylglucosamine-6-phosphate | E. coli GlmS | Irreversible | 0.22 mM[5] |
| FCDP | Salmonella typhimurium GlmS | Inactivator | 85 µM[5] |
Q6: I am using a recombinant GlmS. What are some common issues related to its expression and purification that could lead to low activity?
A6: The production of active recombinant protein can be challenging.
-
Low Expression Levels: Optimize expression conditions such as induction time, temperature, and inducer concentration.
-
Insolubility (Inclusion Bodies): If the protein is expressed in inclusion bodies, it is likely misfolded and inactive. Try expressing at a lower temperature, using a different expression host, or co-expressing with chaperones. Solubilization and refolding of inclusion bodies may be necessary but can be challenging.
-
Incorrect Folding/Post-Translational Modifications: Ensure the expression host is capable of any necessary post-translational modifications.
-
Purification Issues: The purification protocol itself might lead to protein denaturation. Avoid harsh buffers, extreme pH, or high temperatures. The presence of a fusion tag might also interfere with enzyme activity.
-
Instability: The purified enzyme may be unstable. Store it in an appropriate buffer, at the correct temperature, and consider adding stabilizing agents like glycerol. The enzyme from many sources is known to be unstable.[6]
Experimental Protocols
Protocol 1: Colorimetric Quantification of this compound (Modified Morgan-Elson Method)
This method involves the N-acetylation of glucosamine-6-phosphate, followed by a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent).[7][8]
Materials:
-
Potassium tetraborate solution (0.2 M)
-
Acetic anhydride solution (0.5% v/v in water, prepare fresh)
-
Ehrlich's Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in a mixture of 0.3 mL water and 2.2 mL concentrated HCl. Add 17.4 mL of glacial acetic acid.[7] Dilute 1:2 with acetic acid before use.
-
This compound standards
-
Your reaction samples
-
Microcentrifuge tubes
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: Take an aliquot of your reaction mixture. If necessary, stop the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., acid or base, followed by neutralization). Centrifuge to remove any precipitate.
-
N-acetylation:
-
To 50 µL of your sample or standard in a microcentrifuge tube, add 10 µL of the fresh acetic anhydride solution.
-
Vortex and incubate at room temperature for 10 minutes.
-
-
Color Reaction:
-
Measurement:
-
Centrifuge the tubes at high speed for 2 minutes to pellet any precipitate.
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 585 nm.[7]
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in your samples by interpolating from the standard curve.
-
Visualizations
This compound Biosynthesis Pathway
Caption: The biosynthesis of this compound from D-fructose 6-phosphate and L-glutamine.
Logical Relationship of Key Reaction Components
Caption: Interplay of components affecting this compound synthesis.
References
- 1. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Characterization and expression of glucosamine-6-phosphate synthase from Saccharomyces cerevisiae in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
D-glucosamine 6-phosphate sample degradation and prevention methods
Welcome to the technical support center for D-glucosamine 6-phosphate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to sample degradation and to provide guidance on best practices for prevention.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[1][2] The lyophilized powder form is ideal for storage.[3] The stability of the free acid form of this compound is greater than that of its sodium salt.
Q2: How long are stock solutions of this compound stable?
A2: When prepared in an appropriate solvent such as water, stock solutions are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C.[1][2] It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]
Q3: What are the primary causes of this compound degradation?
A3: The primary causes of degradation include:
-
Enzymatic Degradation: Contamination with enzymes such as glucosamine-6-phosphate deaminase or phosphatases can lead to the conversion to fructose-6-phosphate and ammonia, or the removal of the phosphate group, respectively.[4][5][6]
-
Chemical Instability: Exposure to strong acids or alkalis, as well as strong oxidizing or reducing agents, can lead to chemical degradation.[7]
-
Improper Storage: High temperatures and humidity can accelerate degradation.
Q4: What are the known degradation products of this compound?
A4: The most well-characterized degradation is enzymatic, leading to the formation of D-fructose 6-phosphate and ammonia.[4][5][6] Hydrolysis under certain conditions could potentially yield D-glucosamine and inorganic phosphate.
Q5: How can I prevent the degradation of my this compound samples?
A5: To prevent degradation, follow these guidelines:
-
Proper Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.[1][2]
-
Aseptic Technique: When preparing solutions, use sterile water and filter-sterilize the final solution to prevent microbial and enzymatic contamination.[1]
-
Aliquot Solutions: Store solutions in single-use aliquots to minimize freeze-thaw cycles.[2]
-
Control pH: Maintain a neutral pH for aqueous solutions unless the experimental protocol specifies otherwise.
-
Avoid Contaminants: Ensure that samples are not contaminated with enzymes like phosphatases or deaminases, or with strong acids, bases, and oxidizing/reducing agents.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Sample degradation due to improper storage or handling. | Verify storage conditions (-20°C or -80°C, sealed, dry, dark).[1][2] Prepare fresh stock solutions from a new vial of solid compound. |
| Inconsistent results between experiments | Degradation of stock solution from repeated freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[2] |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) | Chemical or enzymatic degradation of the sample. | Review sample preparation steps to identify potential sources of contamination or harsh chemical conditions. Analyze a freshly prepared standard to confirm the identity of the degradation products. |
| Precipitate formation in aqueous solution | Poor solubility or change in pH. | To enhance solubility, sonication can be used.[1][2] Ensure the pH of the solution is within a stable range for this compound. |
Quantitative Data on Stability
While specific quantitative data on the degradation kinetics of this compound under various conditions is not extensively available in the literature, the following table summarizes the recommended storage conditions and expected stability based on manufacturer and research recommendations.
| Form | Storage Temperature | Solvent | Duration of Stability | Reference |
| Solid (Lyophilized Powder) | -20°C | N/A | > 1 year (if kept dry and sealed) | [3] |
| Solid (Lyophilized Powder) | -80°C | N/A | Several years (if kept dry and sealed) | [1][2] |
| Stock Solution | -20°C | Water | 1 month | [1][2] |
| Stock Solution | -80°C | Water | 6 months | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Nuclease-free water
-
Sterile, conical tubes (e.g., 15 mL and 1.5 mL microcentrifuge tubes)
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile conical tube.
-
Add the appropriate volume of nuclease-free water to achieve the desired concentration (e.g., for a 100 mM stock solution, add the corresponding volume of water). This compound is soluble in water up to 125 mg/mL.[1]
-
If necessary, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2]
-
Once fully dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.[1]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework. Specific parameters such as column, mobile phase, and detector may need to be optimized for your system.
-
Materials:
-
Procedure:
-
Prepare a standard curve using freshly prepared solutions of this compound at various concentrations.
-
Prepare the this compound sample to be tested at a concentration that falls within the linear range of the standard curve.
-
Set up the HPLC system with the appropriate column and mobile phase. Allow the system to equilibrate.
-
Inject the standards to generate a standard curve.
-
Inject the test sample.
-
Analyze the resulting chromatogram. The peak corresponding to this compound should be identified based on the retention time of the standard.
-
The appearance of new peaks or a decrease in the area of the this compound peak compared to a freshly prepared sample of the same initial concentration indicates degradation.
-
Quantify the amount of remaining this compound in the test sample using the standard curve. The percentage of degradation can be calculated as: % Degradation = [(Initial Concentration - Measured Concentration) / Initial Concentration] * 100
-
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: Recommended workflow for handling this compound samples.
Caption: Factors contributing to degradation and corresponding prevention strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. moleculardepot.com [moleculardepot.com]
- 4. GLUCOSAMINE-6-PHOSPHATE DEGRADATION BY PROTEUS VULGARIS AND ISOLATION OF PHOSPHOGLUCOSAMINISOMERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucosamine-6-phosphate deaminase - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing D-glucosamine 6-phosphate (GlcN6P) Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and enhancing the sensitivity of D-glucosamine 6-phosphate (GlcN6P) detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting and quantifying this compound (GlcN6P)?
A1: The primary methods for GlcN6P detection are:
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offer high specificity and sensitivity.[1]
-
Enzymatic Assays: These methods typically involve a series of coupled enzymatic reactions that lead to a measurable change in absorbance or fluorescence.[2][3]
-
Fluorescence-Based Assays: These assays utilize fluorescent probes or ribozymes that exhibit a change in fluorescence upon binding to GlcN6P.[4][5]
Q2: What are the main challenges in accurately quantifying GlcN6P?
A2: Key challenges include:
-
High Polarity: GlcN6P is a highly polar molecule, which can lead to poor retention on standard reverse-phase chromatography columns used in LC-MS.[1][6]
-
Isomeric Compounds: The presence of isomers, such as glucosamine-1-phosphate (GlcN1P) and other hexose phosphates, can interfere with detection and require specific separation techniques for accurate quantification.[1]
-
Low Abundance: In many biological samples, GlcN6P is present at low concentrations, necessitating highly sensitive detection methods.
-
Matrix Effects: Components of the biological sample matrix can interfere with the ionization of GlcN6P in mass spectrometry, leading to ion suppression or enhancement and inaccurate quantification.[7]
Q3: How can I choose the best detection method for my experiment?
A3: The choice of method depends on several factors:
-
Sensitivity Requirements: For very low concentrations of GlcN6P, LC-MS/MS or sensitive fluorescent assays are often preferred. A ribozyme-based assay with signal amplification can achieve a detection limit of 50 nM.[5]
-
Sample Complexity: For complex biological matrices, the high specificity of LC-MS/MS is advantageous in minimizing interference.
-
Throughput Needs: Enzymatic and fluorescent assays performed in microplate format are generally more amenable to high-throughput screening compared to LC-MS/MS.
-
Available Equipment: The choice will be constrained by the instrumentation available in your laboratory.
Q4: What is the significance of GlcN6P in signaling pathways?
A4: this compound is a key metabolic intermediate in the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for the glycosylation of proteins and lipids. Dysregulation of the HBP has been implicated in various diseases, including diabetes and cancer.
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS and MALDI-TOF MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal | Poor ionization of GlcN6P. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Consider using a different ionization technique if available.- For MALDI-TOF MS, experiment with different matrices and spotting techniques.[8] |
| Ion suppression due to matrix effects.[7] | - Improve sample preparation to remove interfering matrix components (e.g., phospholipids) through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9]- Use a stable isotope-labeled internal standard to normalize for matrix effects.- Dilute the sample to reduce the concentration of interfering substances. | |
| Poor chromatographic retention (LC-MS/MS).[1][6] | - Use a hydrophilic interaction liquid chromatography (HILIC) column, which is better suited for retaining polar analytes like GlcN6P.- Employ chemical derivatization to increase the hydrophobicity of GlcN6P, allowing for better retention on reverse-phase columns. Derivatization with octanoic anhydride has been shown to be effective.[1] | |
| Poor Peak Shape/Splitting Peaks (LC-MS/MS) | Interaction with metal ions in the LC system. | - Add a chelating agent like EDTA to the mobile phase to sequester metal ions. |
| Presence of anomers (α and β forms of GlcN6P).[10] | - Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to improve the separation of anomers or ensure they co-elute as a single sharp peak. | |
| Inability to Distinguish Isomers | Co-elution of isomers with identical mass-to-charge ratios.[1] | - Develop a chromatographic method with sufficient resolution to separate the isomers.- Utilize tandem mass spectrometry (MS/MS) and identify unique fragment ions for each isomer to enable their individual quantification even if they co-elute.[1] |
Fluorescence-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Fluorescence | Autofluorescence from the sample matrix or reagents. | - Run a blank sample containing the matrix without the analyte to determine the background signal and subtract it from the sample readings.- Use a fluorescent probe with excitation and emission wavelengths in the longer wavelength region (red or near-infrared) to minimize autofluorescence from biological samples. |
| Non-specific binding of the fluorescent probe. | - Optimize the concentration of the fluorescent probe.- Include a blocking agent in the assay buffer. | |
| Low Signal or Poor Sensitivity | Suboptimal assay conditions. | - Optimize the pH, temperature, and incubation time of the assay.[3]- Ensure the concentration of the fluorescent probe is not limiting. |
| Photobleaching of the fluorescent probe.[11][12] | - Minimize the exposure of the sample to the excitation light source.[12]- Use a more photostable fluorescent probe.- Incorporate an anti-fading agent in the mounting medium if performing fluorescence microscopy. | |
| Signal Instability | Degradation of the fluorescent probe. | - Store the fluorescent probe according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. |
| Quenching of fluorescence by components in the sample. | - Perform a spike-and-recovery experiment by adding a known amount of GlcN6P to the sample matrix to assess for quenching effects. |
Enzymatic Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Enzyme Activity | Inactive or degraded enzymes. | - Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.- Prepare fresh enzyme solutions for each experiment. |
| Suboptimal assay conditions. | - Optimize the pH, temperature, and ionic strength of the assay buffer for all enzymes in the coupled reaction.[3]- Ensure that the concentrations of all substrates and cofactors are not limiting. | |
| Presence of enzyme inhibitors in the sample. | - Perform a spike-and-recovery experiment to check for inhibition.- If inhibition is suspected, pretreat the sample to remove potential inhibitors (e.g., dialysis, gel filtration). | |
| Non-linear Reaction Rate | Substrate depletion. | - Ensure that the initial substrate concentration is well above the Michaelis constant (Km) of the enzyme.- Monitor the reaction over a shorter time period where the rate is still linear. |
| Instability of one of the coupling enzymes.[13] | - Verify the stability of each enzyme under the assay conditions.- Add the unstable enzyme just before starting the reaction. | |
| High Background Signal | Contamination of reagents with the product being measured. | - Run a control reaction without the primary enzyme to check for background signal.- Use high-purity reagents. |
| Non-specific reactions. | - Run control reactions omitting one component at a time to identify the source of the non-specific signal. |
Data Presentation: Comparison of GlcN6P Detection Methods
| Method | Principle | Limit of Detection (LOD) | Linear Range | Advantages | Disadvantages |
| LC-MS/MS with Derivatization | Chromatographic separation followed by mass spectrometric detection of derivatized GlcN6P. | pg/mL range[14] | Analyte dependent, typically several orders of magnitude. | High specificity and sensitivity, can distinguish isomers.[1] | Requires derivatization, complex instrumentation, lower throughput. |
| MALDI-TOF MS | Ionization of GlcN6P from a matrix and detection based on time-of-flight. | fmol range[15] | Can be limited, requires careful calibration. | High speed, tolerant to some salts. | Prone to ion suppression, may have lower reproducibility than LC-MS.[16] |
| Fluorescent Ribozyme Assay (FRET) | GlcN6P binding to a ribozyme activates cleavage of a fluorescently labeled substrate, causing a change in FRET.[5] | ~500 nM (single-turnover), 50 nM (multiple-turnover)[5] | Up to 500 µM[5] | High sensitivity with signal amplification possible. | Can be susceptible to interference from nucleases or compounds that affect ribozyme activity. |
| Coupled Enzymatic Assay (Spectrophotometric) | A series of enzymatic reactions where the final product absorbs light at a specific wavelength. | ~0.15 µM (for a similar G6P assay)[3] | 1.0 to 200 µM (for a similar G6P assay)[3] | High throughput, uses standard lab equipment. | Can be prone to interference from other substances in the sample that affect enzyme activity.[17] |
Experimental Protocols
Detailed Methodology for a Coupled Enzymatic Assay for GlcN6P
This protocol is based on the principle of converting GlcN6P to a product that can be measured spectrophotometrically.
Principle:
-
D-Glucosamine-6-phosphate (GlcN6P) is converted to fructose-6-phosphate (F-6-P) and ammonia by glucosamine-6-phosphate deaminase.[2]
-
F-6-P is then isomerized to glucose-6-phosphate (G-6-P) by phosphoglucose isomerase.[2]
-
G-6-P is oxidized by glucose-6-phosphate dehydrogenase (G6P-DH), which reduces NADP+ to NADPH.[2]
-
The increase in NADPH is measured by the absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5
-
Magnesium Chloride (MgCl₂): 20 mM
-
NADP⁺: 0.5 mM
-
Glucosamine-6-phosphate deaminase: ≥ 10 units/mL
-
Phosphoglucose isomerase: ≥ 10 units/mL
-
Glucose-6-phosphate dehydrogenase: ≥ 5 units/mL
-
GlcN6P standards (for calibration curve)
-
Sample containing GlcN6P
Procedure (Microplate Format):
-
Prepare a fresh assay mix containing assay buffer, MgCl₂, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.
-
Pipette 30 µL of GlcN6P standards and samples into individual wells of a 96-well plate.
-
Add 60 µL of the assay mix to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for the conversion of any contaminating F-6-P or G-6-P in the sample.
-
Read the initial absorbance at 340 nm (A1).
-
Start the specific reaction by adding 10 µL of glucosamine-6-phosphate deaminase to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Read the final absorbance at 340 nm (A2).
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
Plot a standard curve of ΔA versus the concentration of GlcN6P standards.
-
Determine the concentration of GlcN6P in the samples from the standard curve.
Sample Preparation for LC-MS/MS Analysis with Derivatization
Objective: To derivatize the amine group of GlcN6P to increase its hydrophobicity for improved retention on a C18 reverse-phase column.
Reagents:
-
Octanoic anhydride
-
Acetone
-
Triethylamine (TEA)
-
GlcN6P standards and samples
Procedure:
-
To a 20 µL aliquot of the sample or standard, add 40 µL of 20 mM octanoic anhydride in acetone.
-
Initiate the reaction by adding 10 µL of 0.5 M TEA in water.
-
Incubate the reaction mixture at 35°C for 2 hours.[1]
-
After incubation, the sample is ready for injection into the LC-MS/MS system.
Visualizations
Signaling Pathway: Hexosamine Biosynthetic Pathway
Caption: The Hexosamine Biosynthetic Pathway leading to UDP-GlcNAc.
Experimental Workflow: Coupled Enzymatic Assay
References
- 1. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 5. Assay for glucosamine 6-phosphate using a ligand-activated ribozyme with fluorescence resonance energy transfer or CE-laser-induced fluorescence detection [pubmed.ncbi.nlm.nih.gov]
- 6. shodexhplc.com [shodexhplc.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. glmS riboswitch binding to the glucosamine-6-phosphate α-anomer shifts the pKa toward neutrality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photobleaching - Wikipedia [en.wikipedia.org]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. A kinetic study of an unstable enzyme measured through coupling reactions. Application to the self-inactivation of detergent-solubilized Ca(2+)-ATPase from sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isomeric Separation of D-glucosamine 6-phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomeric separation of D-glucosamine 6-phosphate (GlcN-6P).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenges in separating this compound (GlcN-6P) stem from its high polarity and the presence of structurally similar isomers. These isomers often share the same mass and produce similar fragmentation patterns in mass spectrometry (MS), making differentiation difficult.[1][2][3] Key challenges include:
-
High Polarity: GlcN-6P and its isomers are highly polar molecules, leading to poor retention on commonly used reverse-phase high-performance liquid chromatography (HPLC) columns.[1][4][5]
-
Presence of Anomers: this compound can exist as α- and β-anomers, which may appear as separate peaks, further complicating the chromatogram.[1][5]
-
Structural Isomers: Numerous isomers with similar structures exist, such as glucosamine-1-phosphate (GlcN-1P), galactosamine-1-phosphate (GalN-1P), and glucose-6-phosphate (G6P).[1][2][6] These isomers can co-elute under many chromatographic conditions.
-
Identical Mass-to-Charge Ratio: Isomers have the same mass, making them indistinguishable by a single stage of mass spectrometry.[1]
Q2: What are the common analytical techniques used for the separation of this compound and its isomers?
A2: Several analytical techniques can be employed, often in combination, to achieve successful separation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most prevalent and powerful technique. It combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds like sugar phosphates and is often used as an alternative to reverse-phase chromatography.[4][7][8][9]
-
Pre-column Derivatization: To address the issue of poor retention in reverse-phase LC, a common strategy is to derivatize the amine group of GlcN-6P. This increases its hydrophobicity and improves its interaction with the stationary phase.[1][10]
-
Mixed-Mode Chromatography: This approach utilizes columns with both reversed-phase and ion-exchange characteristics, providing multiple modes of separation and enhancing selectivity for isomers.[3][11]
-
Differential Mobility Spectrometry (DMS): DMS can separate isomers based on their different mobilities in a gas phase under the influence of an electric field.[2]
-
Advanced Mass Spectrometry Fragmentation: Techniques such as Collision Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can be used to generate unique fragment ions for each isomer, aiding in their identification and quantification even if they are not chromatographically separated.[6]
Q3: How can I improve the retention of this compound on a reverse-phase HPLC column?
A3: To improve the retention of the highly polar this compound on a reverse-phase column, pre-column derivatization is a highly effective strategy.[1] This involves chemically modifying the analyte to make it less polar. A common method is to derivatize the primary amine group of GlcN-6P with an alkyl anhydride, such as octanoic anhydride. This increases the hydrophobicity of the molecule, leading to better retention on C18 columns.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no retention of this compound on a C18 column. | The analyte is too polar for the stationary phase. | 1. Implement a pre-column derivatization step using an agent like octanoic anhydride to increase hydrophobicity.[1]2. Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed for polar analytes.[4][7] |
| Co-elution of this compound with other hexose phosphate isomers (e.g., glucose 6-phosphate). | The chromatographic conditions are not selective enough to resolve the isomers. | 1. Optimize the mobile phase composition and gradient. For HILIC, adjusting the water/acetonitrile ratio and the concentration of the salt (e.g., ammonium formate) can improve separation.[4][7]2. Consider using a mixed-mode chromatography column that offers multiple separation mechanisms (e.g., reversed-phase and anion exchange).[3]3. If using LC-MS, employ advanced fragmentation techniques (CID, HCD, UVPD) to generate unique fragment ions for each isomer to allow for deconvolution of the overlapping peaks.[1][6] |
| Multiple peaks observed for a pure this compound standard. | The presence of α- and β-anomers of this compound, which can separate under certain chromatographic conditions.[1][5] | 1. This is an inherent property of the molecule. If baseline separation of the anomers is achieved, they can be quantified individually and summed. 2. Adjusting the column temperature can sometimes lead to the coalescence of the anomer peaks into a single peak.[3] |
| Inconsistent retention times. | Issues with the mobile phase preparation, column equilibration, or temperature fluctuations. | 1. Ensure the mobile phase is prepared fresh and accurately. 2. Allow for sufficient column equilibration time before each run. 3. Use a column oven to maintain a stable temperature. |
| Low signal intensity in mass spectrometry. | Poor ionization efficiency, ion suppression from matrix components, or inefficient derivatization. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 2. Ensure adequate sample cleanup to remove interfering matrix components. 3. If using derivatization, optimize the reaction conditions (reagent concentration, temperature, time) to ensure complete derivatization.[1] |
Experimental Protocols
Protocol 1: Pre-column Derivatization with Octanoic Anhydride for LC-MS/MS Analysis
This protocol is adapted from a method developed for resolving hexosamine phosphates.[1]
Materials:
-
This compound standard
-
Octanoic anhydride
-
Acetone
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl)
-
Water
-
Acetonitrile
-
Formic acid
Procedure:
-
Standard Preparation: Prepare a 250 µM stock solution of this compound in water.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 20 µL of the 250 µM standard with 40 µL of 20 mM octanoic anhydride in acetone.
-
Add 10 µL of 0.5 M triethylamine (TEA) in water to initiate the reaction.
-
Incubate the mixture at 35°C for 2 hours.
-
-
Quenching the Reaction: Add 10 µL of 0.5 M HCl in water to quench the reaction.
-
LC-MS/MS Analysis:
-
Column: C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the derivatized analytes.
-
Detection: Negative ion mode mass spectrometry with multiple reaction monitoring (MRM) for the specific transitions of the derivatized GlcN-6P.
-
Protocol 2: HILIC-MS Method for Isomer Separation
This protocol is based on established methods for separating phosphorylated sugars.[4][7]
Materials:
-
This compound standard
-
Isomeric standards (e.g., glucose 6-phosphate, fructose 6-phosphate)
-
Ammonium formate
-
Acetonitrile
-
Water
Procedure:
-
Standard Preparation: Prepare 1 µM solutions of each sugar phosphate standard in the initial mobile phase.
-
LC-MS Analysis:
-
Column: HILIC column (e.g., Shodex HILICpak VT-50 2D)
-
Mobile Phase: An isocratic mixture of 25 mM ammonium formate in water and acetonitrile (e.g., 80:20 acetonitrile:ammonium formate solution).[4][7]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C
-
Injection Volume: 5 µL
-
Detection: ESI-MS in negative ion mode, monitoring the m/z for the deprotonated molecules (e.g., m/z 259 for hexose phosphates).[7]
-
Quantitative Data Summary
Table 1: Reproducibility of Deconvolution for Derivatized Hexosamine Phosphates [1]
| Analyte | Relative Error (Pure Standard) | Relative Error (Mixture) |
| GlcN-1P | 2-3% | - |
| GlcN-6P | 2-3% | ~1% |
| GalN-1P | 2-3% | - |
This table summarizes the relative error associated with a deconvolution method used to quantify chromatographically overlapping isomers after derivatization with octanoic anhydride.
Visualizations
Caption: Workflow for LC-MS/MS analysis with pre-column derivatization.
Caption: Experimental workflow for HILIC-MS based separation.
Caption: Troubleshooting logic for poor isomeric separation.
References
- 1. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shodexhplc.com [shodexhplc.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. A novel and sensitive HILIC-CAD method for glucosamine quantification in plasma and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sielc.com [sielc.com]
overcoming matrix effects in LC-MS/MS analysis of D-glucosamine 6-phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of D-glucosamine 6-phosphate.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound by LC-MS/MS challenging?
A1: The analysis of this compound (GlcN-6P) is challenging due to several factors:
-
High Polarity: GlcN-6P is a highly polar molecule, leading to poor retention on traditional reversed-phase chromatography columns.[1][2][3]
-
Structural Isomers: The presence of structural isomers, such as glucosamine-1-phosphate (GlcN-1P) and galactosamine-6-phosphate (GalN-6P), can cause chromatographic co-elution and interfere with accurate quantification.[1][3]
-
Low UV Absorbance: The lack of a strong chromophore makes UV detection difficult, necessitating more sensitive detection methods like mass spectrometry.[2][4]
-
Complex Biological Matrices: When analyzing biological samples, endogenous components like salts, proteins, and phospholipids can cause significant matrix effects, leading to ion suppression or enhancement and compromising data quality.[5][6][7]
Q2: What are matrix effects and how do they impact my results?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[5][7] These effects can lead to:
-
Ion Suppression: A decrease in the analyte signal, leading to lower sensitivity and potentially false-negative results.[5][6]
-
Ion Enhancement: An increase in the analyte signal, which can lead to overestimation of the analyte concentration.[6]
-
Poor Reproducibility: Inconsistent matrix effects across different samples can lead to high variability in results.[5]
Phospholipids are a major cause of matrix effects in plasma and serum samples.[6][8]
Q3: What is the most effective sample preparation technique to minimize matrix effects for GlcN-6P analysis?
A3: While several techniques can be used, mixed-mode solid-phase extraction (SPE) , which combines reversed-phase and ion-exchange mechanisms, has been shown to be highly effective in producing cleaner extracts and significantly reducing matrix effects compared to protein precipitation (PPT) and liquid-liquid extraction (LLE).[9] LLE can also yield clean extracts, but recovery for polar analytes like GlcN-6P may be low.[9] PPT is the least effective method for removing matrix components.[9]
Troubleshooting Guide
Problem 1: Poor peak shape and/or retention of this compound.
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Retention | - Consider derivatization: Pre-column derivatization with reagents like octanoic anhydride or o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA) can increase the hydrophobicity of GlcN-6P, improving retention on reversed-phase columns.[1] - Use an alternative stationary phase: Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange columns are well-suited for separating highly polar compounds like phosphorylated sugars.[2][4][10] |
| Suboptimal Mobile Phase | - Adjust pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. For reversed-phase chromatography of derivatized GlcN-6P, a lower pH may improve retention and peak shape. - Optimize mobile phase composition: For HILIC, a typical mobile phase consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[2] |
Problem 2: High signal variability and suspected matrix effects.
| Possible Cause | Suggested Solution |
| Insufficient Sample Cleanup | - Optimize sample preparation: If using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE), particularly a mixed-mode sorbent.[11] - Sample dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).[12] |
| Co-elution with Matrix Components | - Improve chromatographic separation: Modify the gradient, flow rate, or mobile phase composition to better separate the analyte from interfering compounds.[5] - Use a divert valve: Program the divert valve to send the highly retained, late-eluting matrix components to waste instead of the mass spectrometer, reducing source contamination.[12] |
| Lack of an Appropriate Internal Standard | - Incorporate a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[5] If a SIL-IS is not available, a structural analog can be used, but its ability to mimic the analyte's behavior should be thoroughly validated. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a simpler but less effective method for sample cleanup.
-
To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Pre-column Derivatization with Octanoic Anhydride
This protocol is designed to improve the chromatographic retention of GlcN-6P on reversed-phase columns.[1][3]
-
To a 20 µL aliquot of the extracted sample (or standard), add 40 µL of 20 mM octanoic anhydride in acetone.
-
Add 10 µL of 0.5 M triethylamine (TEA) in water to initiate the reaction.
-
Incubate the mixture at 35°C for 2 hours.
-
Quench the reaction by adding 10 µL of 0.5 M HCl in water.
-
Dilute the sample to 200 µL with 10% acetonitrile/0.1% formic acid before injection.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Reference |
| Protein Precipitation (PPT) | High | Variable | [9] |
| Liquid-Liquid Extraction (LLE) | Low to Moderate | Low for polar analytes | [9] |
| Reversed-Phase SPE | Moderate | Good | [9] |
| Mixed-Mode SPE | Low | Excellent | [9] |
Table 2: Linearity and Sensitivity of a Derivatization LC-MS/MS Method for Glucosamine
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.012–8.27 µg/mL | 1.80–84.1 µg/mL | |
| LLOQ | 12 ng/mL | N/A |
Visualizations
References
- 1. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shodexhplc.com [shodexhplc.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. longdom.org [longdom.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
Technical Support Center: D-Glucosamine 6-Phosphate (GlcN6P) Extraction
Welcome to the technical support center for D-glucosamine 6-phosphate (GlcN6P) protocol refinement. This guide is designed for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting advice, and answers to frequently asked questions related to the extraction and analysis of GlcN6P from cellular samples.
Experimental Protocol: GlcN6P Extraction from Cultured Cells
This protocol details a widely used method for extracting polar metabolites, including phosphorylated sugars like GlcN6P, from cultured mammalian cells using perchloric acid (PCA). This method effectively quenches metabolic activity and denatures proteins.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 6% (v/v) Perchloric Acid (PCA)
-
Neutralizing solution (e.g., 2 M KOH or a buffered solution like 2 M KOH, 0.4 M MES, 0.4 M KCl)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Culture Preparation: Grow adherent or suspension cells to the desired confluency or density. For optimal comparability, ensure consistent cell numbers across all samples. It is recommended to use at least 5 biological replicates per experimental condition.
-
Metabolism Quenching & Cell Harvest:
-
Adherent Cells: Aspirate the culture medium. Immediately wash the cells twice with ice-cold 0.9% NaCl or PBS to remove any remaining media. It is critical to perform this step quickly on ice to arrest metabolic activity.
-
Suspension Cells: Transfer the cell suspension to pre-chilled centrifuge tubes. Pellet the cells by centrifuging at a low speed (e.g., 200 x g) at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold 0.9% NaCl or PBS.
-
-
Extraction with Perchloric Acid:
-
Add 1 mL of ice-cold 6% PCA directly to the washed cell pellet or plate.[1]
-
For adherent cells, use a cell scraper to thoroughly detach the cells into the PCA solution.
-
For suspension cells, resuspend the pellet completely by vortexing or pipetting.
-
The acid causes proteins to precipitate, effectively stopping all enzymatic reactions.[2]
-
-
Cell Lysis and Protein Precipitation:
-
Incubate the PCA-cell mixture on ice for at least 15-20 minutes to ensure complete protein precipitation.
-
Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
Neutralization:
-
Neutralize the acidic extract by adding the neutralizing solution dropwise while vortexing gently. Monitor the pH using pH strips until it reaches a range of 6.5 - 7.5.[1][3]
-
The addition of potassium hydroxide (KOH) will cause the perchlorate to precipitate as potassium perchlorate (KClO₄), which is poorly soluble in the cold.[4]
-
Incubate the neutralized extract on ice for 10 minutes to maximize precipitation.
-
-
Salt Removal:
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet the KClO₄ salt.[1]
-
Carefully transfer the supernatant, which is the final metabolite extract, to a new clean tube.
-
-
Sample Storage: The final extract can be used immediately for analysis or stored at -80°C for long-term stability. For some analyses, lyophilization (freeze-drying) may be required.[1]
Troubleshooting Guide
This section addresses common issues encountered during the extraction of GlcN6P.
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Low or No Detectable GlcN6P Yield | 1. Metabolite Degradation: Phosphatases may have remained active during harvesting, cleaving the phosphate group.[5] 2. Incomplete Cell Lysis: Insufficient disruption of cell membranes. 3. Analyte Loss During Neutralization: Co-precipitation of GlcN6P with potassium perchlorate. | 1. Ensure Rapid Quenching: Work quickly and keep all solutions and samples on ice at all times. Consider adding phosphatase inhibitors to the initial wash buffer. Store final extracts at -80°C.[6] 2. Optimize Lysis: Ensure thorough scraping (for adherent cells) or vortexing (for suspension cells) in the PCA. For difficult-to-lyse cells, consider a brief sonication step on ice after adding PCA. 3. Careful Neutralization: Add the neutralizing agent slowly while vortexing. Avoid over-titrating, which can cause the pH to become too high. |
| High Variability Between Replicates | 1. Inconsistent Cell Numbers: Variation in the starting material. 2. Inconsistent Extraction Volumes: Pipetting errors during the addition of PCA or neutralizing solution. 3. Variable Quenching Time: Differences in the time taken from media removal to PCA addition. | 1. Normalize Samples: Count cells for each replicate before harvesting. Post-extraction, consider normalizing the final data to total protein content or DNA content from the PCA pellet.[7] 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Be precise with all volume additions. 3. Standardize Workflow: Process each sample identically and minimize the time for washing steps. Process samples in smaller batches if necessary. |
| Interfering Peaks in Downstream Analysis (e.g., LC-MS) | 1. Salt Contamination: High concentrations of salts (from PBS or neutralization) can cause ion suppression in mass spectrometry. 2. Media Contamination: Residual components from the cell culture medium. | 1. Thorough Washing: Wash cells with 0.9% NaCl instead of PBS, as it is more volatile. Ensure complete aspiration of the final wash buffer. Ensure complete precipitation and removal of KClO₄ after neutralization. 2. Meticulous Washing: Perform at least two washes of the cells before extraction to completely remove the culture medium. |
Frequently Asked Questions (FAQs)
Q1: Why is perchloric acid used for extraction? A: Perchloric acid is a strong acid that serves two primary purposes: it rapidly denatures proteins, including enzymes like phosphatases that can degrade GlcN6P, thereby quenching all metabolic activity instantly.[2] It also effectively solubilizes small, polar metabolites like phosphorylated sugars while precipitating macromolecules like proteins and nucleic acids.
Q2: Can I use a different extraction method, like methanol-based extraction? A: Yes, solvent-based extractions using cold methanol, acetonitrile, or mixtures thereof are also common for polar metabolites.[8] A popular choice is 80% methanol. These methods also precipitate proteins and extract metabolites. The choice of method may depend on your specific cell type and the range of metabolites you wish to analyze. PCA extraction is often considered very robust for phosphorylated intermediates.[4]
Q3: My downstream analysis is LC-MS. Is this protocol suitable? A: Yes, but with a critical consideration for salt removal. High salt concentrations can interfere with the electrospray ionization process in mass spectrometry. Using 0.9% NaCl for washing instead of PBS is recommended. It is also crucial to ensure the complete removal of the potassium perchlorate precipitate after neutralization. Analyzing highly polar molecules like GlcN6P by LC-MS often requires specialized columns like HILIC (Hydrophilic Interaction Chromatography).[9]
Q4: How stable is this compound in the extract? A: Phosphorylated metabolites can be susceptible to enzymatic and chemical degradation. In a properly quenched and neutralized extract, GlcN6P is relatively stable. For long-term preservation, it is essential to store the final extracts at -80°C to prevent any degradation.[6]
Q5: Can this compound be taken up by cells from the culture medium? A: Generally, no. Cells phosphorylate sugars like glucose and glucosamine after they enter the cell to trap them inside. The negative charge of the phosphate group prevents the molecule from crossing the cell membrane. Therefore, it is highly unlikely that GlcN6P added to the culture medium will be taken up by cells.[10]
Visualizations
Hexosamine Biosynthetic Pathway (HBP) Initiation
The synthesis of this compound is the first and rate-limiting step of the Hexosamine Biosynthetic Pathway.
Caption: Initiation of the Hexosamine Biosynthetic Pathway.
Experimental Workflow for GlcN6P Extraction
This diagram outlines the major steps for extracting GlcN6P from cultured cells for analysis.
Caption: Workflow for polar metabolite extraction.
Troubleshooting Logic for Low GlcN6P Yield
A logical guide to diagnosing and solving the common problem of low analyte yield.
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. nmrprobe.org [nmrprobe.org]
- 2. researchgate.net [researchgate.net]
- 3. c3-analysentechnik.de [c3-analysentechnik.de]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: D-Glucosamine 6-Phosphate Sample Preparation
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize the introduction of artifacts during the sample preparation of D-glucosamine 6-phosphate (GlcN6P).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with this compound (GlcN6P) sample preparation and analysis?
A1: The analysis of GlcN6P is complicated by several factors. Its high polarity makes it difficult to retain on standard reverse-phase chromatography columns, which are common in LC-MS methods.[1] Furthermore, biological samples often contain structurally similar isomers, such as glucosamine-1-phosphate (GlcN-1P) and galactosamine-1-phosphate (GalN-1P), which have identical masses and can be difficult to resolve chromatographically.[1][2]
Q2: Why is derivatization a common step in GlcN6P analysis?
A2: Derivatization is employed to overcome the analytical challenges posed by GlcN6P's high polarity. By chemically modifying the molecule, its volatility is increased for gas chromatography (GC) analysis, or its hydrophobicity is increased for better retention in reverse-phase liquid chromatography (LC).[1][3] For instance, amine derivatization with octanoic anhydride can be used to improve retention on C18 columns for LC-MS/MS analysis.[1]
Q3: What are the recommended storage conditions for GlcN6P standards and biological samples to ensure stability?
A3: To maintain the integrity of this compound, stock solutions should be stored at -80°C for up to six months or at -20°C for one month in a sealed container, protected from light and moisture.[4] For biological extracts, storage at -70°C has been shown to suppress molecular alterations of related enzymes, suggesting that very low temperatures are crucial for preventing degradation and ensuring sample stability.[5]
Q4: How can enzymatic degradation of GlcN6P be minimized during the extraction process?
A4: GlcN6P is an intermediate in several metabolic pathways and can be acted upon by enzymes like glucosamine-6-phosphate deaminase.[6] To prevent its degradation, sample processing should be performed rapidly at low temperatures. A common technique involves quenching metabolic activity by extracting the sample with an ice-cold solvent mixture, such as methanol/water/formic acid, and keeping the samples on ice throughout the extraction process.[1] Protein precipitation, using methods like perchloric acid treatment followed by neutralization, can also be used to remove enzymes.[7]
Q5: How can I achieve better separation of GlcN6P from its isomers?
A5: Separating phosphorylated carbohydrate isomers is a significant challenge. Specialized chromatographic techniques, such as mixed-mode chromatography combining hydrophilic interaction liquid chromatography (HILIC) and weak anion exchange, have proven effective.[2] This approach can resolve complex mixtures of hexose phosphate structural isomers, including glucosamine 1- and 6-phosphate.[2] Even with advanced chromatography, isomers may still co-elute, in which case deconvolution of MS/MS data can be used to differentiate and quantify them based on their unique fragmentation patterns.[1]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Signal for GlcN6P | Degradation during storage or extraction: Samples stored at improper temperatures or for extended periods.[4][5] | Store samples and standards at -80°C.[4] Perform extraction quickly on ice using cold solvents to quench enzymatic activity.[1] |
| Poor extraction efficiency: The chosen solvent may not be optimal for your sample matrix. | Test different extraction protocols. For bacterial cells, an ice-cold methanol/water/formic acid mixture is effective.[1] For serum, deproteinization with perchloric acid can be used.[7] | |
| Inefficient derivatization: The reaction may be incomplete due to suboptimal conditions (temperature, time, reagent concentration).[3] | Optimize derivatization parameters. For acylation, ensure correct temperature and incubation time.[1] For silylation, ensure the sample is completely dry before adding reagents.[3] | |
| Poor Chromatographic Peak Shape | High polarity of underivatized GlcN6P: The analyte has poor retention on reverse-phase columns.[1] | Implement a derivatization strategy to increase hydrophobicity.[1] Alternatively, use a HILIC or mixed-mode column designed for polar analytes.[2] |
| Matrix effects: Co-eluting compounds from the sample matrix interfere with the analyte's signal.[3][8] | Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[8] Dilute the sample to reduce the concentration of interfering substances. | |
| Co-elution with Isomers | Similar physicochemical properties: Isomers like GlcN-1P are difficult to separate from GlcN-6P using standard methods.[1] | Employ mixed-mode HILIC/weak anion exchange chromatography.[2] If co-elution persists, use MS/MS deconvolution by identifying unique fragment ions for each isomer to allow for individual quantification.[1] |
| Irreproducible Results | Inconsistent sample handling: Variations in extraction time, temperature, or storage conditions. | Standardize the entire sample preparation workflow. Use internal standards to account for variability in extraction and derivatization efficiency. |
| Sample degradation over time: The stability of prepared samples may be limited. | Analyze samples as quickly as possible after preparation. If storage is necessary, freeze immediately at -80°C.[4] |
Experimental Protocols
Protocol 1: Extraction of GlcN6P from Bacterial Cells
This protocol is adapted from methods used for extracting polar metabolites from bacterial cultures.[1]
-
Cell Harvesting: Centrifuge the bacterial cell culture at 3,300 rpm. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold water.
-
Metabolic Quenching & Extraction:
-
Transfer the cell suspension to a tube containing 5.5 mL of an ice-cold extraction solvent (80:19.9:0.1 mixture of methanol:water:formic acid).
-
Keep the sample on ice for 5 minutes, vortexing periodically.
-
Centrifuge at 3,300 rpm and collect the supernatant (first extract).
-
-
Re-extraction:
-
Resuspend the pellet in 2 mL of a second ice-cold extraction solvent (67:32.9:0.1 mixture of methanol:water:formic acid).
-
Centrifuge at 3,300 rpm and collect the supernatant (second extract).
-
-
Sample Preparation for Analysis:
-
Combine the first and second extracts.
-
Add 5 mL of LC-MS grade water and freeze the sample at -80°C.
-
Lyophilize (freeze-dry) the sample to complete dryness.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of an appropriate solvent for your analytical method (e.g., 10% acetonitrile/water/0.1% formic acid for LC-MS).[1]
-
Protocol 2: Derivatization of GlcN6P for LC-MS/MS Analysis
This protocol uses octanoic anhydride to derivatize the amine group of GlcN6P, increasing its retention on reverse-phase columns.[1]
-
Reaction Setup: In a microcentrifuge tube, combine:
-
20 µL of the reconstituted sample extract or standard (e.g., 250 µM).
-
40 µL of 20 mM octanoic anhydride in acetone.
-
10 µL of 0.5 M triethylamine (TEA) in water to initiate the reaction.
-
-
Incubation: Incubate the reaction mixture at 35°C for 2 hours.
-
Quenching: Stop the reaction by adding 10 µL of 0.5 M HCl in water.
-
Analysis: The derivatized sample is now ready for dilution and injection into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Derivatization Strategies for Hexosamine-Phosphates
| Derivatization Strategy | Analyte(s) | Analytical Platform | Purpose | Outcome | Reference |
| Amine Acylation (e.g., with Octanoic Anhydride) | GlcN-6P, GlcN-1P, GalN-1P | LC-MS/MS | Increases hydrophobicity for improved retention on C18 columns. | Allows for chromatographic resolution of some isomers and quantification via MS/MS. | [1] |
| Acetylation (with Acetic Anhydride) | Glucosamine 6-phosphate | Colorimetric Assay | Forms N-acetylglucosamine 6-phosphate for detection with Ehrlich's reagent. | Enables quantification using a colorimetric plate reader at 585nm. | [9] |
| Silylation (e.g., with MSTFA) | General Metabolites (including carbohydrates and amino acids) | GC-MS | Increases volatility and thermal stability for gas chromatography. | A standard method for GC-MS metabolomics, but can be prone to matrix effects. | [3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Notes | Reference(s) |
| Stock Solution | -80°C | Up to 6 months | Seal tightly, protect from moisture and light. | [4] |
| Stock Solution | -20°C | Up to 1 month | Seal tightly, protect from moisture and light. | [4] |
| Biological Extracts | -70°C / -80°C | Long-term | Recommended to prevent potential molecular alterations and degradation. | [1][5] |
| Final Prepared Sample | 4°C | Short-term | Analyze as soon as possible after preparation. | General Best Practice |
Visualizations
Caption: General Workflow for GlcN6P Sample Preparation.
References
- 1. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stabilization and purification of glucosamine 6-phosphate isomerase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucosamine-6-phosphate deaminase - Wikipedia [en.wikipedia.org]
- 7. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]
increasing the efficiency of D-glucosamine 6-phosphate synthesis
Welcome to the technical support center for D-glucosamine 6-phosphate (GlcN-6P) synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency of your synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods are enzymatic synthesis and whole-cell biocatalysis.
-
Enzymatic Synthesis: This in vitro method typically uses Glucosamine-6-phosphate synthase (GlmS), which catalyzes the conversion of Fructose-6-phosphate (Fru-6P) and L-glutamine into this compound (GlcN-6P) and L-glutamate.[1][2][3] This is the first and rate-limiting step in the hexosamine biosynthetic pathway.[1]
-
Whole-Cell Biocatalysis: This method utilizes metabolically engineered microorganisms, such as Escherichia coli, Bacillus subtilis, or Saccharomyces cerevisiae, to produce GlcN-6P or its derivatives from simple carbon sources like glucose.[4][5][6] This approach is often more cost-effective as it avoids complex enzyme purification steps.[4]
Q2: My GlcN-6P yield is very low. What are the most common causes?
A2: Low yield is a frequent issue that can stem from several factors:
-
Sub-optimal Enzyme Activity: The catalytic efficiency of your enzyme may be insufficient. Wild-type enzymes often have limitations that can be overcome with protein engineering.[4][7]
-
Competing Metabolic Pathways: In whole-cell systems, substrates and the GlcN-6P product can be diverted into other pathways, such as glycolysis or the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc).[6]
-
Product Inhibition: Key enzymes in the upstream pathway, like Hexokinase, can be inhibited by their product (Glucose-6-phosphate), creating a bottleneck.[8]
-
Reaction Conditions: Non-optimal pH, temperature, or substrate concentrations can significantly reduce reaction rates and enzyme stability.
-
Enzyme Instability: The enzyme may be degrading over the course of the reaction. Modifications to improve stability, such as altering surface charge to optimize pH, can be beneficial.[5]
Q3: Can I use D-fructose directly as a substrate instead of Fructose-6-phosphate?
A3: While the natural substrate for Glucosamine-6-phosphate synthase (GlmS) is Fructose-6-phosphate, recent advancements in protein engineering have made direct conversion from D-fructose possible and highly efficient.[4][9] A 2024 study reported an engineered Bacillus subtilis GlmS (mutant BK19) with a 1736-fold higher catalytic activity towards D-fructose compared to the wild type.[7][9] Using this mutant as a whole-cell catalyst resulted in a 65.32% conversion of D-fructose to glucosamine in 6 hours.[7] This strategy bypasses the need for phosphorylated substrates.[9]
Q4: How can I prevent the diversion of GlcN-6P to other products in my whole-cell system?
A4: To maximize the accumulation of GlcN-6P, it is crucial to block competing metabolic pathways. A common strategy is to knock out the gene for Glucosamine-6-phosphate N-acetyltransferase (GNA1).[6] GNA1 catalyzes the acetylation of GlcN-6P, committing it to the synthesis of UDP-GlcNAc.[10][11] Deleting GNA1 prevents this product diversion. In a study using S. cerevisiae, knocking out GNA1 along with other genes (PFK1, PDB1, etc.) was a key step in achieving a high glucosamine yield.[6]
Troubleshooting Guides
Issue 1: Low Yield in Whole-Cell Biocatalysis
If you are experiencing low product yield in your engineered microbial system, follow this troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamics of glucosamine-6-phosphate synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Engineered Saccharomyces cerevisiae for the Enhancement of Glucosamine Accumulation by the Consumption of Glucose and Ammonium Based on Synthetic Biological Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Factors affecting the glucose 6-phosphate inhibition of hexokinase from cerebral cortex tissue of the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification, crystallization and preliminary X-ray analysis of the glucosamine-6-phosphate N-acetyltransferase from human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Role of D-Glucosamine 6-Phosphate in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of D-glucosamine 6-phosphate (GlcN-6-P), a critical metabolic intermediate at the crossroads of glucose metabolism and protein modification. We will objectively compare its primary metabolic route, the Hexosamine Biosynthesis Pathway (HBP), with alternative glucose utilization pathways, supported by experimental data and detailed protocols for validation.
Introduction: this compound as a Key Metabolic Node
This compound is an endogenous metabolite synthesized from fructose-6-phosphate and glutamine.[1][2] It serves as the first committed intermediate in the Hexosamine Biosynthesis Pathway (HBP), a metabolic route that typically utilizes 2-5% of the total cellular glucose.[3][4] The HBP culminates in the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for N-linked and O-linked glycosylation of proteins and lipids.[1][3] As such, GlcN-6-P directly links nutrient availability with cellular signaling and protein function. Dysregulation of the HBP, and consequently GlcN-6-P levels, is implicated in various pathological conditions, including diabetes and cancer, making its synthesis and subsequent metabolism a key area of research and a potential target for therapeutic intervention.[5]
The Hexosamine Biosynthesis Pathway (HBP)
The primary metabolic fate of GlcN-6-P is within the HBP. The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, into GlcN-6-P. This reaction is catalyzed by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT).[6] GlcN-6-P is then acetylated, isomerized, and activated with UTP to form UDP-GlcNAc. Conversely, GlcN-6-P can be deaminated by glucosamine-6-phosphate deaminase (GNPDA) to revert to fructose-6-phosphate, providing a regulatory feedback loop into glycolysis.[3][7]
Caption: The Hexosamine Biosynthesis Pathway (HBP).
Comparison with Alternative Metabolic Pathways
GlcN-6-P production represents a critical branch point from glycolysis. The substrate for its synthesis, fructose-6-phosphate, is also a key intermediate in several other major metabolic pathways. The cellular decision to channel fructose-6-phosphate into the HBP versus other routes is tightly regulated and depends on the cell's energetic and biosynthetic needs.
Caption: Glucose-6-Phosphate as a central metabolic hub.
The table below summarizes the key differences between the HBP and major alternative pathways originating from glucose-6-phosphate (G6P) and its isomer fructose-6-phosphate (F6P).
| Metabolic Pathway | Primary Substrate from G6P/F6P | Key End Products | Primary Cellular Function | Key Regulatory Enzyme |
| Hexosamine Pathway (HBP) | Fructose-6-Phosphate | UDP-GlcNAc | Nutrient sensing, protein glycosylation | GFAT |
| Glycolysis | Fructose-6-Phosphate | Pyruvate, ATP, NADH | Energy production, biosynthetic precursors | Phosphofructokinase-1 (PFK1) |
| Pentose Phosphate Pathway (PPP) | Glucose-6-Phosphate | NADPH, Ribose-5-Phosphate | Antioxidant defense, nucleotide synthesis | Glucose-6-Phosphate Dehydrogenase (G6PD) |
| Glycogen Synthesis | Glucose-6-Phosphate | Glycogen | Glucose storage | Glycogen Synthase |
Experimental Validation Protocols
Validating the flux through the HBP and the specific role of GlcN-6-P requires precise experimental techniques. Below are methodologies for key experiments.
This protocol measures the rate of GlcN-6-P formation from fructose-6-phosphate and glutamine.
-
Principle: A coupled-enzyme assay where the product of the GFAT reaction, glutamate, is measured. The conversion of glutamate by glutamate dehydrogenase (GDH) is coupled to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA
-
Substrates: 10 mM Fructose-6-Phosphate, 10 mM L-Glutamine
-
Coupling System: 1 U/mL Glutamate Dehydrogenase, 1 mM NAD⁺
-
Cell or tissue lysate containing GFAT
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Fructose-6-Phosphate, Glutamine, NAD⁺, and GDH.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the cell/tissue lysate.
-
Immediately measure the absorbance at 340 nm continuously for 10-15 minutes using a spectrophotometer.
-
The rate of NADH production (increase in A340) is directly proportional to GFAT activity.
-
This protocol quantifies the proportion of glucose that is channeled into the HBP compared to alternative pathways.
Caption: Workflow for stable isotope tracing experiments.
-
Principle: Cells are cultured in a medium containing a stable isotope-labeled nutrient, such as U-¹³C₆-glucose. The labeled carbons are incorporated into downstream metabolites. Liquid chromatography-mass spectrometry (LC-MS) is then used to measure the mass shifts in metabolites like GlcN-6-P, lactate (from glycolysis), and ribose-5-phosphate (from PPP), allowing for the calculation of relative pathway flux.
-
Procedure:
-
Culture cells to the desired confluency and switch to a medium containing U-¹³C₆-glucose for a defined period (e.g., 0-24 hours).
-
Rapidly quench metabolic activity by aspirating the medium and washing with ice-cold saline.
-
Lyse the cells and extract metabolites using an 80% methanol solution on dry ice.
-
Centrifuge to pellet debris and collect the supernatant containing polar metabolites.
-
Analyze the extract using LC-MS to separate and detect labeled intermediates.
-
Calculate the fractional contribution of glucose to each metabolite based on the isotopologue distribution patterns.
-
Comparative Performance Data
The following tables present quantitative data comparing the HBP with other pathways and the efficacy of inhibitors targeting GlcN-6-P synthesis.
Table 1: Relative Glucose Flux into Major Metabolic Pathways
| Cell Type | Condition | Glycolysis Flux (%) | PPP Flux (%) | HBP Flux (%) |
| Adipocytes | Basal Glucose | ~90% | ~5% | ~2-3% |
| Adipocytes | High Glucose | Decreased | Increased | Increased (up to 5%) |
| Cancer Cells (e.g., Hepatoma) | High Glucose | High (Warburg Effect) | Increased | Increased |
Note: Values are approximate and can vary significantly based on cell type, specific conditions, and measurement techniques.
Table 2: Comparison of Inhibitors Targeting GlcN-6-P Synthesis (GFAT)
| Inhibitor | Type | Target Domain | Reported Ki / IC₅₀ | Reference |
| DON (6-diazo-5-oxo-L-norleucine) | Irreversible Glutamine Analog | Glutamine-binding | ~5-10 µM | General literature |
| 2-amino-2-deoxy-D-glucitol 6-P | Competitive Intermediate Analog | Fructose-6-P binding | ~0.2 µM | [8] |
| N-iodoacetylglucosamine-6-P | Irreversible Product Analog | Fructose-6-P binding | ~0.22 mM | [9][10] |
Conclusion
This compound stands as a crucial gatekeeper to the Hexosamine Biosynthesis Pathway, directly translating nutrient status into the language of protein glycosylation. Understanding the regulation of its synthesis in comparison to the major energy-producing and biosynthetic pathways like glycolysis and the pentose phosphate pathway is fundamental for deciphering cellular metabolism in both health and disease. The experimental protocols and comparative data provided herein offer a robust framework for researchers and drug developers to investigate this critical metabolic nexus and explore novel therapeutic strategies targeting diseases with aberrant glucose metabolism.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Glucosamine-6-phosphate deaminase - Wikipedia [en.wikipedia.org]
- 8. Inhibition of Escherichia coli glucosamine-6-phosphate synthase by reactive intermediate analogues. The role of the 2-amino function in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
A Comparative Analysis of D-Glucosamine 6-Phosphate Levels Across Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-glucosamine 6-phosphate (D-GlcN-6-P) levels in various cell types, supported by experimental data. D-GlcN-6-P is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that plays a significant role in cellular signaling, nutrient sensing, and the pathogenesis of diseases such as cancer and diabetes. Understanding the differential levels of this metabolite across various cell types can provide valuable insights into their metabolic phenotypes and potential therapeutic targets.
Quantitative Comparison of this compound Levels
Direct comparative studies on the basal intracellular concentrations of D-GlcN-6-P across a wide range of cell types are limited. However, available data from specific experimental contexts reveal significant variations, particularly between normal and cancerous cells, and in response to nutrient availability.
| Cell Type | Condition | This compound Level | Reference |
| Isolated Rat Adipocytes | Basal (Glucose-treated) | Undetectable | [1] |
| Isolated Rat Adipocytes | Stimulated (2 mM Glucosamine, 2 hours) | >1,400 nmol/g | [1] |
| KRAS/LKB1-mutant (KL) Lung Cancer Cells | Higher HBP metabolite levels compared to control | [2] | |
| Yoshida Sarcoma Cells | Glucosamine-treated | Accumulation of D-GlcN-6-P | [2] |
| Hepatocellular Carcinoma (HCC) Tissues | Higher expression of GNPDA1 vs. normal liver, suggesting altered D-GlcN-6-P turnover | [3] |
Note: The levels of this compound can be influenced by the expression and activity of enzymes in the hexosamine biosynthetic pathway. For instance, tissues with high metabolic rates, such as kidney, small intestine, and brain, exhibit high expression of glucosamine-6-phosphate isomerase 1 (GNPDA1), an enzyme that converts D-GlcN-6-P to fructose-6-phosphate.[3] This suggests that the steady-state levels of D-GlcN-6-P in these tissues may be actively regulated.
Signaling and Metabolic Pathways
The concentration of D-GlcN-6-P is intricately linked to the flux of glucose and glutamine into the cell and the activity of the hexosamine biosynthetic pathway.
Caption: The Hexosamine Biosynthesis Pathway leading to the synthesis of UDP-GlcNAc.
Experimental Protocols
The quantification of intracellular this compound is crucial for comparative studies. A widely used and highly sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of this compound by LC-MS/MS
1. Cell Lysis and Metabolite Extraction:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate on ice for 20 minutes.
-
Centrifuge at maximum speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
2. Sample Preparation:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the metabolites using a suitable column (e.g., a HILIC column for polar metabolites). Use a gradient of mobile phases to achieve optimal separation.
-
Mass Spectrometry (MS): Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound should be used for accurate quantification.
-
Generate a standard curve using known concentrations of a this compound standard to determine the absolute concentration in the samples.
4. Data Analysis:
-
Integrate the peak areas of the MRM transitions for this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
-
Normalize the metabolite levels to the cell number or total protein concentration.
Caption: A generalized workflow for the quantification of intracellular this compound.
References
- 1. Dynamic actions of glucose and glucosamine on hexosamine biosynthesis in isolated adipocytes: differential effects on glucosamine 6-phosphate, UDP-N-acetylglucosamine, and ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Possible Roles of Glucosamine-6-Phosphate Deaminases in Ammonium Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine-6-Phosphate Isomerase 1 Promotes Tumor Progression and Indicates Poor Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Glucosamine 6-Phosphate and Glucose 6-Phosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of D-glucosamine 6-phosphate and glucose 6-phosphate, central intermediates in cellular carbohydrate metabolism. Understanding the distinct and overlapping pathways of these two molecules is critical for research in areas such as metabolic diseases, cancer biology, and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate a clear and comprehensive understanding.
Introduction
Glucose 6-phosphate (G6P) is a pivotal metabolite, standing at the crossroads of several major metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and glycogen synthesis. Its primary role is in energy production and the synthesis of biosynthetic precursors. This compound (GlcN6P), on the other hand, is the committed intermediate of the hexosamine biosynthesis pathway (HBP), which is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation. While both molecules are structurally similar hexose phosphates, their metabolic roles and the pathways they fuel are distinct, with significant implications for cellular function and fate.
Metabolic Fates: A Head-to-Head Comparison
The metabolic destinations of glucose 6-phosphate and this compound are determined by the enzymatic machinery present in the cell and the cellular energetic and biosynthetic demands.
Glucose 6-Phosphate (G6P)
Upon its formation from glucose via hexokinase, G6P can be channeled into three primary pathways:
-
Glycolysis: G6P is isomerized to fructose 6-phosphate (F6P) by phosphoglucose isomerase, committing it to the glycolytic pathway for the generation of ATP and pyruvate.
-
Pentose Phosphate Pathway (PPP): G6P is dehydrogenated by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. This pathway generates NADPH, essential for reductive biosynthesis and antioxidant defense, and produces precursors for nucleotide biosynthesis.
-
Glycogen Synthesis: In times of energy surplus, G6P is converted to glucose 1-phosphate and then to UDP-glucose, the building block for glycogen storage in the liver and muscle.
This compound (GlcN6P)
GlcN6P is primarily generated through two routes:
-
From Fructose 6-Phosphate: The main entry point into the HBP is the conversion of the glycolytic intermediate fructose 6-phosphate and glutamine to GlcN6P and glutamate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).
-
From Glucosamine: Exogenous glucosamine can be taken up by cells and directly phosphorylated by hexokinase to form GlcN6P, bypassing the GFAT-mediated step.
The primary fate of GlcN6P is its conversion through a series of enzymatic steps into UDP-GlcNAc, the universal donor for N-linked and O-linked glycosylation of proteins and lipids.
Quantitative Metabolic Comparison
The distribution of flux from these hexose phosphates into their respective pathways is tightly regulated and varies depending on the cell type and metabolic state.
| Parameter | Glucose 6-Phosphate Metabolism | This compound Metabolism | Reference(s) |
| Primary Metabolic Pathways | Glycolysis, Pentose Phosphate Pathway, Glycogen Synthesis | Hexosamine Biosynthesis Pathway | [1] |
| Typical Flux Distribution | In many cultured cells, approximately 90% of glucose enters glycolysis, with 5-10% directed to the PPP. | Approximately 2-5% of total glucose flux is estimated to enter the HBP in cultured adipocytes. | [1][2] |
| Key Regulatory Enzyme | Phosphofructokinase-1 (Glycolysis), Glucose-6-Phosphate Dehydrogenase (PPP) | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | [3][4][5][6] |
| Primary Metabolic Output | ATP, Pyruvate, Lactate, NADPH, Ribose-5-phosphate, Glycogen | UDP-N-acetylglucosamine (UDP-GlcNAc) | [1][6] |
Key Enzyme Kinetics
The kinetic properties of the enzymes that act upon G6P and GlcN6P are crucial determinants of the metabolic flux through their respective pathways.
| Enzyme | Substrate(s) | Product(s) | Km | kcat | Allosteric Regulation | Reference(s) |
| Phosphoglucose Isomerase | Glucose 6-phosphate | Fructose 6-phosphate | 0.12 - 0.4 mM | ~1250 s-1 | - | [7] |
| Glucosamine-6-Phosphate Deaminase | This compound | Fructose 6-phosphate, NH3 | 0.13 - 22 mM (depending on allosteric activation) | 28 - 1800 s-1 (depending on isoform and activation state) | Activated by N-acetylglucosamine 6-phosphate | [7][8][9][10] |
| Glucose-6-Phosphate Dehydrogenase | Glucose 6-phosphate, NADP+ | 6-phosphoglucono-δ-lactone, NADPH | 25-60 µM (for G6P) | ~180 s-1 | Inhibited by NADPH | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Metabolic Fates of Glucose 6-Phosphate
Caption: Major metabolic pathways originating from Glucose 6-Phosphate.
Hexosamine Biosynthesis Pathway
Caption: The Hexosamine Biosynthesis Pathway leading to UDP-GlcNAc.
Experimental Workflow for 13C Metabolic Flux Analysis
References
- 1. Hexosamine Flux, the O-GlcNAc Modification, and the Development of Insulin Resistance in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. byjus.com [byjus.com]
- 4. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 5. Glucose-6-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 7. Purification, molecular and kinetic properties of glucosamine-6-phosphate isomerase (deaminase) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Kinetics of a Monomeric Glucosamine 6-Phosphate Deaminase | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Allosteric Regulation of Glucosamine-6-Phosphate Deaminase (NagB) and Growth of Escherichia coli on Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of D-glucosamine 6-phosphate Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of D-glucosamine 6-phosphate (GlcN-6-P), a key intermediate in the hexosamine biosynthetic pathway, is paramount. The specificity of the chosen assay is a critical determinant of data reliability. This guide provides a comparative overview of common GlcN-6-P assay methods, focusing on their specificity and the experimental validation required to ensure accurate results.
The selection of an appropriate assay for this compound (GlcN-6-P) is a critical decision in research and drug development. The presence of structurally similar molecules, such as other hexose phosphates, in biological samples necessitates rigorous validation of assay specificity to avoid cross-reactivity and ensure data accuracy. This guide explores the principles of common GlcN-6-P assays, outlines experimental protocols for specificity validation, and provides a comparative analysis to aid researchers in selecting the most suitable method for their needs.
Comparison of this compound Assay Methods
The choice of a GlcN-6-P assay depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key characteristics of commonly employed methods.
| Assay Method | Principle | Advantages | Disadvantages | Specificity Considerations |
| Enzymatic Assays | Coupled enzyme reactions leading to a detectable product (e.g., NADPH).[1][2] | High sensitivity, relatively low cost, suitable for high-throughput screening. | Susceptible to interference from other enzymes or substrates in the sample. Potential for cross-reactivity with other sugar phosphates. | Requires thorough validation against structurally similar compounds like glucose-6-phosphate, fructose-6-phosphate, and mannose-6-phosphate. |
| Mass Spectrometry (MS) | Direct detection and quantification based on mass-to-charge ratio (e.g., MALDI-TOF, LC-MS/MS).[3][4][5] | High specificity and sensitivity, can identify and quantify multiple analytes simultaneously. | High instrument cost, requires specialized expertise, potential for matrix effects. Derivatization may be needed for LC-MS to improve retention.[5] | Considered a "gold standard" for specificity. Validation focuses on chromatographic separation and unique fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Separation of GlcN-6-P from other sample components followed by detection (e.g., UV, fluorescence).[6][7][8] | Good specificity when coupled with effective separation, can be highly quantitative. | Often requires pre-column derivatization for detection as GlcN-6-P lacks a strong chromophore.[7] Can be time-consuming. | Specificity is dependent on the chromatographic resolution of the derivatized GlcN-6-P from other sample components and potential interfering substances. |
| Ribozyme-Based Assays | Utilizes a specific ligand-activated ribozyme that cleaves a fluorescently labeled substrate in the presence of GlcN-6-P.[9] | High specificity due to the selective binding of the ribozyme to GlcN-6-P. | May have a limited linear range compared to other methods. | The inherent specificity of the glmS ribozyme for GlcN-6-P is a key advantage, though validation against close structural analogs is still recommended.[9] |
Experimental Protocols for Specificity Validation
To ensure the reliability of a this compound assay, a thorough validation of its specificity is crucial. The following is a detailed methodology for a key experiment to assess cross-reactivity.
Protocol: Specificity Assessment of an Enzymatic GlcN-6-P Assay
Objective: To determine the cross-reactivity of the enzymatic assay with other structurally related hexose phosphates.
Materials:
-
This compound (GlcN-6-P) standard
-
Potential interfering compounds:
-
D-glucose 6-phosphate (G6P)
-
D-fructose 6-phosphate (F6P)
-
D-mannose 6-phosphate (M6P)
-
N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P)
-
-
Enzymatic GlcN-6-P assay kit and required reagents (e.g., hexokinase, glucose-6-phosphate dehydrogenase, NADP+).[1]
-
Microplate reader capable of measuring absorbance at 340 nm.
-
Appropriate buffer solution as specified by the assay kit.
Procedure:
-
Preparation of Standard and Test Compound Solutions:
-
Prepare a stock solution of GlcN-6-P at a known concentration (e.g., 1 mM) in the assay buffer.
-
Prepare stock solutions of the potential interfering compounds (G6P, F6P, M6P, GlcNAc-6-P) at the same concentration as the GlcN-6-P stock solution.
-
Prepare a series of dilutions from the GlcN-6-P stock solution to generate a standard curve (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Prepare solutions of each potential interfering compound at a high concentration (e.g., 200 µM or higher) to assess cross-reactivity.
-
-
Assay Performance:
-
Pipette the standard dilutions, test compound solutions, and a buffer blank into separate wells of a 96-well microplate.
-
Add the assay reaction mixture (containing enzymes and NADP+) to each well according to the kit manufacturer's instructions.
-
Incubate the plate at the recommended temperature and for the specified duration.
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance values for the GlcN-6-P standards against their concentrations to generate a standard curve.
-
Determine the apparent GlcN-6-P concentration for each of the potential interfering compounds using the standard curve.
-
Calculate the percentage of cross-reactivity for each interfering compound using the following formula:
% Cross-reactivity = (Apparent GlcN-6-P concentration of interfering compound / Actual concentration of interfering compound) x 100%
-
Expected Results: An ideal assay will show high signal for GlcN-6-P and negligible signal (low percentage of cross-reactivity) for the other hexose phosphates, demonstrating its high specificity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in specificity validation and the biological context of GlcN-6-P, the following diagrams are provided.
Caption: Workflow for validating the specificity of a this compound assay.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. Characterization of a Novel Glucosamine-6-Phosphate Deaminase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring enzyme-catalyzed production of glucosamine-6P by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: a new enzymatic assay for glucosamine-6P synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deconvolution of multichannel LC-MS/MS chromatograms of glucosamine-phosphates: Evidence of a GlmS regulatory difference between Staphylococcus aureus and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. redalyc.org [redalyc.org]
- 9. pubs.acs.org [pubs.acs.org]
D-Glucosamine 6-Phosphate as a Biomarker: An Evaluation and Comparative Landscape
An objective guide for researchers, scientists, and drug development professionals on the potential of D-glucosamine 6-phosphate as a biomarker, in the context of existing alternatives for osteoarthritis and prediabetes/diabetes.
Executive Summary
This compound (GlcN-6-P) is a critical intermediate in the hexosamine biosynthesis pathway (HBP), a metabolic route that is increasingly implicated in the pathophysiology of metabolic diseases such as osteoarthritis and type 2 diabetes. While the biological relevance of GlcN-6-P suggests its potential as a biomarker, it is crucial to note that, to date, no comprehensive clinical validation studies have been published that establish its performance characteristics (e.g., sensitivity and specificity) or directly compare it against currently used biomarkers for any specific disease.
This guide provides a thorough overview of the biochemical rationale for considering GlcN-6-P as a biomarker, details the experimental protocols for its measurement, and presents a comparative landscape of established biomarkers for osteoarthritis and prediabetes/diabetes. This information is intended to support researchers and drug development professionals in evaluating the potential of GlcN-6-P for future validation studies.
The Biochemical Rationale: Why Consider this compound?
This compound is synthesized from fructose-6-phosphate and glutamine by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1] It is a central molecule in the hexosamine biosynthesis pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc).[2] This end-product is essential for the glycosylation of proteins and lipids.[1]
Relevance in Osteoarthritis: The HBP is vital for the production of glycosaminoglycans, which are essential components of cartilage.[3] Dysregulation of this pathway may be involved in the pathogenesis of osteoarthritis.[3]
Relevance in Diabetes: The HBP acts as a cellular nutrient sensor.[1] Increased flux through this pathway, as seen in hyperglycemic states, is linked to insulin resistance and the vascular complications of diabetes.[1]
This central role in disease-relevant metabolic pathways makes GlcN-6-P a plausible candidate for a biomarker that could reflect metabolic dysregulation.
References
A Tale of Two Sugars: Unraveling the Divergent Biological Effects of D-glucosamine 6-phosphate and N-acetylglucosamine
For Immediate Release
A Comprehensive Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological effects of two closely related amino sugars: D-glucosamine 6-phosphate (GlcN-6-P) and N-acetylglucosamine (GlcNAc). While both are key players in the hexosamine biosynthesis pathway (HBP), emerging evidence reveals they possess distinct and sometimes opposing cellular functions. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, details experimental methodologies, and visualizes relevant biological pathways to aid researchers in discerning the specific roles of these molecules.
Executive Summary
This compound is a central intermediate in the de novo synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the building block for complex glycans. In contrast, N-acetylglucosamine serves as a substrate for the HBP's salvage pathway and also functions as a signaling molecule through O-GlcNAcylation, a post-translational modification critical in cellular regulation. Experimental evidence, primarily from studies on articular chondrocytes and inflammatory models, highlights significant differences in their cellular uptake, impact on glucose metabolism, and influence on inflammatory and biosynthetic pathways.
I. Comparative Analysis of Cellular Effects
The differential effects of GlcN-6-P's precursor, glucosamine (GlcN), and GlcNAc have been most extensively studied in human articular chondrocytes. It is important to note that extracellularly supplied GlcN is readily transported into cells and phosphorylated to GlcN-6-P, whereas GlcN-6-P itself is generally considered cell-impermeable. Therefore, studies often use GlcN to investigate the intracellular effects of GlcN-6-P.
A. Effects on Glucose Transport and Metabolism
A key distinction lies in their impact on glucose transport. In human articular chondrocytes, GlcN has been shown to inhibit facilitated glucose transport, while GlcNAc, at similar concentrations, stimulates it.[1] This opposing action is linked to the differential expression and membrane translocation of glucose transporters (GLUTs).[1]
| Parameter | Glucosamine (leading to intracellular GlcN-6-P) | N-acetylglucosamine (GlcNAc) | Cell Type/Model |
| Facilitated Glucose Transport | Inhibition (non-competitive) | Stimulation (at low mM concentrations) | Human Articular Chondrocytes[1] |
| GLUT1 & GLUT6 Membrane Translocation | Suppressed (in IL-1β-stimulated cells) | Not reported to suppress | Human Articular Chondrocytes[1] |
| ATP Levels | Depletion | No significant effect on glucose metabolism[2][3] | Human Articular Chondrocytes[1] |
B. Effects on Glycosaminoglycan (GAG) Synthesis
The synthesis of glycosaminoglycans, essential components of the extracellular matrix, is differentially affected by GlcN and GlcNAc. In chondrocytes, GlcN inhibits the synthesis of sulfated GAGs (sGAGs), whereas GlcNAc promotes the production of hyaluronan (HA).[1]
| Parameter | Glucosamine (leading to intracellular GlcN-6-P) | N-acetylglucosamine (GlcNAc) | Cell Type/Model |
| Sulfated GAG (sGAG) Synthesis | Inhibition | No significant effect or slight stimulation | Human Articular Chondrocytes, Bovine Chondrocytes[1][3] |
| Hyaluronan (HA) Synthesis | Inhibition | Stimulation | Human Articular Chondrocytes[1] |
| Hyaluronan Synthase-2 (HAS-2) Expression | Not reported to increase | Upregulation | Human Articular Chondrocytes[1] |
| Proteoglycan Synthesis | Lower than with GlcNAc when combined with growth factors | Improved synthesis compared to GlcN and growth factors alone | Bovine Chondrocytes in 3D culture[3] |
C. Effects on Inflammatory Responses
Both GlcN and GlcNAc exhibit anti-inflammatory properties, but their mechanisms of action appear to differ. In a mouse model of rheumatoid arthritis, both compounds suppressed arthritis scores; however, they had distinct effects on serum cytokine profiles.[4] GlcN primarily reduced pro-inflammatory cytokines, while GlcNAc increased the levels of anti-inflammatory and regulatory cytokines.[4] In vitro studies on human chondrocytes also show that GlcNAc is a more potent inhibitor of IL-1β-induced nitric oxide (NO) production than GlcN.[2][5]
| Parameter | Glucosamine (GlcN) | N-acetylglucosamine (GlcNAc) | Cell Type/Model |
| Arthritis Score | Suppression | Suppression | Rheumatoid Arthritis Mouse Model[4] |
| Serum TNF-α & IL-6 | Significant decrease | No significant change | Rheumatoid Arthritis Mouse Model[4] |
| Serum IL-10, TGF-β1, & IL-2 | No significant change | Significant increase | Rheumatoid Arthritis Mouse Model[4] |
| IL-1β-induced NO Production | Inhibition | Stronger Inhibition (IC50: 14.9 ± 2.1 mM for GlcN vs. 4.1 ± 1.3 mM for GlcNAc) | Human Articular Chondrocytes[5] |
| IL-1β-induced COX-2 Expression | Inhibition | Inhibition | Human Articular Chondrocytes[2] |
| IL-1β-induced IL-6 Production | Inhibition | Inhibition | Human Articular Chondrocytes[2] |
II. Signaling and Metabolic Pathways
The distinct effects of GlcN-6-P and GlcNAc can be attributed to their different entry points and roles in cellular metabolism and signaling.
A. Hexosamine Biosynthesis Pathway (HBP)
GlcN-6-P is a key intermediate in the de novo synthesis of UDP-GlcNAc from glucose and glutamine. GlcNAc, on the other hand, enters the HBP through a salvage pathway, where it is phosphorylated to N-acetylglucosamine-6-phosphate.
References
- 1. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the difference between glucosamine and n acetyl glucosamine? - Supplements - LONGECITY [longecity.org]
- 3. Glucosamine Hydrochloride and N-Acetylglucosamine Influence the Response of Bovine Chondrocytes to TGF-β3 and IGF in Monolayer and Three-Dimensional Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of D-Glucosamine 6-Phosphate Levels in Healthy and Diseased Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-glucosamine 6-phosphate (GlcN6P) abundance in healthy versus diseased tissues. GlcN6P is a critical intermediate in the hexosamine biosynthetic pathway (HBP), a metabolic route that plays a significant role in cellular signaling, protein modification, and nutrient sensing. Dysregulation of the HBP, and consequently altered levels of GlcN6P, has been implicated in the pathophysiology of several diseases, most notably cancer. While direct quantitative measurements of GlcN6P concentrations in human tissues are not widely reported in the available scientific literature, a substantial body of evidence points towards a significant upregulation of the HBP in various cancerous tissues. This suggests a corresponding increase in the intracellular concentration of GlcN6P in diseased states compared to healthy tissues.
Quantitative Comparison of this compound
Direct quantitative data for this compound (GlcN6P) concentrations in healthy versus diseased human tissues is limited in publicly available research. However, numerous studies focusing on the transcriptomics and proteomics of the hexosamine biosynthetic pathway (HBP) provide strong indirect evidence of altered GlcN6P levels. The consistent finding is an upregulation of the HBP in various cancer types, which would lead to an accumulation of its intermediates, including GlcN6P. The following table summarizes these qualitative and semi-quantitative findings.
| Tissue Type | Disease State | Key Findings | Implied Change in GlcN6P Levels |
| Lung | Lung Adenocarcinoma (KRAS/LKB1-mutant) | KL cells exhibit high levels of HBP metabolites and increased flux through the pathway.[1] | Increased |
| Lung | Lung Adenocarcinoma | Adenocarcinoma-associated elevations in enzymes involved in glycosylation, including glutamine-fructose-6-phosphate transaminase 1 (GFAT1), were observed. | Increased |
| Liver | Hepatocellular Carcinoma (HCC) | Analysis of The Cancer Genome Atlas (TCGA) revealed that GNPDA1 (glucosamine-6-phosphate isomerase 1) was highly expressed in HCC tissues compared to normal liver tissue.[2] A separate study reported a more than tenfold increase in GNPDA enzymatic activity in rat hepatoma cells compared to normal liver tissue.[3] | Increased |
| Colorectal | Colorectal Cancer (CRC) | Malignant tumors often exhibit heightened activity of the HBP. | Increased |
Signaling Pathways and Experimental Workflows
To understand the role of this compound in cellular metabolism and the methods used for its quantification, the following diagrams illustrate the hexosamine biosynthetic pathway and a typical experimental workflow for tissue analysis.
Experimental Protocols
Accurate quantification of this compound is crucial for understanding its role in health and disease. Below are detailed methodologies for two common analytical approaches.
Enzymatic Assay for this compound Quantification
This method relies on a series of enzymatic reactions that ultimately produce a product that can be measured spectrophotometrically.
Principle: D-glucosamine is first phosphorylated to D-glucosamine-6-phosphate (GlcN6P) by hexokinase (HK) in the presence of ATP. The GlcN6P is then converted to fructose-6-phosphate (F-6-P) and ammonia by glucosamine-6-phosphate deaminase (GNPDA). F-6-P is subsequently isomerized to glucose-6-phosphate (G-6-P) by phosphoglucose isomerase (PGI). Finally, G-6-P is oxidized by glucose-6-phosphate dehydrogenase (G6P-DH) with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the initial amount of D-glucosamine. For tissue extracts, a baseline measurement without the initial phosphorylation step can be used to quantify endogenous GlcN6P.
Reagents:
-
Buffer: 0.055 M Tris-HCl, pH 7.8, containing 0.0033 M MgCl₂
-
ATP Solution: 50 mg/mL Adenosine 5'-triphosphate
-
NADP+ Solution: 20 mg/mL β-Nicotinamide adenine dinucleotide phosphate
-
Enzyme Suspension 1: Hexokinase (HK)
-
Enzyme Suspension 2: Glucosamine-6-phosphate deaminase (GNPDA), Phosphoglucose isomerase (PGI), and Glucose-6-phosphate dehydrogenase (G6P-DH)
-
D-Glucosamine Standard Solution: For calibration curve
Procedure (Manual Assay):
-
Pipette into cuvettes:
-
2.00 mL Buffer
-
0.10 mL NADP+ Solution
-
0.10 mL ATP Solution
-
0.10 mL Sample Solution (containing 4-80 µg of D-glucosamine)
-
0.02 mL Enzyme Suspension 1 (HK)
-
-
Mix and incubate at room temperature for 5 minutes.
-
Read the initial absorbance (A₁) at 340 nm.
-
Add 0.02 mL of Enzyme Suspension 2 (GNPDA/PGI/G6P-DH).
-
Mix and incubate at room temperature for 15-20 minutes, or until the reaction is complete.
-
Read the final absorbance (A₂) at 340 nm.
-
Calculate the absorbance difference (ΔA = A₂ - A₁).
-
Determine the concentration of GlcN6P from a standard curve prepared with known concentrations of D-glucosamine.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS offers high sensitivity and specificity for the quantification of metabolites in complex biological samples.
Principle: Tissue extracts containing GlcN6P are subjected to liquid chromatography to separate the analyte from other metabolites. The separated compounds are then introduced into a mass spectrometer, where GlcN6P is ionized and fragmented. Specific fragment ions (transitions) of GlcN6P are monitored for quantification, often using a stable isotope-labeled internal standard for improved accuracy.
Sample Preparation:
-
Weigh frozen tissue (~30-50 mg) and keep on dry ice.
-
Homogenize the tissue in a suitable ice-cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum or nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
LC-MS/MS Conditions (Illustrative Example):
-
LC Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase: A gradient of two solvents, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for phosphorylated compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions for GlcN6P and its internal standard are monitored. For example, for GlcN6P (m/z 258.1), a transition to a fragment ion like H₂PO₄⁻ (m/z 97.0) could be used.
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of GlcN6P and the internal standard.
-
Calculate the ratio of the peak area of GlcN6P to the peak area of the internal standard.
-
Determine the concentration of GlcN6P in the sample by comparing this ratio to a calibration curve prepared with known concentrations of GlcN6P and the internal standard.
Conclusion
The available evidence strongly indicates an upregulation of the hexosamine biosynthetic pathway in various diseased tissues, particularly in cancer. This metabolic reprogramming is likely to result in elevated intracellular concentrations of this compound. While direct quantitative comparisons are currently scarce in the literature, the established methodologies of enzymatic assays and LC-MS/MS provide robust tools for researchers to pursue these critical measurements. Further quantitative studies are warranted to fully elucidate the role of GlcN6P in disease pathogenesis and to explore its potential as a biomarker and therapeutic target.
References
A Comparative Guide to the Metabolomics of D-glucosamine 6-phosphate Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the D-glucosamine 6-phosphate (GlcN6P) metabolic pathways, with a focus on metabolic engineering strategies for the production of N-acetylglucosamine (GlcNAc) in key microbial chassis. By presenting quantitative data from various studies, detailing experimental protocols, and visualizing the underlying pathways, this document aims to provide a valuable resource for researchers in the fields of metabolic engineering, microbiology, and drug development.
The this compound Pathway: A Central Route in Hexosamine Metabolism
The this compound (GlcN6P) pathway is a crucial metabolic route that channels glucose and amino acid metabolism into the biosynthesis of essential amino sugars. GlcN6P is a precursor for the synthesis of N-acetylglucosamine (GlcNAc), which is a fundamental building block for bacterial peptidoglycan, chitin in fungi, and glycosylation of proteins and lipids in mammals. The pathway begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, to GlcN6P.
This guide will focus on the comparative performance of engineered microbial systems, primarily Escherichia coli and Bacillus subtilis, for the production of GlcNAc, a commercially valuable derivative of the GlcN6P pathway.
Figure 1: The this compound biosynthetic pathway.
Comparative Performance of Engineered Microbes for N-acetylglucosamine (GlcNAc) Production
Metabolic engineering efforts have focused on enhancing the flux towards GlcNAc by overexpressing key enzymes and deleting competing pathways. The following tables summarize the reported GlcNAc titers and yields in engineered E. coli and B. subtilis from various studies. It is important to note that direct comparisons are challenging due to variations in strains, cultivation conditions, and genetic modifications.
N-acetylglucosamine (GlcNAc) Production in Engineered Escherichia coli
| Strain Engineering Strategy | Carbon Source(s) | Titer (g/L) | Yield (g/g glucose) | Reference |
| Overexpression of glmS and GNA1, deletion of nagA | Glucose | 42.1 ± 1.1 | Not Reported | [1] |
| Overexpression of glmS* (mutant), gna1* (mutant), and yqaB; deletion of pfkA, pfkB, and zwf | Glucose + Glycerol | Not Reported | 0.64 (mol/mol) | [2][3] |
| Dynamic regulation, knockout of poxB and ldhA, knockout of murQ, enhancement of glnA | Glucose | 143.8 | 0.539 | [1] |
| Overexpression of glmS and GNA1 from S. cerevisiae | Glucose | 6.2 | Not Reported | [4] |
| Overexpression of improved glmS and heterologous GNA1 | Not specified | >110 | Not Reported | [5] |
| Knockout of zwf with optimized glycerol-to-glucose ratio | Glycerol + Glucose | 249 | 0.791 | [6] |
N-acetylglucosamine (GlcNAc) Production in Engineered Bacillus subtilis
| Strain Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g cell) | Reference |
| Overexpression of glmS and GNA1, deletion of nagP, gamA, nagA, and nagB | Glucose | 5.19 | 0.49 | [7] |
| Dynamic control of metabolic flux using a glmS ribozyme switch | Not specified | 18.45 | 1.21 | Not Reported |
Intracellular Metabolite Concentrations in the this compound Pathway
Understanding the intracellular concentrations of pathway intermediates is crucial for identifying metabolic bottlenecks and optimizing flux. The following table presents the intracellular concentrations of key metabolites in the GlcN6P pathway in E. coli grown on different carbon sources.
Intracellular Metabolite Concentrations in Escherichia coli
| Metabolite | Concentration on Glucose (mM) | Concentration on Glucosamine (mM) | Concentration on N-acetylglucosamine (mM) | Reference |
| Glucose-6-phosphate (G6P) | ~0.5 | ~0.2 | ~0.3 | [8] |
| Fructose-6-phosphate (F6P) | ~0.1 | ~0.1 | ~0.1 | [8] |
| Glucosamine-6-phosphate (GlcN6P) | ~0.02 | ~2.0 | ~0.4 | [8] |
| N-acetylglucosamine-6-phosphate (GlcNAc6P) | ~0.02 | ~0.05 | ~0.4 | [8] |
These data reveal a significant accumulation of GlcN6P when E. coli is grown on glucosamine, and a buildup of both GlcN6P and GlcNAc6P during growth on N-acetylglucosamine, highlighting the dynamic regulation of this pathway in response to the available carbon source.[8]
Experimental Protocols for Metabolomics Analysis
Accurate and reproducible quantification of intracellular metabolites is fundamental to comparative metabolomics. The following sections outline a general workflow and specific protocols for the analysis of GlcN6P pathway intermediates.
Figure 2: General workflow for bacterial intracellular metabolomics.
Cell Quenching and Metabolite Extraction
Objective: To rapidly halt metabolic activity and efficiently extract intracellular metabolites.
Protocol:
-
Quenching: Rapidly transfer a defined volume of cell culture into a quenching solution of 60% methanol pre-cooled to -40°C.[9] The ratio of culture to quenching solution should be optimized to ensure rapid cooling and cessation of metabolic activity.
-
Cell Harvesting: Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.[9]
-
Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. Common extraction solvents include acetonitrile/methanol/water mixtures (e.g., 40:40:20 v/v/v) or chloroform/methanol/water mixtures.[10] For phosphorylated intermediates like sugar phosphates, acidic extraction solvents may improve recovery.[11]
-
Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved through methods such as bead beating, sonication, or freeze-thaw cycles.[12]
-
Clarification: Centrifuge the cell lysate at high speed to pellet cell debris and proteins.
-
Sample Preparation: Collect the supernatant containing the metabolites and prepare it for LC-MS/MS analysis. This may involve drying the sample and reconstituting it in a suitable solvent.[12]
LC-MS/MS for Quantitative Analysis of Sugar Phosphates
Objective: To separate and quantify GlcN6P and other sugar phosphates using liquid chromatography-tandem mass spectrometry.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for the separation of polar compounds like sugar phosphates.[13][14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) and an organic solvent (e.g., acetonitrile) is typically used. The specific gradient profile needs to be optimized for the separation of the target analytes.[14]
-
Ion-Pairing Reagents: For improved retention and separation of highly polar sugar phosphates on reversed-phase columns, ion-pairing reagents such as tributylamine can be added to the mobile phase.[15]
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for the analysis of phosphorylated compounds.[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific fragment ion after collision-induced dissociation. This provides high selectivity and sensitivity.[15]
Table of Example MRM Transitions for Key Metabolites:
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Glucose-6-phosphate (G6P) | 259 | 97 |
| Fructose-6-phosphate (F6P) | 259 | 97 |
| Glucosamine-6-phosphate (GlcN6P) | 259 | 79 |
| N-acetylglucosamine-6-phosphate (GlcNAc6P) | 300 | 97 |
Note: The optimal MRM transitions should be determined empirically for each instrument.
Conclusion
The comparative analysis of this compound pathways, particularly in the context of metabolic engineering for GlcNAc production, reveals significant progress in achieving high titers and yields in both E. coli and B. subtilis. The choice of microbial host, the specific genetic modifications, and the fermentation strategy all play critical roles in the overall process efficiency. The provided quantitative data, while not from directly comparable studies, offers valuable insights into the performance of different engineered systems. Furthermore, the detailed experimental protocols for metabolomics analysis serve as a practical guide for researchers seeking to quantify key intermediates in the GlcN6P pathway, enabling further optimization of these microbial cell factories. Future research focusing on standardized comparative metabolomics studies will be invaluable for a more direct and comprehensive understanding of the metabolic fluxes and regulatory mechanisms governing this important pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synergetic Fermentation of Glucose and Glycerol for High-Yield N-Acetylglucosamine Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Escherichia coli for N-acetyl glucosamine fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Robust production of N-acetyl-glucosamine in engineered Escherichia coli from glycerol-glucose mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Activation of Escherichia coli Glucosamine-6-Phosphate Deaminase (NagB) In Vivo Justified by Intracellular Amino Sugar Metabolite Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Intracellular metabolomics extraction [protocols.io]
- 12. old.57357.org [old.57357.org]
- 13. HILIC-MS analysis of central carbon metabolites in gram negative bacteria [protocols.io]
- 14. shodexhplc.com [shodexhplc.com]
- 15. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
A Researcher's Guide to Assessing the Purity of Commercial D-Glucosamine 6-Phosphate
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available D-glucosamine 6-phosphate, a key intermediate in the hexosamine biosynthetic pathway, and details experimental protocols for its purity assessment.
This compound (GlcN-6-P) plays a crucial role in various cellular processes, including the synthesis of glycoproteins, glycolipids, and proteoglycans. Given its significance, the use of high-purity GlcN-6-P in research and drug development is essential to avoid confounding experimental outcomes. This guide aims to equip researchers with the necessary information to critically evaluate and compare the purity of GlcN-6-P from different commercial sources.
Comparison of Commercial this compound
While many suppliers offer this compound with a stated purity of ≥98%, the analytical method used for this determination is often Thin Layer Chromatography (TLC). TLC is a qualitative or semi-quantitative technique and may not fully reveal the presence of minor impurities. For rigorous scientific applications, more quantitative methods such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Below is a summary of information gathered from prominent suppliers. It is important to note that detailed, side-by-side comparative studies with quantitative data from advanced analytical techniques are not readily published by suppliers. Therefore, researchers are encouraged to request lot-specific certificates of analysis and, where possible, perform their own in-house quality control.
| Supplier | Catalog Number (Example) | Stated Purity | Analytical Method for Purity | Potential Impurities Noted |
| Sigma-Aldrich | G5509 | ≥98% | TLC | Water (≤10%), Sodium (<8.5%) |
| Cayman Chemical | 16539 | ≥98% | Not specified on product page | Not specified on product page |
| Santa Cruz Biotechnology | sc-211059 | ≥98% | Not specified on product page | Not specified on product page |
Note: The information in this table is based on publicly available data and may not be exhaustive. Researchers should always refer to the latest product specifications and certificates of analysis from the supplier.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercially available this compound, the following experimental protocols are recommended.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for the separation, identification, and quantification of this compound and its potential impurities.
Methodology:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is suitable for retaining the polar this compound. An example is a Shodex HILICpak VG-50 4E (4.6 mm I.D. x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 4.5) is typically used. The gradient would start with a high percentage of acetonitrile and gradually increase the aqueous portion to elute the polar analytes.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Mass spectrometry in negative ion mode is effective for detecting the phosphorylated sugar. The deprotonated molecule [M-H]⁻ of this compound (m/z 258.05) can be monitored.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. An internal standard, such as ¹³C-labeled this compound, can be used to improve accuracy and precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR spectroscopy can provide detailed structural information and quantitative assessment of this compound and its impurities without the need for a reference standard for every impurity (qNMR).
Methodology:
-
Solvent: Deuterated water (D₂O) is the solvent of choice.
-
Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a signal that does not overlap with the analyte signals is required (e.g., maleic acid, DSS).
-
¹H NMR: The anomeric proton signal of this compound (around 5.5 ppm) can be used for quantification. Integration of this signal relative to the internal standard allows for the determination of the absolute amount of the compound. Other signals in the spectrum can reveal the presence of impurities.
-
³¹P NMR: This technique is highly specific for phosphorylated compounds. A single peak corresponding to the phosphate group of this compound should be observed. The presence of other peaks would indicate phosphorylated impurities.
Enzymatic Assay
Enzymatic assays offer a highly specific method for quantifying the biologically active form of this compound.
Methodology:
This assay involves a series of coupled enzymatic reactions that ultimately lead to the production of a chromophore or a change in absorbance that can be measured spectrophotometrically.
-
Reaction 1: this compound is converted to fructose 6-phosphate and ammonia by glucosamine-6-phosphate deaminase.
-
Reaction 2: Fructose 6-phosphate is isomerized to glucose 6-phosphate by phosphoglucose isomerase.
-
Reaction 3: Glucose 6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, with the concomitant reduction of NADP⁺ to NADPH.
-
Detection: The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the amount of this compound in the sample.
Reagents:
-
Tris-HCl buffer (pH 7.5)
-
NADP⁺
-
ATP
-
Magnesium chloride
-
Glucosamine-6-phosphate deaminase
-
Phosphoglucose isomerase
-
Glucose-6-phosphate dehydrogenase
Procedure:
-
Prepare a reaction mixture containing buffer, NADP⁺, ATP, and MgCl₂.
-
Add the this compound sample.
-
Initiate the reaction by adding the enzyme mixture (glucosamine-6-phosphate deaminase, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase).
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the concentration of this compound based on the change in absorbance and the molar extinction coefficient of NADPH.
Visualizing the Experimental Workflow and Biological Context
To aid in understanding the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: Workflow for assessing the purity of commercial this compound.
Caption: The Hexosamine Biosynthetic Pathway highlighting the central role of this compound.
By employing these rigorous analytical methods and understanding the biological context of this compound, researchers can ensure the quality of their reagents and the integrity of their scientific findings.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling D-glucosamine 6-phosphate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of D-glucosamine 6-phosphate. This guide provides immediate, procedural, and step-by-step guidance to ensure the safe and effective use of this compound in the laboratory, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, powdered form, adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety. The recommended PPE is outlined below.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for handling the solid and solutions. For prolonged contact or when handling bulk quantities, consider thicker gauge nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them frequently, especially if they become contaminated. |
| Eye Protection | Safety glasses with side shields or safety goggles | Required to protect against dust particles and splashes. A face shield may be necessary when handling large quantities or if there is a significant risk of splashing.[1][2] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect skin and clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory Protection | Dust mask (N95 or equivalent) | Recommended when handling the powdered form to prevent inhalation of dust particles.[3] Use in a well-ventilated area is also crucial.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.[1][3]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any hazard warnings.
2.2. Handling and Preparation of Solutions
-
Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a benchtop with a localized exhaust, to minimize dust dispersion.
-
Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated enclosure.[4] Use anti-static weighing paper or a static-eliminating device to prevent scattering of the powder.
-
Dissolving: To prepare a solution, slowly add the pre-weighed solid to the solvent (e.g., water) while stirring to avoid clumping and splashing. Work over a disposable bench cover to easily contain any spills.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Below is a workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
3.1. Solid Waste
-
Collection: Collect waste this compound powder and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.
-
Disposal: As this compound is not classified as a hazardous waste, it can typically be disposed of in the regular solid waste stream. However, laboratory personnel should securely package the waste and transport it directly to the designated dumpster to avoid handling by custodial staff.[1] Always consult and adhere to your institution's and local regulations for non-hazardous solid chemical waste disposal.
3.2. Aqueous Solutions
-
Small Quantities: For small quantities of dilute aqueous solutions, check with your institution's environmental health and safety office. Depending on local regulations, disposal down the sanitary sewer with copious amounts of water may be permissible.
-
Large Quantities: For larger volumes or more concentrated solutions, it is best practice to collect the waste in a labeled container and have it disposed of through your institution's chemical waste program.
3.3. Empty Containers
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Disposal of Rinsate: The rinsate should be collected and disposed of as aqueous waste.
-
Container Disposal: Once decontaminated, deface the label and dispose of the container in the regular trash or recycling, in accordance with your institution's policies.
The logical relationship for the disposal of this compound waste is illustrated below.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation: Before starting, ensure the work area (fume hood or ventilated bench) is clean and uncluttered. Assemble all necessary materials: this compound, appropriate solvent (e.g., sterile, deionized water), sterile container for the solution, and weighing supplies.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: In a fume hood or ventilated enclosure, carefully weigh the desired amount of this compound powder onto weighing paper.
-
Dissolving: Transfer the powder to a sterile container. Add the desired volume of solvent to the container.
-
Mixing: Securely cap the container and mix by inverting or vortexing until the solid is completely dissolved. This compound is soluble in water.[3]
-
Labeling: Clearly label the container with the name of the compound, the concentration, the solvent used, the date of preparation, and your initials.
-
Storage: Store the stock solution at the appropriate temperature, as recommended for its stability (typically -20°C or -80°C for long-term storage).[5]
-
Cleanup: Dispose of all contaminated materials (weighing paper, gloves, etc.) in the designated solid waste container. Clean the work area thoroughly. Wash your hands after removing your PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
